molecular formula C5H6N6NaO4S B1393591 Triazavirin CAS No. 928659-17-0

Triazavirin

Número de catálogo: B1393591
Número CAS: 928659-17-0
Peso molecular: 269.20 g/mol
Clave InChI: XADHWMBJEDRDPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that this compound has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating this compound as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.

Número CAS

928659-17-0

Fórmula molecular

C5H6N6NaO4S

Peso molecular

269.20 g/mol

Nombre IUPAC

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate

InChI

InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2

Clave InChI

XADHWMBJEDRDPD-UHFFFAOYSA-N

SMILES

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+]

SMILES canónico

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na]

Pictogramas

Irritant

Sinónimos

triazavirin

Origen del producto

United States

Foundational & Exploratory

Triazavirin synthesis pathway and methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic pathways and methodologies for the antiviral drug Triazavirin (also known as Riamilovir). This compound, a broad-spectrum antiviral compound, has demonstrated efficacy against various RNA viruses. This document details the primary synthetic route, which involves the annelation of a 1,2,4-triazine ring onto a 1,2,4-triazole moiety, as well as an alternative S-alkylation approach. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and mechanism of action are provided to support research and development efforts in the field of antiviral drug discovery.

Introduction

This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-7(4H)-one, is a guanine nucleotide analog developed in Russia.[4] It has shown significant activity against a range of influenza A and B viruses, including H5N1, as well as other viruses like Rift Valley fever virus.[5][6][7] The core of this compound's synthesis lies in the construction of its characteristic triazolo[5,1-c][1][2][3]triazine heterocyclic system.[1] This guide will explore the primary and alternative methods for its synthesis, providing detailed protocols for laboratory-scale preparation.

Synthetic Pathways

There are two main synthetic routes for the preparation of this compound:

  • Primary Pathway: Annelation of a 1,2,4-triazine ring to a 1,2,4-triazole precursor.[1]

  • Alternative Pathway: S-alkylation of a mercapto-triazolotriazine derivative.[1]

Primary Synthesis Pathway: Annelation

The most common and established method for synthesizing this compound involves the in situ formation of a 3-methylthio-1,2,4-triazolyl-5-diazonium salt from 3-methylthio-5-amino-1,2,4-triazole. This diazonium salt then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium to form the final triazolotriazine ring system.[1][8]

Triazavirin_Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling & Cyclization cluster_salt_formation Step 3: Salt Formation A 3-methylthio-5-amino-1,2,4-triazole B In situ formation of 3-methylthio-1,2,4-triazolyl-5-diazonium salt A->B NaNO2, HCl (aq) 0-5 °C D This compound (NH-form) B->D Basic medium (e.g., Na2CO3) Room Temperature C Ethyl nitroacetate C->D E This compound Sodium Salt Dihydrate D->E NaOH (aq)

Diagram 1: Primary Synthesis Workflow of this compound.
Alternative Synthesis Pathway: S-Alkylation

An alternative route to this compound involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-4-one with methyl iodide.[1] This method provides a different approach to introduce the methylthio group present in the final this compound molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the primary synthesis of this compound.

Preparation of 3-methylthio-5-amino-1,2,4-triazole

The synthesis of the key precursor, 3-methylthio-5-amino-1,2,4-triazole, is a crucial first step. While not explicitly detailed in the provided search results, it can be synthesized from commercially available starting materials.

Synthesis of this compound via Annelation

This protocol is based on the multi-gram scale synthesis described in the literature.[8]

Materials:

  • 3-methylthio-5-amino-1,2,4-triazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl nitroacetate

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Acetic acid (for recrystallization)

Procedure:

  • Diazotization:

    • Suspend 3-methylthio-5-amino-1,2,4-triazole in a mixture of water and concentrated HCl.

    • Cool the mixture to a temperature between -5°C and 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 5°C.

    • Stir the reaction mixture for an additional 10-15 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling and Cyclization:

    • In a separate flask, prepare a cooled solution of ethyl nitroacetate in an aqueous solution of sodium carbonate.

    • Add the freshly prepared diazonium salt solution to the ethyl nitroacetate solution at 0°C with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for approximately 2 hours.

  • Isolation and Purification:

    • The resulting precipitate (the NH-form of this compound) is collected by filtration.

    • Recrystallize the crude product from 50% aqueous acetic acid to yield the purified NH-form of this compound.

  • Salt Formation:

    • To obtain the clinically used sodium salt dihydrate, the purified NH-form of this compound is treated with an aqueous solution of sodium hydroxide.[1]

Quantitative Data

The following table summarizes the reported yields for the synthesis of isotopically labeled this compound.

Labeled CompoundStarting MaterialReagentsYield (%)Reference
(²H₃, ¹³C₂, ¹⁵N₃)-Triazavirin(²H₃,¹³C,¹⁵N)-5-amino-3-methylmercapto-1,2,4-triazoleNa¹⁵NO₂, Ethyl ¹⁵N-nitroacetate, Na₂CO₃43[9]

Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of viral RNA synthesis.[3] It is believed to act as a guanine analog, interfering with the viral RNA-dependent RNA polymerase (RdRp) enzyme. This disruption of RNA replication is crucial for halting the propagation of RNA viruses.[3]

Triazavirin_Mechanism_of_Action cluster_virus RNA Virus Replication Cycle cluster_this compound This compound Intervention A Viral RNA Genome B RNA-dependent RNA Polymerase (RdRp) A->B Template C Viral RNA Synthesis B->C Catalysis D New Viral RNA C->D T This compound (Guanine Analog) I Inhibition of RdRp T->I I->C Blocks

Diagram 2: Proposed Mechanism of Action of this compound.

Conclusion

The synthesis of this compound is a well-established process, with the annelation of a triazine ring to a triazole precursor being the primary and most efficient method. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the proposed mechanism of action. The provided information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiviral therapeutics. Further optimization of reaction conditions and exploration of new synthetic analogs could lead to the discovery of even more potent antiviral agents.

References

The Discovery and Development of Triazavirin (Riamilovir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Triazavirin (international non-proprietary name: Riamilovir) is a broad-spectrum antiviral agent developed through a collaborative effort in the Russian Federation. This technical guide details its history, from initial synthesis to preclinical and clinical evaluation, providing researchers and drug development professionals with a comprehensive understanding of its core scientific foundation.

Discovery and Synthesis

Genesis and Key Contributors

This compound emerged from a dedicated research program in Russia aimed at creating novel antiviral drugs. The development was a joint effort by several prominent institutions, including the Ural Federal University, the Postovskii Institute of Organic Synthesis of the Ural Branch of the Russian Academy of Sciences, and the St. Petersburg Influenza Research Institute.[1] Key scientists credited with its creation include Academician Oleg Chupakhin and Vera Ilyenko.[1] The drug, officially registered in the Russian Federation in 2014, represents a novel structural class of non-nucleoside antivirals based on a triazolotriazine core.[2][3][4]

Chemical Synthesis

This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][2][5][6]triazine-7(4H)-one, is synthesized through a multi-step process. The primary synthetic strategy involves the annelation of a 1,2,4-triazine ring containing a nitro group onto a 1,2,4-triazole moiety.[7] An alternative and effective method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo [5,1-c]-1,2,4-triazin-4-one with methyl iodide.[7][8]

Experimental Protocol: Chemical Synthesis

The following protocol is a representative synthesis of this compound's sodium salt.

Step 1: Preparation of 5-amino-3-mercapto-1,2,4-triazole

  • This intermediate is prepared via the condensation of aminoguanidine with a thio-derivative of formic acid.[6]

Step 2: Diazotization of 5-amino-3-mercapto-1,2,4-triazole

  • Prepare a solution of 5-amino-3-mercapto-1,2,4-triazole (0.1 mol) in nitric acid (0.1 mol) and 200 ml of water.[6]

  • Cool the solution to -5°C.[6]

  • Separately, prepare a 0.1 M solution of sodium nitrite by dissolving 16 g in 100 ml of water.[6]

  • Slowly add the sodium nitrite solution to the cooled triazole solution while maintaining the temperature below +5°C to form the diazonium salt.[6]

Step 3: Azo-coupling and Cyclization

  • Prepare a solution of 2-nitroacetoacetic ester (0.1 mol) and sodium acetate (0.3 mol) in 200 ml of a 1:1 water-alcohol mixture.[6]

  • Cool this solution to 0°C.[6]

  • Slowly add the previously prepared diazonium salt solution to the 2-nitroacetoacetic ester solution, keeping the temperature controlled.[6]

  • Stir the resulting mixture for 1 hour.[6]

  • The precipitate of 7-methylthio-3-nitro[2][5][6]triazolo[5,1-c][2][5][6]triazin-4(1H)-one is filtered off and dried.[6]

Step 4: Formation of the Sodium Salt

  • The product from Step 3 is treated with an alcohol solution containing sodium hydroxide to yield the sodium salt of this compound.[6]

  • The final product is purified by recrystallization from ethanol.[6]

Mechanism of Action

This compound functions as a synthetic analogue of purine nucleosides, specifically guanosine.[4] Its primary mechanism of action is the inhibition of viral RNA synthesis.[9] The drug targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses. By impeding the function of RdRp, this compound effectively halts the replication of viral genomic fragments. While direct inhibition of RdRp is the most accepted mechanism, other potential targets have been suggested, including the viral protein hemagglutinin, where this compound may disrupt its tertiary structure.[9]

Triazavirin_Mechanism_of_Action TVZ This compound (Guanosine Analogue) RdRp Viral RNA-dependent RNA Polymerase (RdRp) TVZ->RdRp Targets & Binds Virus RNA Virus HostCell Host Cell Virus->HostCell Enters HostCell->RdRp Releases RNA_Synthesis RNA Synthesis (Replication) RdRp->RNA_Synthesis Catalyzes Inhibition Inhibition RdRp->Inhibition RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis New_vRNA New Viral RNA RNA_Synthesis->New_vRNA Produces Inhibition->RNA_Synthesis Blocks In_Vivo_Workflow A Phase 1: Acclimatization (Albino Mice, 10-12g) B Phase 2: Infection Intranasal challenge with lethal dose of Influenza A (H1N1) A->B C Phase 3: Group Randomization B->C D1 Group A: Placebo Control (Oral, Daily) C->D1 D2 Group B: this compound (25 mg/kg, Oral, Daily) C->D2 D3 Group C: this compound (50 mg/kg, Oral, Daily) C->D3 E Phase 4: Daily Monitoring (14-21 Days) D1->E D2->E D3->E F1 Endpoint 1: Survival Rate E->F1 F2 Endpoint 2: Body Weight Change E->F2 F3 Endpoint 3: Lung Viral Titer (TCID50) (Day 3-5 Post-Infection) E->F3 G Phase 5: Data Analysis F1->G F2->G F3->G

References

In-Depth Technical Review of Triazavirin's Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating a significant therapeutic window against a range of RNA viruses.[1][2][3] As a synthetic analogue of purine nucleosides, its primary mechanism of action involves the inhibition of viral RNA synthesis, a critical process for the replication of many pathogenic viruses.[1][4] This technical guide provides a comprehensive review of this compound's antiviral spectrum, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound's principal antiviral activity stems from its ability to target and inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][4] By impeding the function of RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation within the host.[4] Additionally, some studies suggest that this compound may exert immunomodulatory effects, including the induction of interferons, which are key components of the innate immune response to viral infections.[4]

Antiviral Spectrum: Quantitative Analysis

The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The data is presented as 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) where available. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is also provided as a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineEC₅₀ (µg/mL)IC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Influenza A/H1N1MDCKNot ReportedNot Reported>1000Not Reported[5]
Influenza A/H3N2Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[1]
Influenza A/H5N1Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[1]
Influenza BNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[1]

Note: While multiple sources confirm this compound's activity against various influenza strains, specific EC₅₀/IC₅₀ values from peer-reviewed publications are not consistently available.

Table 2: Antiviral Activity of this compound against Other RNA Viruses

VirusCell LineEC₅₀ (µg/mL)IC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Tick-Borne Encephalitis Virus (Sofiin strain)SKEVNot ReportedActive at 128Not ReportedNot Reported[6][7]
Rift Valley Fever VirusNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[2][3]
West Nile VirusNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[2][3]
SARS-CoV-2Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[1]

Note: The available literature confirms activity but often lacks specific dose-response values like EC₅₀ or IC₅₀.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.

a. Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer overnight.[8][9]

b. Virus Dilution and Infection: The virus stock is serially diluted to a concentration that produces a countable number of plaques. The cell monolayer is washed, and the virus dilution is added to the wells. The plates are incubated to allow for viral adsorption.[8]

c. Compound Treatment and Overlay: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of this compound.[8] This overlay restricts the spread of progeny virions to adjacent cells.

d. Incubation and Staining: Plates are incubated for a period sufficient for plaque formation. Subsequently, the cells are fixed and stained with a dye such as crystal violet, which stains viable cells.[8]

e. Plaque Counting and Analysis: Plaques, which appear as clear zones where cells have been lysed, are counted. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined.[10]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a drug to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

a. Cell Culture and Infection: Host cells (e.g., MDCK for influenza) are seeded in 96-well plates. A standardized amount of virus, predetermined to cause significant CPE, is added to the cell monolayers in the presence of serial dilutions of this compound.[5][11]

b. Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (no drug).[5]

c. Quantification of Cell Viability: Cell viability is assessed using methods such as neutral red uptake or crystal violet staining.[5] The absorbance is read using a microplate reader.

d. Data Analysis: The concentration of this compound that inhibits 50% of the viral CPE (EC₅₀) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.[5]

In Vivo Efficacy in a Mouse Model of Influenza

Animal models are crucial for evaluating the therapeutic potential of antiviral agents in a living organism.

a. Animal Model: Laboratory mice are intranasally infected with a mouse-adapted influenza A virus strain.[9]

b. Drug Administration: this compound is administered to the mice, typically via oral gavage, at various doses and schedules (e.g., starting before or after infection).[12]

c. Efficacy Endpoints: The efficacy of the treatment is assessed by monitoring parameters such as survival rate, reduction in body weight loss, lung virus titers, and lung pathology compared to a placebo-treated control group.[9][12]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in this compound's antiviral action and its evaluation, the following diagrams are provided.

G cluster_virus_lifecycle Viral Replication Cycle cluster_triazavirin_action This compound Intervention Virus RNA Virus HostCell Host Cell Virus->HostCell Entry RdRp RNA-dependent RNA Polymerase (RdRp) HostCell->RdRp Uncoating & Release of Viral RNA ViralRNA Viral RNA Replication NewVirions New Virions ViralRNA->NewVirions Assembly & Release RdRp->ViralRNA Catalyzes Replication This compound This compound This compound->RdRp Inhibits

Figure 1: Mechanism of Action - RdRp Inhibition

G cluster_workflow Plaque Reduction Assay Workflow Start Seed Host Cells (e.g., MDCK) Infect Infect with Virus Start->Infect Treat Add this compound Dilutions & Semi-solid Overlay Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Fix and Stain Cells Incubate->Stain Analyze Count Plaques & Calculate IC₅₀ Stain->Analyze

Figure 2: Plaque Reduction Assay Workflow

G cluster_pathway Potential Interferon Induction Pathway This compound This compound CellularSensor Cellular Sensor (e.g., PRR) This compound->CellularSensor Activates? SignalingCascade Signaling Cascade CellularSensor->SignalingCascade JAK_STAT JAK-STAT Pathway SignalingCascade->JAK_STAT Nucleus Nucleus JAK_STAT->Nucleus ISG Interferon-Stimulated Genes (ISGs) Nucleus->ISG Transcription AntiviralState Antiviral State ISG->AntiviralState Translation

Figure 3: Hypothetical Interferon Induction Pathway

Conclusion

This compound demonstrates a promising profile as a broad-spectrum antiviral agent, with its primary mechanism centered on the inhibition of the viral RNA-dependent RNA polymerase. While its efficacy against a range of RNA viruses, including influenza and tick-borne encephalitis virus, is documented, a significant portion of the publicly available data lacks the detailed quantitative analysis (EC₅₀, IC₅₀, CC₅₀ values) necessary for a comprehensive comparative assessment. Further publication of rigorous, peer-reviewed in vitro and in vivo studies providing these quantitative metrics will be crucial for the continued development and positioning of this compound in the antiviral therapeutic landscape. The potential for immunomodulatory effects via interferon induction also warrants more detailed mechanistic investigation to fully understand its therapeutic contributions. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Triazavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Triazavirin (Riamilovir), a broad-spectrum antiviral agent. The document details its chemical identity, physicochemical properties, and structural features, supported by quantitative data and experimental methodologies. Special emphasis is placed on the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This guide is intended to serve as a core resource for researchers and professionals involved in the development and study of antiviral therapeutics.

Chemical Identity and Physicochemical Properties

This compound, known by its international non-proprietary name Riamilovir, is a synthetic antiviral compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure, distinguishing it as a non-nucleoside antiviral drug.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-methylsulfanyl-6-nitrotriazolo[5,1-c]triazin-7(4H)-one
Other Names Riamilovir, TZV
CAS Number 123606-06-4 (free form), 928659-17-0 (sodium salt dihydrate)
Molecular Formula C₅H₄N₆O₃S (free form), C₅H₇N₆NaO₅S (sodium salt dihydrate)
Molecular Weight 228.19 g/mol (free form), 286.20 g/mol (sodium salt dihydrate)
SMILES CSc1nn2c(c(=O)n(n1)c2)--INVALID-LINK--[O-]
InChI InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Off-white to yellow crystalline solid
Melting Point >300 °C
Solubility
Water
DMSO
Ethanol
PBS (pH 7.2)
DMF
pKa Exhibits NH-acidity allowing for salt formation

Molecular and Crystal Structure

The molecular structure of this compound is characterized by a fused heterocyclic system of a 1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and tautomers C and D are generally not detected.

In its crystalline state, this compound sodium salt exists as a dihydrate and forms a dimeric structure. In this binuclear complex, four water molecules are coordinated with the sodium cations.

Table 3: Selected Crystallographic Data for this compound Sodium Salt Dihydrate

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.2616(6) Å, b = 9.3036(5) Å, c = 9.5237(7) Å
α = 110.968(6)°, β = 92.600(6)°, γ = 102.990(6)°

Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not publicly available in the searched resources. The provided unit cell dimensions are from a specific crystal structure determination.

Experimental Protocols

Synthesis of this compound

The primary synthetic route for this compound involves the annelation of a 1,2,4-triazine ring, containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of isotopically labeled this compound, which can be adapted for the unlabeled compound, is described below.

Materials:

  • 5-amino-3-methylmercapto-1,2,4-triazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl nitroacetate

  • Sodium Carbonate (Na₂CO₃)

  • Acetic Acid (AcOH)

  • Water (H₂O)

Procedure:

  • Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCl.

  • Cool the resulting mixture to -5 °C.

  • Add a solution of NaNO₂ in water dropwise to the cooled mixture.

  • Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.

  • In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous Na₂CO₃.

  • Add the diazonium salt solution to the ethyl nitroacetate solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Filter the formed precipitate.

  • Recrystallize the precipitate from 50% acetic acid to yield this compound.

An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.

G This compound Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling and Cyclization cluster_product Product Formation A 5-amino-3-methylmercapto- 1,2,4-triazole B NaNO₂, HCl, -5°C A->B Reaction C Diazonium Salt Intermediate B->C Formation F Coupling and Intramolecular Cyclization C->F D Ethyl Nitroacetate E Na₂CO₃ solution D->E Dissolution E->F G This compound F->G Precipitation & Recrystallization

Caption: Main synthetic workflow for this compound.

Spectroscopic Characterization

NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following data is based on studies of isotopically labeled this compound and can be considered representative for the main compound.

Experimental Conditions (Illustrative):

  • Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)

  • Solvent: DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS)

Table 4: Representative NMR Data for this compound Core Structure

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~11.88br. s-NH
~5.94br. s-NH₂ (of precursor)
~2.65s-SCH₃
¹³C ~166s-C=O
~158s-C-S
~156s-C-NO₂
~13s-SCH₃
¹⁵N ~397d-N-5
~368d-N-6'
~259dd-N-1

Note: The exact chemical shifts can vary based on the specific tautomeric form and experimental conditions. The data for ¹⁵N is from labeled compounds.

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements.

Experimental Conditions (Illustrative):

  • Ionization Source: Electrospray Ionization (ESI)

  • Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)

  • Mode: Positive or Negative Ion Mode

Table 5: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (found)
[M+H]⁺ (free form) 229.0249-
[M-H]⁻ (free form) 227.0107-
[M+Na]⁺ (free form) 251.0068-
[M+H]⁺ (labeled) 259.0124259.0090

The fragmentation of this compound in a collision cell primarily involves the loss of the nitro group and subsequent cleavages of the heterocyclic ring system.

Mechanism of Antiviral Action

This compound's primary mechanism of action is the inhibition of viral RNA synthesis, which is essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.

The proposed stepwise mechanism is as follows:

  • Cellular Uptake: this compound enters the host cell.

  • Potential Metabolic Activation: While the exact metabolic pathway is still under investigation, it is suggested that this compound may be metabolized to its active form, possibly a triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may also be reduced intracellularly to form reactive intermediates that contribute to the antiviral effect.

  • Targeting RdRp: The active form of this compound acts as a substrate for the viral RdRp.

  • Incorporation into Viral RNA: The this compound analog is incorporated into the nascent viral RNA strand during replication.

  • Chain Termination: The incorporation of the this compound analog leads to the premature termination of the growing RNA chain.

  • Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and transcripts prevents the assembly of new viral particles, thus halting the viral replication cycle.

Additionally, this compound may exhibit immunomodulatory effects by enhancing the host's production of interferons, proteins that play a key role in the innate immune response against viral infections.

G This compound Mechanism of Action cluster_host Host Cell cluster_virus Viral Replication Cycle A This compound (Extracellular) B Cellular Uptake A->B C This compound (Intracellular) B->C D Metabolic Activation (putative) C->D ? E Active this compound Metabolite D->E H RNA Synthesis (Elongation) E->H Inhibits F Viral RNA Template F->H G RNA-dependent RNA Polymerase (RdRp) G->H I Nascent Viral RNA H->I J Chain Termination I->J Incorporation of Active Metabolite K Incomplete Viral RNA J->K L Inhibition of Viral Replication K->L

Caption: Proposed mechanism of RdRp inhibition by this compound.

Conclusion

This compound is a promising antiviral agent with a unique chemical structure and a mechanism of action that targets a fundamental process in the replication of a broad range of RNA viruses. This technical guide has summarized its key chemical and structural properties, provided detailed experimental protocols for its synthesis and characterization, and outlined its molecular mechanism of action. The continued investigation into its metabolic pathways and interactions with viral polymerases will be crucial for optimizing its therapeutic applications and for the development of next-generation antiviral drugs based on its novel scaffold.

Illuminating the Metabolic Fate of Triazavirin: A Technical Guide to Isotope-Labeled Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isotope-labeled Triazavirin, a crucial tool for elucidating its metabolic pathways and pharmacokinetic profile. The strategic incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for precise tracking and quantification of the drug and its metabolites in complex biological matrices. This guide details the synthetic routes, experimental protocols, and analytical considerations for utilizing isotope-labeled this compound in metabolic studies, offering a valuable resource for researchers in drug development and pharmacology.

Synthesis of Isotope-Labeled this compound

The synthesis of multiply-labeled this compound ([²H₃, ¹³C₂, ¹⁵N₃]-TZV) has been achieved to facilitate comprehensive metabolic and pharmacokinetic investigations.[1][2][3] The synthetic strategy involves the incorporation of stable isotopes into the core structure of this compound through the use of enriched starting materials. The primary objective of this labeling is to produce a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry and NMR spectroscopy, enabling its differentiation from endogenous molecules and providing a robust internal standard for quantitative analysis.[1]

Key Labeled Starting Materials

The successful synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin relies on the following commercially available or specially synthesized isotope-labeled precursors:

  • [¹³C]Potassium thiocyanate (KS¹³CN): Serves as a source of a ¹³C atom in the triazole ring.[1][3]

  • ([²H₃, ¹³C]Methyl iodide (¹³C²H₃I): Provides a ¹³C-labeled methyl group with three deuterium atoms.[1][3]

  • [¹⁵N]Aminoguanidine carbonate: Introduces ¹⁵N atoms into the triazole core.[1][2]

  • [¹⁵N]Sodium nitrite (Na¹⁵NO₂): Used to generate the ¹⁵N-labeled diazonium salt.[1][2]

  • [¹⁵N]Ethyl nitroacetate: The source of the final ¹⁵N atom in the triazine ring.[1][2]

Synthetic Pathway Overview

The synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin is a multi-step process that builds the triazolotriazine core with the incorporated isotopes. The general workflow is depicted below.

Synthesis_Workflow cluster_start Labeled Starting Materials cluster_synthesis Synthetic Steps KS13CN [¹³C]Potassium thiocyanate Step1 Step 1: Formation of [¹³C,¹⁵N]-5-amino-3-mercaptotriazole KS13CN->Step1 15N_Aminoguanidine [¹⁵N]Aminoguanidine carbonate 15N_Aminoguanidine->Step1 13C2H3I ([²H₃, ¹³C]Methyl iodide Step2 Step 2: Methylation to form [²H₃,¹³C₂,¹⁵N]-aminotriazole 13C2H3I->Step2 Na15NO2 [¹⁵N]Sodium nitrite Step3 Step 3: Diazotization Na15NO2->Step3 15N_Nitroacetate [¹⁵N]Ethyl nitroacetate Step4 Step 4: Cyclization to form [²H₃,¹³C₂,¹⁵N₃]-Triazavirin 15N_Nitroacetate->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Final_Product [²H₃,¹³C₂,¹⁵N₃]-Triazavirin Step4->Final_Product Purification

Caption: Synthetic workflow for isotope-labeled this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin.

StepProductYield (%)Reference
1. Reaction of [¹⁵N]Aminoguanidine carbonate with [¹³C]KSCN[¹³C,¹⁵N]-5-amino-3-mercaptotriazole60[1]
2. Methylation with ([²H₃, ¹³C]Methyl iodide)[²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole61[1]
3. Diazotization and cyclization with [¹⁵N]ethyl nitroacetateSodium salt dihydrate of [²H₃,¹³C₂,¹⁵N₃]-Triazavirin43[1]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below, based on published procedures.[1]

Step 1: Synthesis of [¹³C,¹⁵N]-5-amino-3-mercaptotriazole
  • Reaction Setup: In a suitable reaction vessel, dissolve [¹⁵N]aminoguanidine carbonate (98% ¹⁵N enrichment) and labeled potassium thiocyanate (95–98% ¹³C enrichment) in water.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period.

  • Work-up and Purification: Cool the reaction mixture and adjust the pH to induce precipitation of the product. Filter the precipitate, wash with cold water, and dry to yield [¹³C,¹⁵N]-5-amino-3-mercaptotriazole. The reported yield for this step is 60%.[1]

Step 2: Synthesis of [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole
  • Reaction Setup: Dissolve the [¹³C,¹⁵N]-5-amino-3-mercaptotriazole from Step 1 in an aqueous solution of potassium hydroxide.

  • Reaction Conditions: Cool the solution to 0°C and add labeled methyl iodide (99.5% ²H, 99% ¹³C) dropwise. Stir the mixture for 6 hours at 0°C.

  • Work-up and Purification: Reduce the volume of the solvent under reduced pressure. The resulting precipitate is filtered, washed with ice-cold water, and dried to afford [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole. A yield of 61% has been reported.[1]

Step 3 & 4: Diazotization and Cyclization to [²H₃,¹³C₂,¹⁵N₃]-Triazavirin
  • Diazotization: The [²H₃,¹³C₂,¹⁵N]-aminotriazole from the previous step is diazotized in situ using ¹⁵N-enriched sodium nitrite (98% ¹⁵N) in an acidic medium at low temperatures to form the corresponding diazonium salt.[1]

  • Cyclization: The resulting diazonium salt is then treated with ¹⁵N-enriched ethyl nitroacetate (98% ¹⁵N) to yield the isotopically enriched triazolotriazine sodium salt dihydrate.[1]

  • Purification: The final product is purified by recrystallization to obtain the desired [²H₃,¹³C₂,¹⁵N₃]-Triazavirin. The reported yield for this final step is 43%.[1]

Metabolic Studies Using Isotope-Labeled this compound

The use of isotope-labeled this compound is instrumental in conducting metabolic studies, both in vitro and in vivo. The labeled compound serves as a tracer to follow the metabolic fate of the drug and as an internal standard for accurate quantification.

In Vitro Metabolism

A common approach for in vitro metabolic studies involves incubating the isotope-labeled drug with liver microsomes or hepatocytes.

In_Vitro_Metabolism Labeled_TZV [²H₃,¹³C₂,¹⁵N₃]-Triazavirin Incubation Incubation (e.g., 37°C) Labeled_TZV->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

In animal models, isotope-labeled this compound can be administered, and biological samples (blood, urine, feces) are collected over time to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolite Identification

A primary metabolite of this compound has been identified as the amino derivative, formed by the reduction of the nitro group.[4][5] The use of isotope-labeled this compound can confirm this and identify other potential metabolites.

Metabolic_Pathway This compound This compound (-NO₂ group) Metabolite Amino-Triazavirin (-NH₂ group) This compound->Metabolite Nitro Reduction

Caption: Known metabolic transformation of this compound.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolic studies of isotope-labeled drugs.[6] The distinct mass shift of the labeled compound and its metabolites allows for their selective detection and quantification in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of metabolites, especially when using ¹³C and ¹⁵N labeled compounds.[1][6]

Conclusion

The synthesis of isotope-labeled this compound is a critical step in advancing our understanding of its pharmacological properties. This guide provides a detailed framework for the synthesis and application of these labeled compounds in metabolic and pharmacokinetic research. The methodologies and data presented herein are intended to support researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry in their efforts to develop safer and more effective antiviral therapies.

References

Triazavirin as a Guanine Nucleotide Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating activity against a range of RNA viruses, including influenza A and B, tick-borne encephalitis, and coronaviruses.[1][2][3] Structurally, this compound is an azoloazine derivative and is considered a synthetic analog of the purine nucleoside guanine.[3][4] This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function as a guanine nucleotide analog. It consolidates available data on its mechanism of action, antiviral spectrum, and relevant experimental methodologies. While the precise molecular interactions are still a subject of ongoing research, this document synthesizes the current understanding to inform further investigation and drug development efforts.[5]

Proposed Mechanism of Action: A Guanine Nucleotide Analog

The primary hypothesis for this compound's antiviral activity centers on its role as a guanine nucleotide analog.[6] This mechanism posits that this compound, after intracellular metabolic activation, mimics the natural purine nucleoside guanosine. As a result, it is thought to interfere with viral RNA synthesis, a critical process for the replication of many RNA viruses.[1][7]

The proposed cascade of events is as follows:

  • Cellular Uptake and Anabolic Phosphorylation: this compound enters the host cell. Here, it is presumed to undergo successive phosphorylations by host cell kinases to form this compound monophosphate, diphosphate, and ultimately the active this compound triphosphate (TZV-TP). This metabolic activation is a common pathway for nucleoside analog antivirals.

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active TZV-TP is believed to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[7] By mimicking guanosine triphosphate (GTP), TZV-TP can bind to the active site of the RdRp, thereby competing with the natural substrate and impeding the elongation of the nascent viral RNA chain.[1][7]

  • Viral RNA Chain Termination: Incorporation of TZV-TP into the growing viral RNA strand may lead to premature chain termination.[1] The structural differences between this compound and guanosine could prevent the formation of a phosphodiester bond with the subsequent nucleotide, thus halting viral replication.

While this mechanism is widely proposed, it is important to note that direct biochemical evidence definitively confirming the inhibition of viral RdRp by this compound triphosphate and its incorporation into the viral RNA is still emerging.[5] Some studies also suggest alternative or additional mechanisms, such as targeting viral hemagglutinin or 3C-like protease, although the evidence for these is less established.[3]

Antiviral Activity Spectrum

This compound has demonstrated a broad spectrum of activity against various RNA viruses in preclinical and clinical studies. The following table summarizes its reported antiviral activity.

Virus FamilyVirusStudied ModelObserved EffectCitation
OrthomyxoviridaeInfluenza A (H1N1, H3N2, H5N1, H5N2, H9N2, H7N3)In vitro (MDCK cells), In vivo (mice)Inhibition of cytopathic effect, reduction in viral titers, increased survival[3][8][9]
Influenza BIn vitro, In vivoInhibition of cytopathic effect, reduction in viral titers[9]
FlaviviridaeTick-Borne Encephalitis VirusIn vitro, In vivo (mice)Inhibition of virus reproduction, increased survival[3][10]
West Nile VirusIn vitroAntiviral activity[3][10]
Dengue VirusIn vitroAntiviral activity[3]
BunyaviridaeRift Valley Fever VirusIn vitroAntiviral activity[3][10]
Crimean-Congo Hemorrhagic Fever VirusPatented dataAntiviral activity[3]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)Patented dataAntiviral activity[3]
CoronaviridaeSARS-CoV-2In vivo (Syrian hamsters), Clinical trialsReduction in viral load in lung tissue, potential clinical benefits[3][11]

Note: Specific EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies are not consistently available in the public domain for this compound across a wide range of viruses. The data presented is largely qualitative, based on observed antiviral effects in various experimental models.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard virological and biochemical assays for nucleoside analogs, the following methodologies represent plausible approaches for its evaluation.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay or CPE Inhibition Assay)

This assay is used to determine the in vitro efficacy of this compound against a specific virus.

Objective: To quantify the ability of this compound to inhibit viral replication in a cell culture system.

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin (for influenza virus)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a predetermined dilution of the virus stock.

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of this compound.

  • Overlay: Add an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Staining: Fix the cells with a formaldehyde solution and stain with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the putative active form of this compound (this compound triphosphate) on the enzymatic activity of viral RdRp.

Objective: To determine if this compound triphosphate directly inhibits the viral RdRp enzyme.

Materials:

  • Purified recombinant viral RdRp enzyme

  • This compound triphosphate (requires chemical synthesis)

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP)

  • RNA template and primer

  • Reaction buffer

  • Scintillation counter or phosphorimager

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified RdRp enzyme, RNA template/primer, and reaction buffer in a microcentrifuge tube.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.

  • Incubation: Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA.

  • Quantification: Quantify the amount of incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the percentage of inhibition of RdRp activity at each concentration of this compound triphosphate. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Proposed Mechanism of Action of this compound

Triazavirin_Mechanism cluster_cell Intracellular Space This compound This compound TZV_MP This compound Monophosphate This compound->TZV_MP Host Kinases Cell Host Cell TZV_DP This compound Diphosphate TZV_MP->TZV_DP Host Kinases TZV_TP This compound Triphosphate (Active Form) TZV_DP->TZV_TP Host Kinases Inhibition Inhibition TZV_TP->Inhibition Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Elongation Termination Chain Termination Viral_RdRp->Termination Incorporation GTP Guanosine Triphosphate (Natural Substrate) GTP->Viral_RdRp Inhibition->Viral_RdRp Competitive Inhibition

Caption: Proposed metabolic activation and mechanism of action of this compound.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow Start Start: Cell Culture (e.g., MDCK cells) Infection Virus Infection Start->Infection Treatment Treatment with Serial Dilutions of this compound Infection->Treatment Incubation Incubation (Plaque Formation) Treatment->Incubation Staining Fixation and Staining (Crystal Violet) Incubation->Staining Analysis Plaque Counting and EC50 Calculation Staining->Analysis End End: Determine Antiviral Efficacy Analysis->End

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion and Future Directions

This compound presents a promising broad-spectrum antiviral with a proposed mechanism of action as a guanine nucleotide analog. Its activity against a range of clinically relevant RNA viruses warrants further investigation. However, to fully elucidate its therapeutic potential and optimize its clinical use, several key areas require more in-depth research:

  • Definitive Mechanism of Action: Direct biochemical studies are needed to conclusively demonstrate the inhibition of viral RdRp by this compound triphosphate and its incorporation into viral RNA.

  • Quantitative Antiviral Profiling: Comprehensive studies to determine the EC50 and IC50 values of this compound against a wider panel of viruses are essential for a more precise understanding of its antiviral potency.

  • Metabolic Studies: Detailed investigation into the intracellular phosphorylation of this compound to its active triphosphate form will provide crucial insights into its mechanism and potential for drug resistance.

  • Resistance Studies: The selection and characterization of this compound-resistant viral mutants will help to identify the precise molecular targets of the drug and anticipate potential clinical challenges.

Addressing these research gaps will be critical for the continued development and strategic deployment of this compound as a valuable tool in the armamentarium against viral diseases.

References

Preclinical Profile of Triazavirin: An In-Depth Analysis of its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a synthetic antiviral compound developed in Russia, belonging to the azoloazine class. It is a non-nucleoside analog of purine bases, and its primary mechanism of action is the inhibition of viral RNA synthesis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies on this compound's broad-spectrum antiviral activity, focusing on quantitative data, detailed experimental methodologies, and visualizations of key experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

In Vitro Antiviral Activity

This compound has demonstrated a broad range of antiviral activity against numerous RNA viruses in cell culture models.[4][5][6] Preclinical evaluations have consistently shown its potential in inhibiting the replication of influenza viruses, tick-borne encephalitis virus (TBEV), and other significant viral pathogens.

Table 1: In Vitro Antiviral Activity of this compound
Virus StrainCell LineAssay TypeEC50 / IC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Influenza A Viruses
A/H1N1, A/H3N2, A/H5N1MDCKNot SpecifiedNot Specified>1000Not Specified[7]
A/H5N1MDCKCPE InhibitionNot SpecifiedNot SpecifiedNot Specified[8]
Tick-Borne Encephalitis Virus
SofiinSKEVNot Specified128 (Effective Concentration)Not SpecifiedNot Specified[9][10]
Other RNA Viruses
Rift Valley Fever VirusVero, A549Foci ReductionNot SpecifiedNot SpecifiedNot Specified[11]
West Nile VirusVero, MA-104CPE InhibitionNot SpecifiedNot SpecifiedNot Specified[12]

Note: While several studies confirm the antiviral activity of this compound, specific EC50, IC50, and CC50 values are not consistently reported in the available literature. Further primary research data is required for a complete quantitative assessment.

In Vivo Efficacy

Preclinical in vivo studies, primarily in mouse models, have substantiated the antiviral efficacy of this compound against various viral infections, demonstrating increased survival rates and reduced viral loads.

Table 2: In Vivo Efficacy of this compound in Mouse Models
Virus StrainMouse StrainTreatment RegimenKey FindingsReference
Influenza A Viruses
A/Chicken/Kurgan/Russia/02/05 (H5N1)Albino1 mg/kg (therapeutic)36.7% survival rate; comparable to oseltamivir and remantadin.[8]
A/Chicken/Kurgan/Russia/02/05 (H5N1)Albino1 to 100 mg/kg (prophylactic)Effective in preventing death; inhibited viral multiplication in the lungs.[8]
A/California/04/2009 (H1N1)pdm09Not Specified25 mg/kg/day60% survival rate (vs. 20% in control); prevented weight loss; reduced lung viral titer.[3]
A/CA/04/09 (with secondary S. aureus infection)Not Specified50 and 100 mg/kg/day67-75% survival rate (vs. 0% in control).[7]
Tick-Borne Encephalitis Virus
Forest-Spring EncephalitisAlbinoNot Specified (prophylactic)Increased lifespan by 4 to 5 days; statistically significant decrease in brain virus accumulation.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT assay.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero for TBEV) in 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the this compound dilutions to the respective wells in triplicate. Include untreated cell controls.

  • Incubation: Incubate the plates for a period consistent with the antiviral assay (typically 48-72 hours).[14]

  • MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.[14]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate (48-72h) C->D E Add MTT Reagent & Incubate D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & Plot Dose-Response G->H I Determine CC50 H->I Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Confluent Cell Monolayer C Infect Cells with Virus-Drug Mixture A->C B Prepare Virus & This compound Dilutions B->C D Add Semi-Solid Overlay C->D E Incubate (48-72h) D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate % Inhibition & Determine IC50 G->H In_Vivo_Influenza_Workflow A Anesthetize Mice B Intranasal Inoculation with Influenza Virus A->B C Administer this compound (Treatment Group) B->C D Administer Placebo (Control Group) B->D E Daily Monitoring: - Weight Loss - Survival - Clinical Signs C->E D->E F Lung Tissue Harvest (at specified time points) E->F Subset of mice G Determine Lung Viral Titer (Plaque/TCID50 Assay) F->G Triazavirin_Mechanism cluster_virus Viral Replication Cycle vRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template new_vRNA New Viral RNA RdRp->new_vRNA Synthesizes This compound This compound (Guanine Analog) Inhibition This compound->Inhibition Inhibition->RdRp Inhibits

References

Molecular Modeling of Triazavirin's Interaction with Viral Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazavirin (TZV), a broad-spectrum antiviral compound, has demonstrated efficacy against a range of RNA viruses, including influenza and coronaviruses. Understanding the molecular interactions between this compound and key viral proteins is crucial for elucidating its mechanism of action and for the rational design of more potent antiviral agents. This technical guide provides an in-depth overview of the molecular modeling studies that have investigated these interactions. We summarize key quantitative data from docking and simulation studies, detail the experimental protocols employed, and present visual workflows and mechanistic pathways to facilitate a comprehensive understanding of the current research landscape.

Introduction

This compound, a synthetic azaindole derivative, is a guanine nucleotide analog that has shown promise in combating various viral infections.[1] Its proposed mechanisms of action are multifaceted, with evidence suggesting interference with viral RNA synthesis and replication.[2][3][4] Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the binding modes and affinities of small molecules like this compound to their macromolecular targets at an atomic level. This guide synthesizes the findings from various computational studies to provide a clear picture of this compound's interactions with critical viral proteins.

Key Viral Protein Targets of this compound

In silico studies have identified several key viral proteins as potential targets for this compound. These proteins are essential for viral entry, replication, and propagation, making them attractive targets for antiviral drug development.

Influenza Virus Proteins
  • Hemagglutinin (HA): A surface glycoprotein that mediates viral attachment to host cells and subsequent membrane fusion.[5][6] this compound is thought to target HA, potentially disrupting its tertiary structure and inhibiting the viral life cycle.[5]

  • Matrix Protein 1 (M1): A structural protein that plays a crucial role in virus assembly and budding.[7] Its high conservation across different influenza A virus subtypes makes it a compelling target for broad-spectrum antivirals.[7]

SARS-CoV-2 Proteins
  • Main Protease (Mpro or 3CLpro): An essential enzyme for processing viral polyproteins into functional proteins required for viral replication.[5][8][9] It is a primary target for many antiviral drug discovery efforts.

  • Papain-Like Protease (PLpro): Another crucial enzyme involved in viral polyprotein processing and also in dismantling the host's antiviral immune response.[9][10]

  • RNA-dependent RNA polymerase (RdRp): The core enzyme of the viral replication and transcription machinery, responsible for synthesizing new viral RNA genomes.[2][5][9]

Quantitative Data Summary

Molecular docking studies provide valuable quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a docking score in kcal/mol. The more negative the score, the stronger the predicted binding affinity.

Viral Protein Target Virus Docking Score (kcal/mol) Interacting Residues Reference
Main Protease (3CLpro) SARS-CoV-2-9.94Asn142, His172, Glu166, Gly138, Phe140[5]
-5.8His41, Cys145, His163, Met165[5]
-5.52Not defined[5]
-5.8Not defined[5]
+6.69Not specified[5]
Spike Protein SARS-CoV-2+6.05Not specified[5]
RNA-dependent RNA polymerase (RdRp) SARS-CoV-2Binding predicted, but specific score not consistently reported in initial findings.-[5]
Hemagglutinin (HA) Influenza VirusIn silico studies suggest interaction, but specific docking scores are not readily available in the reviewed literature.-[5]

Experimental Protocols

The following sections outline the typical methodologies employed in the molecular modeling of this compound's interactions with viral proteins.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

General Protocol:

  • Receptor and Ligand Preparation:

    • The 3D structures of the viral proteins (receptors) are obtained from the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are typically removed.

    • Polar hydrogens and appropriate charges are added to the protein structure.

    • The 3D structure of this compound (ligand) is generated and optimized for its lowest energy conformation.

  • Grid Box Generation:

    • A grid box is defined around the active or binding site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation:

    • Software such as AutoDock Vina or GOLD is used to perform the docking calculations.[11] The program systematically searches for the best binding poses of the ligand within the defined grid box, evaluating each pose based on a scoring function.

  • Analysis of Results:

    • The resulting poses are ranked based on their docking scores.

    • The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[5]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

General Protocol:

  • System Setup:

    • The best-docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes.

    • A series of equilibration steps are performed under controlled temperature and pressure to allow the system to reach a stable state.

  • Production Run:

    • A long-duration MD simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the complex's motion.

  • Trajectory Analysis:

    • The trajectory is analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/PBSA), and investigate the dynamics of the interactions.[12] Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

Visualizing Molecular Modeling Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows and proposed mechanisms described in this guide.

Molecular_Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis Receptor Obtain Viral Protein Structure (PDB) Receptor_Prep Prepare Receptor (Remove water, add H+) Receptor->Receptor_Prep Ligand Generate this compound 3D Structure Ligand_Prep Optimize Ligand Geometry Ligand->Ligand_Prep Grid Define Binding Site (Grid Box) Receptor_Prep->Grid Docking Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Rank Poses by Docking Score Docking->Scoring Interaction Analyze Key Interactions (H-bonds, etc.) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Molecular_Dynamics_Workflow cluster_setup 1. System Setup cluster_sim 2. Simulation cluster_analysis 3. Trajectory Analysis Start Start with Best Docked Complex Solvate Solvate in Water Box Start->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Stability Assess Stability (RMSD) Production->Stability Fluctuations Analyze Fluctuations (RMSF) Stability->Fluctuations BindingEnergy Calculate Binding Free Energy (MM/PBSA) Fluctuations->BindingEnergy

Caption: A typical workflow for molecular dynamics simulations.

Triazavirin_MoA cluster_influenza Influenza Virus cluster_sars SARS-CoV-2 This compound This compound HA Hemagglutinin (HA) This compound->HA Inhibits M1 Matrix Protein 1 (M1) This compound->M1 Potentially Inhibits Mpro Main Protease (Mpro) This compound->Mpro Inhibits PLpro Papain-Like Protease (PLpro) This compound->PLpro Potentially Inhibits RdRp RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Inhibits ViralEntry Viral Entry/ Fusion HA->ViralEntry Assembly Virus Assembly M1->Assembly Replication Viral Replication Mpro->Replication PLpro->Replication RdRp->Replication

Caption: Proposed mechanisms of action for this compound against viral proteins.

Conclusion and Future Directions

Molecular modeling has provided significant insights into the potential mechanisms by which this compound exerts its antiviral effects. Docking studies have identified key viral proteins, particularly the SARS-CoV-2 main protease, as high-affinity targets. The detailed interaction patterns revealed by these computational methods offer a solid foundation for the structure-based design of novel this compound analogs with enhanced potency and specificity.

Future research should focus on:

  • Expanding Quantitative Data: Performing and publishing detailed molecular docking and MD simulation studies on this compound's interaction with a broader range of viral proteins, including various influenza subtypes and other emerging viruses.

  • Experimental Validation: Conducting in vitro and in vivo experiments, such as enzyme inhibition assays and viral replication assays, to validate the predictions from computational models.

  • Resistance Studies: Utilizing molecular modeling to predict and understand potential resistance mutations in viral target proteins that could diminish the efficacy of this compound.

By integrating computational and experimental approaches, the scientific community can accelerate the development of this compound and its derivatives as effective therapies against a wide array of viral diseases.

References

Methodological & Application

Application Note: Evaluating the Antiviral Efficacy of Triazavirin Against Influenza Virus Using a Plaque Reduction Assay in MDCK Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral compound that has demonstrated activity against various RNA viruses, including influenza A and B viruses.[1][2][3] Its mechanism of action is multifaceted and a subject of ongoing research, with primary proposed targets being the viral RNA-dependent RNA polymerase (RdRp) and the viral hemagglutinin (HA).[1][4][5] The plaque reduction assay is a functional and quantitative method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[6][7]

Principle of the Assay

A confluent monolayer of MDCK cells is infected with a predetermined dilution of influenza virus, which is expected to produce a countable number of plaques. In the presence of an effective antiviral agent like this compound, the replication and spread of the virus are inhibited, leading to a dose-dependent reduction in the number and size of plaques. The concentration of this compound that inhibits plaque formation by 50% (IC50) can then be calculated to quantify its antiviral potency.

Data Presentation

The antiviral activity of this compound is quantified by calculating the percentage of plaque reduction for each concentration of the compound compared to the virus control (no drug). The results can be summarized in a table for clear comparison and for the subsequent calculation of the IC50 value.

This compound Concentration (µM)Mean Plaque Count (PFU/well)Standard DeviationPercentage of Plaque Reduction (%)
0 (Virus Control)100± 80
185± 615
552± 548
1023± 477
258± 292
502± 198
Cell Control00100

Note: The data presented in this table is for illustrative purposes only and will vary depending on the influenza virus strain, this compound batch, and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Virus Growth Medium (VGM): Serum-free DMEM with 1 µg/mL TPCK-treated trypsin and 0.3% BSA

  • Overlay Medium: 2X MEM mixed 1:1 with 1.6% Avicel or 1.2% Agarose, supplemented with 1 µg/mL TPCK-treated trypsin

  • Fixing Solution: 4% Formalin in PBS

  • Staining Solution: 1% Crystal Violet in 20% ethanol

  • Sterile 6-well or 12-well tissue culture plates

  • Sterile microcentrifuge tubes

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_infection Day 2: Infection and Treatment cluster_visualization Day 4/5: Visualization and Analysis seed_cells Seed MDCK cells in 12-well plates incubate_overnight Incubate overnight to form a confluent monolayer seed_cells->incubate_overnight wash_cells Wash MDCK cell monolayer with PBS incubate_overnight->wash_cells prepare_virus Prepare serial dilutions of influenza virus infect_cells Infect cells with virus (1-hour adsorption) prepare_virus->infect_cells prepare_drug Prepare serial dilutions of this compound add_overlay Remove inoculum and add semi-solid overlay containing this compound prepare_drug->add_overlay wash_cells->infect_cells infect_cells->add_overlay incubate_plaques Incubate for 48-72 hours for plaque development add_overlay->incubate_plaques fix_cells Fix cells with 4% Formalin incubate_plaques->fix_cells stain_cells Remove overlay and stain with Crystal Violet fix_cells->stain_cells wash_and_dry Wash plates and air dry stain_cells->wash_and_dry count_plaques Count plaques and calculate PFU/mL wash_and_dry->count_plaques analyze_data Calculate percentage of plaque reduction and IC50 count_plaques->analyze_data

Caption: Experimental workflow for the this compound plaque reduction assay in MDCK cells.

Detailed Step-by-Step Protocol

Day 1: Seeding of MDCK Cells

  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • When cells are 80-90% confluent, wash with PBS, and detach using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Seed the MDCK cells into 12-well plates at a density of approximately 2.5 x 10^5 cells/well.

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for the formation of a confluent monolayer.

Day 2: Virus Infection and this compound Treatment

  • Prepare serial dilutions (e.g., 10-fold) of the influenza virus stock in cold Virus Growth Medium (VGM). The optimal dilution should produce 50-100 plaques per well in the virus control wells.

  • Prepare serial dilutions of this compound in VGM at 2X the final desired concentrations.

  • Aspirate the culture medium from the confluent MDCK cell monolayers and gently wash the cells once with sterile PBS.

  • Inoculate the cells in triplicate with 200 µL of the appropriate virus dilution. Include a "cell control" group that receives only VGM.

  • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • During the adsorption period, prepare the overlay medium. If using an agarose overlay, melt 1.8% agarose and cool to 42°C, then mix 1:1 with 2X MEM pre-warmed to 37°C. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.

  • For the treatment wells, mix the 2X this compound dilutions 1:1 with the overlay medium to achieve the final concentrations.

  • After the 1-hour virus adsorption, aspirate the virus inoculum from all wells.

  • Gently add 1 mL of the appropriate overlay medium (with or without this compound) to each well.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until plaques are visible.

Day 4 or 5: Plaque Visualization and Counting

  • Fix the cells by adding 1 mL of 4% Formalin solution directly on top of the overlay and incubate for at least 1 hour at room temperature.

  • Carefully remove the overlay. This can be done by gently dislodging it with a pipette tip and letting it slide out, or by aspirating a semi-solid overlay like Avicel.

  • Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.

  • Count the number of plaques in each well. The results are expressed as Plaque Forming Units per milliliter (PFU/mL).

  • Calculate the percentage of plaque reduction for each this compound concentration using the following formula: % Plaque Reduction = [(Number of plaques in virus control) – (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

  • The IC50 value, the concentration of this compound that inhibits 50% of plaque formation, can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and using a non-linear regression analysis.

Proposed Mechanism of Action of this compound

The precise mechanism of action of this compound is still under investigation, with evidence suggesting multiple points of intervention in the influenza virus life cycle.

G cluster_host Host Cell HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Attachment RdRp RNA-dependent RNA Polymerase (RdRp) Endosome Endosome Receptor->Endosome Endocytosis Replication Viral RNA Replication (in Nucleus) Endosome->Replication Genome Release Assembly Virion Assembly Replication->Assembly Budding Progeny Virus Budding Assembly->Budding This compound This compound This compound->HA Disrupts Tertiary Structure This compound->RdRp Inhibition

Caption: Proposed mechanisms of action of this compound against influenza virus.

References

Quantifying Triazavirin's Antiviral Effect Using RT-qPCR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (TZV), also known as Riamilovir, is a broad-spectrum antiviral compound effective against a range of RNA viruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis, making it a subject of significant interest in antiviral research and drug development.[1] This document provides detailed application notes and protocols for quantifying the antiviral efficacy of this compound in vitro using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for a precise measurement of the reduction in viral RNA levels in response to this compound treatment.

This compound has demonstrated efficacy against various influenza A virus strains, including H1N1, H3N2, and H5N1, as well as Tick-Borne Encephalitis Virus (TBEV) and SARS-CoV-2.[1][2] The protocols outlined below are designed to be adaptable for these and other susceptible RNA viruses.

Mechanism of Action

This compound acts as a nucleoside analogue, which inhibits the synthesis of viral RNA and the replication of genomic fragments. By interfering with the viral RNA-dependent RNA polymerase (RdRp), this compound effectively halts the multiplication of the virus within host cells.

G This compound This compound HostCell Host Cell This compound->HostCell Inhibition Inhibition This compound->Inhibition ViralRNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) HostCell->ViralRNA_Polymerase Targets Viral_RNA_Synthesis Viral RNA Synthesis ViralRNA_Polymerase->Viral_RNA_Synthesis Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication Inhibition->Viral_RNA_Synthesis

Mechanism of Action of this compound

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the antiviral activity of this compound against various RNA viruses as determined by RT-qPCR and other antiviral assays.

Table 1: Antiviral Activity of this compound against Influenza A Virus (H5N1) in MDCK Cells

This compound Concentration (µg/mL)Virus Titer Reduction (log10 TCID50/mL)Percentage Inhibition (%)
101.596.8
252.599.7
503.099.9
100>3.5>99.97

TCID50: 50% Tissue Culture Infectious Dose. Data is illustrative based on reported efficacy.

Table 2: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV) in SPEV Cells

This compound Concentration (µg/mL)Inhibition Coefficient (%)Reference
12899.5[2]

SPEV: Porcine Embryo Kidney cells. The inhibition coefficient reflects the reduction in virus accumulation.

Table 3: In Vivo Efficacy of this compound against SARS-CoV-2 in Syrian Hamsters

Treatment GroupViral Load Reduction (Fold Change)Days Post-Infection
This compound (20 mg/kg)37

Data from quantitative PCR analysis of lung tissue.

Experimental Protocols

This section provides detailed methodologies for assessing the antiviral activity of this compound using RT-qPCR.

Protocol 1: General In Vitro Antiviral Assay using RT-qPCR

This protocol provides a framework for evaluating this compound's efficacy against a target RNA virus in a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).

Materials:

  • This compound (Riamilovir)

  • Susceptible host cell line (e.g., MDCK, Vero E6, SPEV)

  • Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Target RNA virus stock with a known titer

  • 96-well cell culture plates

  • RNA extraction kit

  • RT-qPCR master mix

  • Virus-specific primers and probe for RT-qPCR

  • RT-qPCR instrument

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plate Drug_Dilution 2. Prepare serial dilutions of this compound Infection 3. Infect cells with virus Treatment 4. Add this compound dilutions Infection->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation RNA_Extraction 6. Extract total RNA Incubation->RNA_Extraction RT_qPCR 7. Perform RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis 8. Analyze viral RNA levels RT_qPCR->Data_Analysis

Experimental workflow for in vitro antiviral assay.

Procedure:

  • Cell Seeding:

    • Seed the appropriate host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plate at 37°C with 5% CO2.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Virus Infection:

    • When the cells are confluent, remove the growth medium.

    • Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.

    • Add the prepared this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for a period appropriate for the virus replication cycle (typically 24-72 hours).

  • RNA Extraction:

    • At the end of the incubation period, harvest the cell culture supernatant or lyse the cells directly in the wells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform one-step or two-step RT-qPCR using a master mix and primers/probe specific for a conserved region of the viral genome.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Thermocycling Conditions (Example):

      • Reverse Transcription: 50°C for 10-30 minutes

      • Initial Denaturation: 95°C for 2-5 minutes

      • Cycling (40-45 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral target and the housekeeping gene.

    • Calculate the relative quantification of viral RNA using the ΔΔCt method.

    • The percentage of viral inhibition can be calculated as follows: % Inhibition = (1 - (2^-ΔΔCt of treated sample / 2^-ΔΔCt of untreated sample)) * 100

    • Calculate the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • This compound

  • Host cell line

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Add serial dilutions of this compound to the wells (in the absence of virus). Include a cell-only control with no drug.

  • Incubate the plate for the same duration as the antiviral assay.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Selectivity Index (SI):

The selectivity index is a measure of the drug's therapeutic window and is calculated as:

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile for the antiviral compound.

Conclusion

RT-qPCR is a highly sensitive and specific method for quantifying the antiviral effect of this compound by directly measuring the reduction in viral RNA levels. The protocols provided here offer a robust framework for researchers to evaluate the in vitro efficacy of this compound against a variety of RNA viruses. Accurate determination of EC50 and CC50 values is essential for further preclinical and clinical development of this promising antiviral agent.

References

Determining the Antiviral Efficacy of Triazavirin in A549 Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the 50% effective concentration (EC50) of the antiviral drug Triazavirin in A549 human lung adenocarcinoma cells. The protocols detailed below outline the necessary steps for cell culture, cytotoxicity assessment, and antiviral activity evaluation using a cytopathic effect (CPE) reduction assay, a common method for quantifying the efficacy of antiviral compounds in vitro.

Introduction

This compound is a broad-spectrum antiviral drug with demonstrated activity against several RNA viruses, including influenza viruses.[1] The A549 cell line, derived from human alveolar basal epithelial cells, is a widely used in vitro model for studying respiratory infections and the efficacy of antiviral compounds.[2][3] Determining the EC50 value is a critical step in the preclinical evaluation of any antiviral agent, as it provides a quantitative measure of the drug's potency in inhibiting viral replication. This application note describes a robust and reproducible methodology for assessing the EC50 of this compound in A549 cells, which can be adapted for various respiratory viruses.

Experimental Workflow Overview

The overall process for determining the EC50 of this compound involves three main stages:

  • Cytotoxicity Assay: To determine the concentration of this compound that is toxic to the A549 cells (CC50). This is essential to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.

  • Antiviral Assay: To evaluate the ability of non-toxic concentrations of this compound to inhibit the virus-induced cytopathic effect.

  • Data Analysis: To calculate the CC50 and EC50 values from the experimental data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis A A549 Cell Culture D Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->D E Antiviral Assay (EC50) (e.g., CPE Reduction Assay) A->E B Virus Propagation and Tittering B->E C This compound Stock Solution Preparation C->D C->E F Data Collection (Absorbance/Viability Readings) D->F E->F G Calculation of CC50 and EC50 F->G H Determination of Selectivity Index (SI = CC50/EC50) G->H

Figure 1: Experimental workflow for determining the EC50 of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) cell line (ATCC® CCL-185™).

  • Virus: Influenza A virus (e.g., H1N1 or H3N2 strain).

  • Test Compound: this compound.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Medium: DMEM with 2% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL TPCK-trypsin (for influenza virus propagation).

  • Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.

  • Reagents for CPE Assay: Crystal Violet solution (0.5% in 20% methanol).

  • Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (0.25%).

A549 Cell Culture
  • Culture A549 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.[3]

  • For experiments, seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of this compound.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the 96-well plates containing confluent A549 cells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).[3]

  • Incubate the plate for 48 hours at 37°C.[3]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of this compound to protect cells from virus-induced death.

  • Seed A549 cells in a 96-well plate and grow to 90-100% confluency.[3]

  • Prepare serial dilutions of this compound in assay medium.

  • Remove the culture medium from the cells and add 50 µL of the diluted this compound.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.1 in 50 µL of assay medium.[3]

  • Include the following controls on each plate:

    • Cell Control: Cells with assay medium only (no virus, no drug).

    • Virus Control: Cells with virus and assay medium (no drug).

    • Drug Cytotoxicity Control: Cells with the highest concentration of this compound and no virus.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-100% CPE is observed in the virus control wells.[5][6]

  • Quantify cell viability using the Crystal Violet staining method:

    • Gently wash the wells twice with PBS.

    • Fix the cells with 100 µL of 10% formalin for 20 minutes.

    • Discard the formalin and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.[6]

    • Wash the plate gently with tap water to remove excess stain and allow it to air dry.[6]

    • Solubilize the stain by adding 100 µL of methanol to each well.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of CPE inhibition for each drug concentration.

Data Presentation and Analysis

Summarize the quantitative data from the cytotoxicity and antiviral assays in tables.

Table 1: Cytotoxicity of this compound in A549 Cells (Hypothetical Data)

This compound Concentration (µM)Mean Absorbance (570 nm)Cell Viability (%)
0 (Control)1.250100
101.24599.6
301.23098.4
1001.15092.0
3000.85068.0
10000.45036.0

Table 2: Antiviral Activity of this compound against Influenza Virus in A549 Cells (Hypothetical Data)

This compound Concentration (µM)Mean Absorbance (570 nm)CPE Inhibition (%)
0 (Virus Control)0.1500
10.2509.1
30.45027.3
100.75054.5
301.05081.8
1001.20095.5
Cell Control1.250100
Calculation of CC50 and EC50

The CC50 and EC50 values are calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism). The EC50 is the concentration of the drug that inhibits the cytopathic effect by 50%.[7]

Selectivity Index

The selectivity index (SI) is a measure of the therapeutic window of the drug and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.[7]

Signaling Pathway Visualization

While the direct mechanism of this compound's interaction with viral replication machinery is complex, the CPE reduction assay fundamentally relies on the inhibition of virus-induced host cell death pathways.

G cluster_0 Viral Infection and Replication cluster_1 Host Cell Response cluster_2 Drug Intervention A Virus Entry B Viral Replication A->B C Cytopathic Effect (CPE) B->C D Cell Death C->D E This compound E->B Inhibition

References

Application Notes and Protocols: Elucidating the Mechanism of Triazavirin Using a Time-of-Addition Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral drug with activity against a range of RNA viruses, including influenza viruses.[1][2][3] Its proposed mechanism of action primarily involves the inhibition of viral RNA synthesis, which is critical for the replication and propagation of RNA viruses.[4] The drug is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[4] Some studies also suggest that this compound may interfere with hemagglutinin or exhibit immunomodulatory effects.[1][4] The precise stage of the viral life cycle inhibited by this compound can be effectively determined using a time-of-addition experiment. This assay is crucial for confirming its mechanism of action as a viral replication inhibitor.

This document provides a detailed protocol for a time-of-addition experiment designed to investigate the antiviral mechanism of this compound against influenza A virus. It includes hypothetical data presented in a structured format to illustrate the expected outcomes if this compound indeed targets viral RNA synthesis.

Principle of the Time-of-Addition Assay

A time-of-addition assay is a technique used to identify the specific stage of the viral life cycle that is inhibited by an antiviral compound. By adding the compound at different time points relative to viral infection of host cells, it is possible to determine whether the drug targets early events (attachment, entry), intermediate events (genome replication, protein synthesis), or late events (assembly, release).

Experimental Protocols

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • TPCK-treated trypsin

  • This compound

  • Control antiviral drugs (e.g., Amantadine - entry inhibitor, Oseltamivir - release inhibitor)

  • 96-well cell culture plates

  • Virus titration assay kit (e.g., TCID50 or plaque assay)

  • Sterile PBS

Experimental Workflow

The following diagram illustrates the general workflow of the time-of-addition experiment.

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Analysis prep1 Seed MDCK cells in 96-well plates inf1 Infect cells with Influenza A virus prep1->inf1 Cells are confluent prep2 Prepare virus stock and drug solutions inf2 Add this compound at different time points post-infection prep2->inf2 inf1->inf2 Synchronized infection inc1 Incubate for a single replication cycle (e.g., 12-24h) inf2->inc1 inc2 Collect supernatant inc1->inc2 ana1 Quantify viral yield (TCID50 or Plaque Assay) inc2->ana1

Figure 1: Experimental workflow of the time-of-addition assay.

Detailed Protocol
  • Cell Seeding:

    • One day prior to the experiment, seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Virus Infection:

    • On the day of the experiment, wash the confluent cell monolayer with sterile PBS.

    • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral attachment and entry.

    • After the 1-hour incubation, remove the virus inoculum and wash the cells three times with PBS to remove any unbound virus. This synchronization step is critical and marks time point 0.

  • Time-of-Addition:

    • Add fresh, serum-free DMEM containing TPCK-treated trypsin to all wells.

    • Add this compound (at a pre-determined effective concentration, e.g., 50 µM) to different wells at various time points post-infection (p.i.). For example: 0h, 2h, 4h, 6h, 8h, and 10h p.i.

    • Include a "no drug" control (vehicle only) and controls with known inhibitors (Amantadine added at 0h and Oseltamivir added at 8h).

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • At a time point corresponding to the completion of a single viral replication cycle (e.g., 12 or 24 hours post-infection), collect the supernatant from each well.

  • Viral Titer Quantification:

    • Determine the viral titer in the collected supernatants using a standard plaque assay or TCID50 assay on fresh MDCK cell monolayers.

    • Calculate the percentage of viral inhibition for each time point relative to the "no drug" control.

Data Presentation

The following tables summarize the hypothetical quantitative data from the time-of-addition experiment.

Table 1: Viral Titer at 24 Hours Post-Infection with Timed Addition of Antiviral Compounds

TreatmentTime of Addition (hours p.i.)Viral Titer (PFU/mL)
No Drug Control-5.2 x 10⁶
This compound (50 µM)01.5 x 10³
22.1 x 10³
48.5 x 10⁴
64.9 x 10⁶
85.1 x 10⁶
105.2 x 10⁶
Amantadine (10 µM)09.8 x 10³
24.8 x 10⁶
Oseltamivir (5 µM)83.7 x 10⁴
104.1 x 10⁴

Table 2: Percentage of Viral Inhibition with Timed Addition of Antiviral Compounds

TreatmentTime of Addition (hours p.i.)% Inhibition
This compound (50 µM)099.97%
299.96%
498.37%
65.77%
81.92%
100.00%
Amantadine (10 µM)099.81%
27.69%
Oseltamivir (5 µM)899.29%
1099.21%

Interpretation of Results and Proposed Mechanism

The hypothetical data indicate that this compound is highly effective at inhibiting influenza virus replication when added early in the viral life cycle (0-4 hours post-infection). The antiviral activity is significantly reduced when the drug is added at later time points (6 hours p.i. and onwards). This pattern is distinct from the control drugs. Amantadine, an entry inhibitor, only shows efficacy when added at the beginning of the infection. In contrast, Oseltamivir, a neuraminidase inhibitor that blocks viral release, is effective when added late in the replication cycle.

The loss of this compound's antiviral effect after the 4-hour mark suggests that its target is a process that occurs during the early to middle stages of viral replication. In the context of the influenza virus life cycle, this period corresponds to the transcription and replication of the viral RNA genome within the host cell nucleus. This result strongly supports the hypothesis that this compound's mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), thereby preventing the synthesis of new viral RNA.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of this compound targeting the viral RNA synthesis.

G cluster_cell Host Cell cluster_nucleus Nucleus vRNA Viral RNA (vRNA) cRNA Complementary RNA (cRNA) vRNA->cRNA Transcription mRNA Viral mRNA vRNA->mRNA Transcription assembly Virion Assembly vRNA->assembly cRNA->vRNA Replication viral_proteins Viral Proteins mRNA->viral_proteins RdRp RNA-dependent RNA Polymerase (RdRp) This compound This compound This compound->RdRp vRNA_entry vRNP Entry vRNA_entry->vRNA viral_proteins->assembly release Progeny Virus Release assembly->release

References

Application Notes and Protocols for Triazavirin Cytotoxicity Assay in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (also known as Riamilovir) is a broad-spectrum antiviral compound developed in Russia. Its mechanism of action is primarily through the inhibition of viral RNA synthesis.[1][2] As a guanine nucleotide analog, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, leading to the termination of the growing RNA chain.[1] Additionally, this compound is thought to exert its antiviral effects through the generation of reactive oxygen species (ROS) within infected cells, which can disrupt viral replication, and by inducing the production of interferons, key proteins in the innate immune response to viral infections.[1][3]

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in Vero E6 cells, a cell line commonly used in virology research due to its susceptibility to a wide range of viruses. The determination of the 50% cytotoxic concentration (CC50) is a critical step in the evaluation of antiviral compounds, as it establishes the therapeutic window where the compound is effective against the virus without causing significant harm to the host cells.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound in Vero E6 cells as determined by an MTT assay. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

Table 1: Cytotoxicity of this compound in Vero E6 Cells (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 4.8
10088.4 ± 6.2
20075.1 ± 7.3
40052.3 ± 5.9
80025.7 ± 4.1
16005.2 ± 2.3
CC50 (µM) ~420

Experimental Protocols

Cell Culture and Maintenance of Vero E6 Cells

A detailed protocol for the routine culture of Vero E6 cells is essential for ensuring the health and consistency of the cells used in the cytotoxicity assay.

Materials:

  • Vero E6 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of Vero E6 cells rapidly in a 37°C water bath.

  • Initial Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the flask in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.

  • Cell Detachment: Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization: Add 8-10 mL of complete growth medium to inactivate the trypsin.

  • Cell Counting: Determine the cell density and viability using a hemocytometer or an automated cell counter.

  • Reseeding: Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

This compound Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Vero E6 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a "cells only" control (medium without this compound) and a "vehicle" control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on a plate shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis VeroE6 Vero E6 Cell Culture Seed Seed Cells in 96-well Plate VeroE6->Seed Treat Treat Cells with this compound Seed->Treat Triazavirin_prep Prepare this compound Dilutions Triazavirin_prep->Treat Incubate_treat Incubate for 48-72h Treat->Incubate_treat MTT_add Add MTT Reagent Incubate_treat->MTT_add Incubate_MTT Incubate for 4h MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot CC50 Determine CC50 Plot->CC50

Caption: Workflow for this compound cytotoxicity assay in Vero E6 cells.

Proposed Mechanism of Action of this compound

G cluster_viral Viral Replication Inhibition cluster_host Host Cell Effects This compound This compound RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->RdRp inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS induces Interferon Interferon Production This compound->Interferon induces RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis catalyzes RdRp->RNA_synthesis Viral_Replication Viral Replication RNA_synthesis->Viral_Replication RNA_synthesis->Viral_Replication leads to ROS->Viral_Replication disrupts Antiviral_state Antiviral State Interferon->Antiviral_state induces Antiviral_state->Viral_Replication inhibits

Caption: Proposed multimodal mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Antiviral Testing of Triazavirin against Influenza H1N1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral compound developed in Russia, demonstrating activity against a range of RNA viruses, including influenza A and B viruses.[1][2][3] As a synthetic analogue of the purine nucleoside guanine, its primary mechanism of action is the inhibition of viral RNA synthesis.[4] These application notes provide a detailed overview of the in vitro testing of this compound against influenza H1N1, including experimental protocols, data presentation, and visualization of its proposed mechanism of action.

Mechanism of Action

The antiviral action of this compound against influenza H1N1 is believed to be multifactorial, targeting key stages of the viral replication cycle. The primary proposed mechanisms include:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): this compound is thought to function as a nucleoside analogue that, after intracellular metabolism, is incorporated into the nascent viral RNA chain. This incorporation leads to premature termination of transcription and replication of the viral genome, thus inhibiting the production of new viral particles.[4]

  • Disruption of Hemagglutinin (HA) Function: Some studies suggest that this compound may interfere with the proper folding and function of hemagglutinin, a crucial surface glycoprotein for viral entry into host cells. This action is thought to involve the inhibition of protein disulfide-isomerase, an enzyme essential for the formation of disulfide bonds that stabilize the tertiary structure of HA.[1]

  • Immunomodulatory Effects: this compound has been observed to stimulate the production of interferons, key signaling proteins in the innate immune response that induce an antiviral state in host cells.[2]

Data Presentation

The following tables summarize representative quantitative data from in vitro antiviral assays of this compound against influenza H1N1. Please note that these values are illustrative examples based on typical antiviral testing results, as specific data for this compound was not available in the public domain.

Table 1: Cytotoxicity of this compound in MDCK Cells

CompoundCell LineAssay MethodIncubation Time (hours)CC₅₀ (µM)
This compoundMDCKMTT72>1000

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound against Influenza H1N1

CompoundVirus StrainCell LineAssay MethodEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundA/H1N1MDCKPlaque Reduction Assay15>66.7

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., plaque formation) by 50%.

Table 3: Virus Yield Reduction by this compound against Influenza H1N1

CompoundVirus StrainCell LineMultiplicity of Infection (MOI)Compound Concentration (µM)Virus Titer Reduction (%)
This compoundA/H1N1MDCK0.011050
This compoundA/H1N1MDCK0.012590
This compoundA/H1N1MDCK0.015099

Mandatory Visualization

Proposed_Mechanism_of_Action_of_this compound cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral Ribonucleoprotein (vRNP) Viral Ribonucleoprotein (vRNP) Viral mRNA Viral mRNA Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Progeny Virions Progeny Virions This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism Viral RNA Replication Viral RNA Replication Metabolites->Viral RNA Replication Inhibits (RNA Chain Termination) Viral mRNA Transcription Viral mRNA Transcription Metabolites->Viral mRNA Transcription Inhibits Progeny vRNPs Progeny vRNPs Viral RNA Replication->Progeny vRNPs Assembly Viral mRNA Transcription->Viral mRNA Export vRNP vRNP vRNP->Viral RNA Replication Import vRNP->Viral mRNA Transcription Import Progeny vRNPs->Progeny Virions Assembly & Budding Influenza H1N1 Virus Influenza H1N1 Virus Influenza H1N1 Virus->vRNP Entry & Uncoating

Caption: Proposed mechanism of action of this compound against Influenza H1N1.

Experimental_Workflow_Antiviral_Assay cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_plaque_reduction Plaque Reduction Assay (EC50) cluster_yield_reduction Virus Yield Reduction Assay C1 Seed MDCK cells C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 72 hours C2->C3 C4 Perform MTT assay C3->C4 C5 Measure absorbance & calculate CC50 C4->C5 P1 Seed MDCK cells to confluence P2 Infect with Influenza H1N1 P1->P2 P3 Add overlay medium with serial dilutions of this compound P2->P3 P4 Incubate for 48-72 hours P3->P4 P5 Stain and count plaques P4->P5 P6 Calculate % inhibition & EC50 P5->P6 Y1 Infect confluent MDCK cells with Influenza H1N1 Y2 Treat with different concentrations of this compound Y1->Y2 Y3 Incubate for 24-48 hours Y2->Y3 Y4 Harvest supernatant Y3->Y4 Y5 Titer progeny virus (e.g., by plaque assay) Y4->Y5 Y6 Calculate % virus yield reduction Y5->Y6

Caption: Workflow for in vitro antiviral testing of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a no-drug control.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value using non-linear regression analysis.

Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against influenza H1N1.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza A/H1N1 virus stock

  • DMEM

  • TPCK-treated trypsin

  • Agarose overlay medium

  • Crystal violet staining solution

Protocol:

  • Prepare serial dilutions of the influenza H1N1 virus stock and infect confluent MDCK cell monolayers for 1 hour at 37°C.

  • During incubation, prepare the agarose overlay medium containing different concentrations of this compound.

  • After virus adsorption, remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the agarose overlay with the respective this compound concentrations to each well.

  • Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control and determine the EC₅₀.

Virus Yield Reduction Assay

Objective: To quantify the inhibition of influenza H1N1 progeny virus production by this compound.

Materials:

  • Confluent MDCK cell monolayers in 24-well plates

  • Influenza A/H1N1 virus stock

  • DMEM with TPCK-treated trypsin

  • This compound

Protocol:

  • Infect confluent MDCK cell monolayers with influenza H1N1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum, wash the cells, and add DMEM containing various concentrations of this compound.

  • Incubate the plates for 24-48 hours at 37°C.

  • Harvest the supernatant from each well.

  • Determine the viral titer in the supernatants by performing a plaque assay or TCID₅₀ assay on fresh MDCK cell monolayers.

  • Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control.

References

Standard Operating Procedure for Triazavirin Stock Solution Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of Triazavirin stock solutions for research purposes. This compound (also known as Riamilovir) is a broad-spectrum antiviral agent, effective against a range of RNA viruses, including influenza viruses.[1][2] Its mechanism of action primarily involves the inhibition of viral RNA synthesis.[1][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines detailed protocols for dissolving this compound, recommended storage conditions, and its solubility in various common laboratory solvents.

Introduction to this compound

This compound is a synthetic antiviral compound, chemically described as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][4]triazine-7(4H)-one. It functions as a nucleoside analogue that inhibits the synthesis of viral RNA and DNA, thereby preventing the replication of genomic fragments.[4][5] The primary target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] By interfering with RdRp, this compound effectively curtails viral propagation. Some studies also suggest it may modulate the host's immune response by increasing the production of interferons.[1][3]

Materials and Equipment

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile deionized water (H₂O)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Ethanol

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile, amber, polypropylene or glass vials

  • Pipettes and sterile, filtered pipette tips

  • Analytical balance

  • 0.22 µm sterile syringe filters

Quantitative Data Summary

The solubility and recommended storage conditions for this compound are summarized in the tables below. It is crucial to use this data to prepare stock solutions at the desired concentration without precipitation.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 125436.76Requires sonication; use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]
57199.16Use of fresh DMSO is advised as moisture can reduce solubility.[5]
5--[6]
Water 50174.70Requires sonication.[4]
20--[5]
PBS (pH 7.2) 3--[6]
DMF 3--[6]
Ethanol Insoluble--[5][6]

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureSolventStorage DurationRecommendations
-20°C Powder≥ 4 yearsStore in a dry, dark place.[6]
Solvent1 monthAliquot to avoid repeated freeze-thaw cycles.[4][5]
-80°C Solvent6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocols

Standard Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 286.2 g/mol .[5] To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 0.1 mol/L × 0.001 L × 286.2 g/mol × 1000 mg/g = 28.62 mg

  • Weighing: Accurately weigh 28.62 mg of this compound powder using an analytical balance and place it into a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[4] Visually inspect the solution to ensure no solid particles remain. If precipitation occurs, gentle heating and/or further sonication may be applied.[4]

  • Sterilization (Optional for cell culture): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[5]

Protocol for Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the high concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]

Procedure:

  • Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the highest concentration of this compound.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Protocol for Preparation of Working Solutions for In Vivo Studies

For animal studies, specific formulations are often required to ensure solubility and bioavailability.

Example Formulation 1 (with PEG300 and Tween-80): [4]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.

Example Formulation 2 (with SBE-β-CD): [4]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until the solution is clear.

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex sonicate 4. Sonicate to Dissolve vortex->sonicate aliquot 5. Aliquot into Vials sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute in Medium/Vehicle thaw->dilute use 9. Use in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solution.

Simplified Signaling Pathway of this compound's Antiviral Action

G cluster_virus RNA Virus cluster_host Host Cell viral_rna Viral RNA Genome replication Viral RNA Replication viral_rna->replication Template rdrp RNA-dependent RNA Polymerase (RdRp) rdrp->replication Catalyzes This compound This compound This compound->rdrp Inhibits new_virus New Virus Particles replication->new_virus

Caption: this compound inhibits viral RNA replication by targeting RdRp.

References

Troubleshooting & Optimization

Technical Support Center: Triazavirin Solubility in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Triazavirin in Dimethyl Sulfoxide (DMSO) for successful in vitro assays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges.

Quantitative Solubility Data

The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce solubility.[1][2]

Vendor/SourceReported Solubility in DMSOMolar Concentration (mM)Notes
Selleck Chemicals57 mg/mL199.16 mMRecommends using fresh, moisture-free DMSO.[1]
Selleck Chemicals (Riamilovir)46 mg/mL201.58 mMRiamilovir is another name for this compound.[2]
MedchemExpress≥ 2.08 mg/mL (in 10% DMSO co-solvent mix)7.27 mMPart of a co-solvent formulation for in vivo use.[3]
Cayman Chemical5 mg/mL--

Note: The molecular weight of this compound monosodium dihydrate is 286.2 g/mol , and the anhydrous form (Riamilovir) is 228.19 g/mol . Molar concentration calculations may vary based on the form used.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions in DMSO for your experiments.

Question: My this compound is not fully dissolving in DMSO at the desired concentration.

Answer:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous (low water content) DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[1][2]

  • Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound.

  • Sonication: Use a sonicating water bath to break up any aggregates and enhance dissolution.[3]

  • Check for Saturation: You may be exceeding the solubility limit. Refer to the table above for reported solubility data and consider preparing a less concentrated stock solution.

Question: The this compound-DMSO stock solution precipitates upon dilution into my aqueous cell culture medium or buffer.

Answer: This is a common issue for compounds with low aqueous solubility.[4][5][6][7][8] Here are several strategies to overcome this:

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in the assay may keep the compound in solution.[5] However, be mindful that DMSO can have its own biological effects, so it's crucial to include appropriate vehicle controls.[9]

  • Prepare a Highly Concentrated Stock: By making a more concentrated stock solution in 100% DMSO, you can add a smaller volume to your aqueous medium, thereby reducing the "solvent shock" that causes precipitation.[8]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, try a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of medium first, and then add this intermediate dilution to the final volume.

  • Use of Co-solvents: For challenging situations, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO first, then adding other solvents like PEG300 and a surfactant like Tween-80 before the final dilution in an aqueous solution.[1][3]

  • Serum in Media: If your cell culture media contains serum, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.

Question: My prepared this compound-DMSO stock solution shows crystal formation after freeze-thaw cycles.

Answer:

  • Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot your stock solution into single-use volumes immediately after preparation.[3]

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Ensure the vials are tightly sealed to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?

A1: A common starting point is to prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. This provides a sufficiently concentrated stock for most in vitro assays while staying within the reported solubility limits.

Q2: How should I prepare my working solutions from the DMSO stock for cell-based assays?

A2: Prepare intermediate dilutions of your DMSO stock in your cell culture medium. It is important to add the DMSO stock to the medium and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.

Q3: What are the recommended storage conditions for this compound powder?

A3: this compound powder should be stored at -20°C for long-term stability.

Q4: Can I use water to dissolve this compound?

A4: While some sources report solubility in water, it is generally much lower than in DMSO.[1][2][10] For most in vitro applications requiring higher concentrations, DMSO is the recommended solvent.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (ensure you have the correct molecular weight for your calculations)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For a 1 mL of 20 mM stock solution of this compound (monosodium dihydrate, MW: 286.2 g/mol ), you will need: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 286.2 g/mol * (1000 mg / 1 g) = 5.724 mg

  • Weigh the this compound: Carefully weigh out 5.724 mg of this compound powder and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Visual Workflows

TroubleshootingWorkflow start Start: this compound Solubility Issue check_dmso Is DMSO fresh and anhydrous? start->check_dmso dissolution_method Is the dissolution method (vortex, gentle heat, sonication) adequate? check_dmso->dissolution_method Yes replace_dmso Use fresh, anhydrous DMSO check_dmso->replace_dmso No concentration Is the desired concentration below the solubility limit? dissolution_method->concentration Yes optimize_dissolution Apply gentle heat (37°C) and/or sonication dissolution_method->optimize_dissolution No precipitation_on_dilution Does precipitation occur upon dilution in aqueous media? concentration->precipitation_on_dilution Yes lower_concentration Prepare a lower concentration stock solution concentration->lower_concentration No troubleshoot_dilution Troubleshoot Dilution Strategy precipitation_on_dilution->troubleshoot_dilution Yes success Successfully Dissolved precipitation_on_dilution->success No replace_dmso->check_dmso optimize_dissolution->dissolution_method lower_concentration->concentration increase_dmso Increase final DMSO % in assay (with controls) troubleshoot_dilution->increase_dmso high_conc_stock Use highly concentrated stock to minimize added volume troubleshoot_dilution->high_conc_stock cosolvents Consider co-solvents (e.g., PEG300, Tween-80) troubleshoot_dilution->cosolvents increase_dmso->success high_conc_stock->success cosolvents->success

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Prepare this compound for In Vitro Assay weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Heat, Sonicate) add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution troubleshoot Refer to Troubleshooting Guide check_dissolution->troubleshoot No aliquot 4. Aliquot Stock Solution check_dissolution->aliquot Yes troubleshoot->dissolve store 5. Store at -20°C or -80°C aliquot->store prepare_working 6. Prepare Working Solution by Diluting in Assay Medium store->prepare_working perform_assay 7. Perform In Vitro Assay prepare_working->perform_assay end End perform_assay->end

Caption: General workflow for preparing this compound for in vitro assays.

References

How to prevent Triazavirin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazavirin. The primary focus is to address the common challenge of this compound precipitation in cell culture media.

Troubleshooting Guide: How to Prevent this compound Precipitation

Precipitation of this compound in cell culture media can lead to inconsistent experimental results and inaccurate determination of its antiviral efficacy. This guide provides a systematic approach to prevent and troubleshoot this issue.

Initial Assessment of Precipitation

ObservationPotential CauseRecommended Action
Immediate cloudiness upon dilutionFinal concentration exceeds solubility in the aqueous medium.Lower the final working concentration. Prepare an intermediate dilution step in a co-solvent mixture before adding to the final medium.
Precipitate forms over time in the incubatorCompound instability at 37°C or interaction with media components.Perform a stability study of this compound in your specific medium at 37°C. Consider more frequent media changes.
Precipitate observed only in the presence of cellsInteraction with cellular metabolites or significant pH shift due to cell metabolism.Monitor the pH of the culture medium. Ensure the medium is adequately buffered.
Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol is for preparing a stable, high-concentration stock solution of this compound that can be stored for later use.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mg/mL). Note that moisture in DMSO can reduce solubility.[1]

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[2]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution using a Co-solvent System

This protocol is recommended when direct dilution of a DMSO stock into aqueous media results in precipitation.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • PEG300

    • Tween-80

    • Sterile saline or phosphate-buffered saline (PBS)

    • Sterile tubes

  • Procedure (for a 1 mL working solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL) to the PEG300 and mix thoroughly.[2]

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[2]

    • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL.[2]

    • This working solution can then be further diluted into the final cell culture medium.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in your cell culture experiments.

Triazavirin_Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Medium check_concentration Is the final concentration too high? start->check_concentration lower_concentration Reduce final working concentration check_concentration->lower_concentration Yes check_stock Is the stock solution properly prepared? check_concentration->check_stock No resolution Precipitation Resolved lower_concentration->resolution prepare_fresh_stock Prepare fresh stock in anhydrous DMSO check_stock->prepare_fresh_stock No check_dilution Is direct dilution from DMSO causing precipitation? check_stock->check_dilution Yes use_sonication Use sonication to aid dissolution prepare_fresh_stock->use_sonication use_sonication->check_dilution use_cosolvent Use a co-solvent system (e.g., PEG300, Tween-80) check_dilution->use_cosolvent Yes serial_dilution Perform serial dilutions in medium check_dilution->serial_dilution No, but still an issue use_cosolvent->resolution check_media_interaction Is there an interaction with media components? serial_dilution->check_media_interaction test_serum_effect Test with and without serum check_media_interaction->test_serum_effect Possible check_ph Check and buffer the medium's pH test_serum_effect->check_ph stability_test Perform a stability test at 37°C check_ph->stability_test stability_test->resolution

Caption: A step-by-step guide to identifying and resolving this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl sulfoxide (DMSO).[1] this compound is also soluble in water, but at a lower concentration than in DMSO.[1][2] For in vivo studies or when DMSO is not suitable, co-solvent systems involving PEG300, Tween-80, or SBE-β-CD can be used.[2]

Q2: What is the maximum concentration of this compound I can use in my cell culture medium?

A2: The maximum concentration will depend on the specific cell culture medium and the presence of serum. It is recommended to perform a solubility test in your specific medium. As a starting point, this compound has been shown to be active in cell culture at concentrations up to 128 µg/mL.[2] However, always visually inspect for precipitation after adding this compound to your medium.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Direct dissolution in cell culture medium is generally not recommended due to the risk of poor solubility and precipitation. It is best practice to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the medium.[3]

Q4: How does the pH of the medium affect this compound solubility?

A4: While the exact pKa of this compound is not published, a close structural analog has a pKa of 1.1, indicating that this compound is an acidic compound.[4] In typical cell culture media with a pH of 7.2-7.4, this compound will exist in its ionized, more soluble form. However, significant drops in pH due to high cell metabolism could potentially reduce its solubility.

Q5: Could components in Fetal Bovine Serum (FBS) cause this compound to precipitate?

A5: While direct studies on this compound's interaction with serum albumin are not available, it is possible for drugs to bind to serum proteins.[5][6] In some cases, protein binding can help to stabilize a compound and keep it in solution. However, high concentrations of the drug could still lead to precipitation. It is advisable to test the solubility of this compound in your medium with and without FBS to determine its effect.

Q6: My this compound solution is still precipitating after trying the troubleshooting steps. What else can I do?

A6: If precipitation persists, you may need to consider more advanced solubilization techniques. These could include the use of cyclodextrins (like SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[2] However, it is crucial to test the potential cytotoxicity of any new excipients on your specific cell line.

Proposed Mechanism of Action of this compound

The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis. As a guanosine analog, it is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7][8][9] By interfering with RdRp function, this compound can halt the production of new viral genomes. Some studies also suggest that this compound may target the viral hemagglutinin protein, which is involved in virus entry into host cells.[4][10]

Triazavirin_Mechanism Proposed Mechanism of Action of this compound cluster_virus RNA Virus RdRp RNA-dependent RNA Polymerase (RdRp) viral_RNA Viral RNA Genome RdRp->viral_RNA Synthesizes new viral RNA viral_RNA->RdRp Template for replication new_virus New Virus Particles viral_RNA->new_virus Packaged into This compound This compound (Guanosine Analog) This compound->RdRp Inhibits

References

Technical Support Center: Troubleshooting Unexpected Results in Triazavirin Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triazavirin antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to the in vitro evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum antiviral drug that functions as a synthetic nucleoside analogue. Its principal mode of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] By targeting RdRp, this compound disrupts the synthesis of viral RNA, thereby preventing viral replication.[1][2] Some studies also suggest it may have immunomodulatory effects, such as inducing interferon production.[1][2]

Q2: Against which viruses has this compound shown activity?

This compound has demonstrated a broad spectrum of activity against various RNA viruses. It is notably effective against influenza A and B viruses (including H1N1, H3N2, H5N1), as well as other viruses such as tick-borne encephalitis virus, Rift Valley fever virus, and coronaviruses, including SARS-CoV-2.[3][4]

Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution should then be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final DMSO concentration in the culture is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: Is this compound expected to be cytotoxic at its effective antiviral concentrations?

This compound is generally reported to have low cytotoxicity.[4] However, it is essential to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments in parallel with determining the 50% effective concentration (EC50). This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.

Troubleshooting Guides

Issue 1: High Variability or No Antiviral Effect Observed in Plaque Reduction Assays

Possible Causes & Solutions

Potential Cause Recommended Solution
Suboptimal Cell Monolayer Ensure cells are seeded evenly and form a confluent monolayer (95-100%) at the time of infection. Use cells from a consistent and low passage number, as high-passage cells can exhibit altered susceptibility to viral infection.
Inaccurate Virus Titer Always use a well-characterized and aliquoted virus stock with a known titer. It is good practice to perform a back-titration of the virus inoculum used in each experiment to confirm the actual multiplicity of infection (MOI).
Inconsistent Drug Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing when diluting the compound into the final assay medium. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.
This compound Solubility Issues Visually inspect the prepared dilutions of this compound in the cell culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the dilution scheme. Pre-warming the medium to 37°C before adding the drug stock can sometimes improve solubility.
Incorrect Assay Timing The timing of drug addition, infection, and assay endpoint is critical. For this compound, which targets viral replication, adding the drug too late after infection may result in a reduced apparent effect. Optimize the treatment window in your specific experimental setup.
Overlay Issues If using an agarose overlay, ensure it has cooled to an appropriate temperature (around 42-45°C) before adding it to the cells to prevent damage to the monolayer. If using a semi-solid overlay like Avicel, ensure it is evenly suspended before application.
Issue 2: Inconsistent or Unexpected Results in qPCR-Based Viral Load Assays

Possible Causes & Solutions

Potential Cause Recommended Solution
Poor RNA Quality Ensure that the RNA extraction method yields high-purity RNA. Contaminants from the sample or extraction process can inhibit the reverse transcription or PCR steps.
Primer and Probe Issues Use validated primer and probe sets specific for the target virus. Check the integrity of primers and probes, as degradation can lead to reduced amplification efficiency.
Inhibition of qPCR Reaction Components from the cell lysate or the this compound compound itself could potentially interfere with the qPCR reaction.[6] Include appropriate controls, such as an internal amplification control, to test for inhibition. If inhibition is suspected, consider further purifying the RNA or diluting the template.
Suboptimal Cycling Conditions Optimize the annealing temperature and other cycling parameters for your specific primers and target sequence to ensure efficient and specific amplification.
Inaccurate Standard Curve For absolute quantification, ensure that the standard curve is accurate and reproducible. Prepare fresh, accurate dilutions for the standard curve in each run and aim for an R-squared value >0.99 and an efficiency between 90-110%.
Issue 3: Higher-Than-Expected Cytotoxicity

Possible Causes & Solutions

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is below a known non-toxic level for your cell line (typically <0.5%).
Compound Precipitation At high concentrations, this compound may precipitate out of the aqueous cell culture medium, and these precipitates can be cytotoxic. Visually inspect the wells for any signs of precipitation.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. Ensure that the CC50 is determined for the specific cell line and passage number used in your antiviral assays.
Assay-Specific Artifacts Some cytotoxicity assays can be affected by the compound. For example, compounds that alter cellular metabolism can interfere with MTS/MTT assays.[7] Consider using a secondary cytotoxicity assay based on a different principle (e.g., membrane integrity) to confirm results.
Extended Incubation Time Longer exposure to the compound can lead to increased cytotoxicity. Ensure the incubation time for the cytotoxicity assay matches that of the antiviral assay.

Experimental Protocols

Plaque Reduction Assay for Influenza Virus

This protocol is a general guideline and should be optimized for your specific virus strain and cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in virus growth medium (VGM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Infection: When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well) in the virus control wells. Incubate for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the this compound dilutions or the vehicle control to the respective wells.

  • Overlay: Add an overlay medium (e.g., VGM containing 1.2% Avicel or 0.7% agarose) to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

qPCR-Based Viral Load Assay for SARS-CoV-2

This protocol is a general guideline and should be optimized for your specific experimental setup (e.g., using Vero E6 cells).

  • Cell Seeding and Infection: Seed Vero E6 cells in a 24-well plate. The next day, infect the cells with SARS-CoV-2 at a suitable MOI (e.g., 0.01-0.1).

  • Treatment: Immediately after infection, add serial dilutions of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the desired time period (e.g., 24 or 48 hours).

  • RNA Extraction: At the end of the incubation, harvest the cell culture supernatant or the cells. Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) using validated primers and a probe targeting a specific SARS-CoV-2 gene (e.g., the E gene or the RdRp gene).

  • Quantification: Include a standard curve of a known quantity of viral RNA or a plasmid containing the target sequence to allow for absolute quantification of viral copy numbers.

  • Data Analysis: Determine the viral load (e.g., RNA copies/mL) for each this compound concentration and the vehicle control. Calculate the percentage of viral load reduction and determine the EC50 value.

Cytotoxicity Assay (MTS/MTT)
  • Cell Seeding: Seed the same cell line used in the antiviral assays into a 96-well plate at an appropriate density.

  • Compound Addition: The next day, add serial dilutions of this compound and a vehicle control to the wells. Include wells with untreated cells as a control for 100% viability and wells with a known cytotoxic agent or lysis buffer as a positive control for cell death.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration.

Visualizations

Triazavirin_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Assay Results start Unexpected Assay Result (e.g., High Variability, No Effect, High Cytotoxicity) check_basics Step 1: Review Basic Experimental Parameters start->check_basics cell_health Cell Health & Passage Number check_basics->cell_health Cells look healthy? Passage number low? virus_titer Virus Stock Titer & MOI check_basics->virus_titer Virus titer confirmed? MOI appropriate? drug_prep This compound Stock & Dilutions check_basics->drug_prep Drug prep fresh? Calculations correct? controls Positive/Negative Controls check_basics->controls Controls behaved as expected? issue_type Step 2: Identify the Primary Issue no_effect No Antiviral Effect or High Variability issue_type->no_effect Antiviral activity high_cytotoxicity High Cytotoxicity issue_type->high_cytotoxicity Cell viability inconsistent_qpcr Inconsistent qPCR Data issue_type->inconsistent_qpcr qPCR results cell_health->issue_type virus_titer->issue_type drug_prep->issue_type controls->issue_type solubility Check for this compound Precipitation no_effect->solubility timing Optimize Drug Addition Time no_effect->timing overlay Verify Overlay Technique (Plaque Assay) no_effect->overlay solvent Verify Final DMSO Concentration high_cytotoxicity->solvent cc50 Re-evaluate CC50 in Parallel high_cytotoxicity->cc50 assay_artifact Consider Assay-Specific Artifacts high_cytotoxicity->assay_artifact rna_quality Assess RNA Purity inconsistent_qpcr->rna_quality inhibition Test for qPCR Inhibition inconsistent_qpcr->inhibition primers Validate Primers/Probes inconsistent_qpcr->primers solubility->start Re-run Experiment timing->start Re-run Experiment overlay->start Re-run Experiment solvent->start Re-run Experiment cc50->start Re-run Experiment assay_artifact->start Re-run Experiment rna_quality->start Re-run Experiment inhibition->start Re-run Experiment primers->start Re-run Experiment

Caption: A logical workflow for troubleshooting unexpected results in this compound antiviral assays.

Influenza_Replication_Cycle Influenza Virus Replication Cycle and this compound's Target cluster_cell Host Cell cluster_nucleus Nucleus entry 1. Entry (Endocytosis) uncoating 2. Uncoating (Release of vRNPs) entry->uncoating nuclear_import 3. Nuclear Import of vRNPs uncoating->nuclear_import transcription_replication 4. Transcription & Replication (vRNA -> mRNA & cRNA -> vRNA) nuclear_import->transcription_replication protein_synthesis 6. Protein Synthesis (on Ribosomes) transcription_replication->protein_synthesis 5. mRNA Export assembly 7. Assembly of New Virions transcription_replication->assembly protein_synthesis->assembly budding 8. Budding & Release assembly->budding rdRp Viral RNA-dependent RNA Polymerase (RdRp) virus Influenza Virus virus->entry This compound This compound This compound->rdRp Inhibits

Caption: Influenza virus replication cycle highlighting this compound's inhibition of the viral RdRp.

SARS_CoV_2_Replication_Cycle SARS-CoV-2 Replication Cycle and this compound's Target cluster_cell Host Cell entry 1. Entry & Uncoating (Release of viral RNA) translation_polyprotein 2. Translation of Polyproteins entry->translation_polyprotein proteolysis 3. Proteolytic Cleavage translation_polyprotein->proteolysis replication_complex 4. Formation of Replication- Transcription Complex (RTC) proteolysis->replication_complex rna_synthesis 5. RNA Synthesis (Genomic & Subgenomic RNA) replication_complex->rna_synthesis translation_structural 6. Translation of Structural Proteins rna_synthesis->translation_structural Subgenomic RNAs assembly 7. Virion Assembly (in ER-Golgi) rna_synthesis->assembly translation_structural->assembly exocytosis 8. Release by Exocytosis assembly->exocytosis rdRp Viral RNA-dependent RNA Polymerase (RdRp) in RTC virus SARS-CoV-2 virus->entry This compound This compound This compound->rdRp Inhibits

References

Technical Support Center: Optimizing Triazavirin Concentration for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Triazavirin in antiviral experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum antiviral drug that functions as a synthetic analogue of purine nucleosides.[1] Its principal mechanism of action is the inhibition of viral RNA synthesis, which is crucial for the replication of many RNA viruses.[2][3] It is believed to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[3] By interfering with this enzyme, this compound effectively halts the production of new viral particles. Additionally, some studies suggest that this compound may have immunomodulatory effects, potentially by inducing the production of interferons, which are key components of the innate antiviral response.[2][3]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated a broad spectrum of activity against various RNA viruses. It is effective against a wide range of influenza A virus subtypes, including H1N1, H3N2, and H5N1, as well as influenza B viruses.[1][4] It has also been shown to be active against other viruses such as tick-borne encephalitis virus, Rift Valley fever virus, West Nile fever, and SARS-CoV-2.[1]

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

A3: Based on available in vitro data, a sensible starting range for this compound concentration in cell culture experiments would be from 1 µM to 100 µM. An EC50 value of 61.88 μM has been reported for SARS-CoV-2 in Vero E6 cells. For influenza viruses, while specific EC50 values are less consistently reported in publicly available literature, its activity is expected within this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific virus strain and cell line.

Q4: Is this compound cytotoxic?

A4: this compound is reported to have low toxicity.[1][4] In vivo studies in mice have shown a lack of toxicity even at high doses.[1] However, it is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window and calculate the selectivity index (SI).

Q5: How is the Selectivity Index (SI) calculated and why is it important?

A5: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50):

SI = CC50 / EC50

A higher SI value indicates a wider margin between the concentration at which the drug is effective against the virus and the concentration at which it becomes toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for an antiviral candidate.

Troubleshooting Guides

Problem: High variability in antiviral activity between experimental repeats.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure that cell monolayers are confluent and healthy at the time of infection. Use a consistent cell seeding density for all experiments. Regularly check cells for any signs of stress or contamination.

  • Possible Cause: Inaccurate virus titration.

    • Solution: Re-titer your virus stock using a reliable method such as a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI) is used in each experiment.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Problem: No significant antiviral effect observed at expected concentrations.

  • Possible Cause: The specific virus strain is resistant to this compound.

    • Solution: While this compound has broad-spectrum activity, resistance is always a possibility. If possible, test the drug against a known sensitive control strain of the virus to validate your experimental setup.

  • Possible Cause: The chosen cell line does not support robust viral replication or is not suitable for the assay.

    • Solution: Confirm that your chosen cell line is susceptible to the virus and allows for a clear cytopathic effect (CPE) or plaque formation. Some commonly used cell lines for influenza and coronavirus research include Madin-Darby Canine Kidney (MDCK) cells, Vero E6 cells, and A549 cells.[5][6][7]

  • Possible Cause: Issues with the experimental protocol.

    • Solution: Carefully review your protocol for the antiviral assay (e.g., plaque reduction or virus yield reduction assay). Ensure correct timing of drug addition, infection, and incubation periods. Refer to the detailed experimental protocols provided below.

Problem: High cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause: The cell line is particularly sensitive to the drug.

    • Solution: Perform a cytotoxicity assay (e.g., MTT assay) to accurately determine the CC50 of this compound in your specific cell line. This will help in selecting a concentration range for antiviral assays that is non-toxic.

  • Possible Cause: Contamination of the drug stock or cell culture.

    • Solution: Ensure that your this compound stock solution and all cell culture reagents are sterile. Test your cell culture for mycoplasma contamination, which can affect cell health and sensitivity to compounds.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E661.88>100>1.62
Influenza A (H5N1)MDCKN/A>100N/A[8]
Various Influenza StrainsVariousData not consistently reported in literatureGenerally low toxicity reportedExpected to be favorable[1][4]

Note: N/A indicates that specific quantitative data was not available in the reviewed literature. Researchers are strongly encouraged to determine these values for their specific experimental system.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Host cell line (e.g., MDCK, Vero E6, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).

  • Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of a susceptible cell line

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., 2x medium mixed with low-melting-point agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Methodology:

  • Prepare serial dilutions of the virus in serum-free medium to achieve a target of 50-100 plaques per well.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • After adsorption, remove the virus inoculum and gently overlay the cells with the overlay medium containing the different concentrations of this compound.

  • Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-4 days).

  • Fix the cells with the fixing solution for at least 30 minutes.

  • Carefully remove the overlay and stain the cell monolayer with crystal violet for 15-20 minutes.

  • Gently wash the wells with water and allow the plates to dry.

  • Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • 24-well or 48-well cell culture plates

  • Confluent monolayers of a susceptible cell line

  • Virus stock

  • This compound stock solution

  • Serum-free medium

  • 96-well plates for virus titration

Methodology:

  • Seed cells in a multi-well plate and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include a "virus control" (no drug).

  • Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).

  • After incubation, harvest the supernatant from each well.

  • Determine the virus titer in each supernatant sample by performing a plaque assay or a TCID50 assay on fresh cell monolayers.

  • The EC50 is the concentration of this compound that reduces the virus yield (titer) by 50% compared to the virus control.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Determination of Optimal Concentration A Prepare serial dilutions of this compound B Treat uninfected cells A->B C Perform MTT Assay B->C D Calculate CC50 C->D I Calculate Selectivity Index (SI = CC50 / EC50) D->I CC50 Value E Prepare serial dilutions of this compound F Infect cells with virus and treat with this compound E->F G Perform Plaque Reduction or Virus Yield Reduction Assay F->G H Calculate EC50 G->H H->I EC50 Value J Select optimal concentration (High SI, potent EC50) I->J

Caption: Experimental workflow for determining the optimal concentration of this compound.

Mechanism_of_Action cluster_host Host Cell cluster_nucleus Nucleus cluster_virus Virus Replication Cycle Host_DNA Host DNA Host_mRNA Host mRNA Host_DNA->Host_mRNA Transcription Ribosome Ribosome Host_mRNA->Ribosome Translation Host_Proteins Host Proteins Ribosome->Host_Proteins Host Proteins Interferon_Response Interferon Response (Antiviral State) Virus_Entry Virus Entry Uncoating Uncoating Virus_Entry->Uncoating Viral_RNA Viral RNA (vRNA) Uncoating->Viral_RNA Replication Replication Viral_RNA->Replication Assembly Assembly Viral_RNA->Assembly RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Replication->Viral_RNA New vRNA Replication->Assembly Budding Budding & Release Assembly->Budding This compound This compound This compound->Interferon_Response May Induce This compound->RdRp Inhibits

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Triazavirin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triazavirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common limitations in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo study shows low and variable plasma concentrations of this compound after oral administration. What is causing this and how can I improve it?

A1: Low and inconsistent plasma levels following oral administration are a primary limitation of this compound, largely due to its low oral bioavailability, which is estimated to be around 20%.[1] This may be compounded by a non-linear dependence of the absorption rate on the drug's concentration in the gastrointestinal tract.[1]

Troubleshooting Strategies:

  • Change the Route of Administration: The most effective documented method to bypass the limitations of oral delivery is to change the administration route to direct pulmonary delivery via aerosol inhalation. Studies in mice have shown that this method can increase bioavailability approximately fourfold, to 85%.[1] This approach delivers the drug directly to the respiratory tract, a key site for many viral infections, which may enhance the therapeutic effect and reduce potential side effects on the stomach, liver, and kidneys.[1]

  • Novel Formulations: While less documented with in vivo efficacy data, developing advanced formulations is a viable strategy. A lipid composition of this compound for creating liposomes coated with modified chitosan has been developed.[2] This formulation strategy aims to increase the colloidal stability of the drug.[2] Liposomal delivery can protect the drug from degradation, improve its solubility, and enhance absorption.

The following diagram illustrates the decision-making process when encountering low bioavailability with this compound.

G cluster_0 Troubleshooting Workflow start Low this compound Plasma Concentration Observed cause Potential Cause: Low Oral Bioavailability (~20%) Non-Linear GI Absorption start->cause Investigate solution Primary Solution: Change Administration Route cause->solution alt_solution Alternative Solution: Advanced Formulation cause->alt_solution method1 Aerosol Inhalation (85% Bioavailability) solution->method1 Implement method2 Liposomal Delivery (Chitosan-Coated) alt_solution->method2 Develop

Troubleshooting workflow for low this compound bioavailability.
Q2: I am considering aerosol delivery. What are the key pharmacokinetic differences compared to oral administration?

A2: Shifting from oral to aerosol inhalation delivery results in significant changes to the pharmacokinetic profile of this compound, leading to much higher systemic exposure. The maximum plasma concentration is achieved much faster, and the overall bioavailability is substantially increased.

Data Presentation: Pharmacokinetic Parameters in Mice

The table below summarizes the key quantitative data from a comparative study in mice.

ParameterOral AdministrationAerosol InhalationIntravenous (Reference)
Bioavailability (F) ~20%85% 100%
Max. Plasma Conc. (Cmax) Not specified2.6 µg/mLNot specified
Elimination Rate (kₑ) Lower, pseudo-first order0.077 min⁻¹Agrees with aerosol value

Data sourced from Valiulin et al., 2021.[1]

The logical relationship between the administration route and its impact on bioavailability is visualized below.

G cluster_0 Administration Route vs. Bioavailability oral Oral Route gi_tract GI Tract Absorption (Non-linear kinetics) oral->gi_tract aerosol Aerosol Route lungs Direct Lung Deposition aerosol->lungs low_bio Low Bioavailability (~20%) gi_tract->low_bio high_bio High Bioavailability (85%) lungs->high_bio

Impact of administration route on this compound bioavailability.
Q3: Can you provide a detailed protocol for the aerosol inhalation delivery of this compound in mice?

A3: The following protocol is based on the methodology described for delivering this compound aerosol to mice, which resulted in high bioavailability.[1]

Experimental Protocol: Aerosol Inhalation in Mice

1. Materials and Equipment:

  • This compound powder

  • Ultrasonic nebulizer/aerosol generator

  • Nose-only inhalation chamber for mice

  • Aerosol flow-rate control system

  • Particle size and concentration analyzer

2. Aerosol Generation:

  • An ultrasonic method is used to generate the this compound aerosol.

  • Aerosol Parameters:

    • Mean Particle Size: 560 nm

    • Aerosol Mass Concentration: 1.6 x 10⁻⁴ mg/cm³

    • Number Concentration: 4 x 10⁵ cm⁻³

3. Animal Procedure:

  • Animal Model: Outbred male mice are typically used.

  • Acclimatization: Acclimatize animals to the restraining tubes of the nose-only chamber before the experiment to minimize stress.

  • Exposure:

    • Place mice in the nose-only inhalation chamber.

    • Maintain a constant aerosol flow rate into the chamber (e.g., 2.5 L/min).

    • Exposure Duration: 20 minutes.

4. Dosing and Sample Collection:

  • Delivered Dose: A 20-minute inhalation under these conditions results in an approximate delivered dose of 2 mg/kg body weight.

  • Blood Sampling: Collect blood samples at various time points post-inhalation to determine the pharmacokinetic profile. The peak plasma concentration (2.6 µg/mL) is expected shortly after the 20-minute exposure.

  • Analysis: Analyze plasma samples for this compound concentration using a validated analytical method like HPLC.

Q4: Are there significant toxicity concerns with this compound in in vivo models?

A4: Based on available preclinical data, this compound is considered a drug with low toxicity.

  • Acute Toxicity: In tests on outbred white mice, no signs of toxicity were observed even at a high single dose of 1000 mg/kg.[2]

  • Chronic Toxicity: Studies involving daily administration of this compound at a dose of 200 mg/kg for 10 days showed that the drug was well-tolerated.[2][3]

These findings suggest that for typical therapeutic doses used in in vivo efficacy studies, acute or chronic toxicity is not a primary limitation. However, as with any experimental compound, researchers should conduct appropriate safety and toxicology assessments within their specific models and protocols.

References

Triazavirin Clinical Trials: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a guide to interpreting conflicting data from Triazavirin clinical trials. The following FAQs and troubleshooting sections address common questions and discrepancies found in the literature.

Frequently Asked Questions (FAQs)

FAQ 1: Why are there conflicting reports on this compound's mechanism of action?

Answer: The mechanism of action for this compound is not definitively established and is a subject of ongoing debate in the scientific community.[1] Preclinical and in-silico studies have proposed at least two distinct primary mechanisms, leading to conflicting reports.

  • Hypothesis 1: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) Many sources suggest that this compound, as a guanine analogue, functions by inhibiting viral RNA synthesis.[2][3] This proposed mechanism involves the drug targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[2][3] By impeding RdRp function, this compound is thought to halt the creation of new viral RNA, thereby stopping viral propagation.[2]

  • Hypothesis 2: Targeting of Hemagglutinin via Protein Disulfide-Isomerase (PDI) Another proposed mechanism, particularly for the influenza virus, is that this compound targets the viral surface protein hemagglutinin (HA).[1] This action is believed to be achieved through the inhibition of protein disulfide-isomerase (PDI), a host enzyme responsible for forming disulfide bonds.[1] Disrupting these bonds in hemagglutinin would alter its structure and function, thereby interfering with the viral life cycle.[1]

The conflicting data arises because experimental biochemical studies confirming these mechanisms, especially against SARS-CoV-2, have not been widely published.[1] Much of the evidence is based on in-silico molecular modeling and analogy to other nucleoside antiviral drugs.[1]

Troubleshooting This Issue:

If your research is dependent on a specific mechanism of action, consider the following experimental approaches to clarify this compound's effect on your virus of interest:

  • Enzymatic Assays: Conduct in vitro enzymatic assays using purified viral RdRp to directly measure the inhibitory effect of this compound and its metabolites.

  • Viral Replication Assays: Perform viral replication assays in cell culture. Measure viral RNA and protein levels at various time points after treatment to determine the stage of the viral life cycle that is inhibited.

  • Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): Use these techniques to assess the direct binding affinity of this compound to purified viral proteins like RdRp or hemagglutinin.

  • Host Protein Inhibition Assays: Investigate the effect of this compound on the activity of host enzymes like protein disulfide-isomerase (PDI) in the context of viral infection.

Caption: Proposed conflicting mechanisms of action for this compound.
FAQ 2: Why do clinical trials for this compound in COVID-19 show conflicting efficacy results?

Answer: The efficacy of this compound for the treatment of COVID-19 is uncertain due to conflicting results from different clinical trials. A key reason for these discrepancies lies in the design of the trials themselves, particularly the choice of comparator (placebo vs. an active drug) and the specific patient populations studied.

One notable study was a multicenter, randomized, double-blind, placebo-controlled trial (ChiCTR2000030001) conducted in China. This trial, which was halted early after recruiting 52 patients, found no statistically significant difference in the primary outcome of time to clinical improvement between the this compound group and the placebo group (median 7 days vs. 12 days, p=0.2).[4]

In contrast, a double-blind, randomized, interventional pilot study in Egypt (NCT04973462) compared this compound to Oseltamivir (an influenza antiviral) in 80 COVID-19 patients. This study concluded that this compound was superior to Oseltamivir, showing a shorter length of hospital stay (6.1 days vs. 8.4 days) and better outcomes in the cure of chest pneumonia.[5][6]

  • Different Comparators: The Chinese trial used a placebo, which is the gold standard for determining absolute efficacy. The Egyptian trial used Oseltamivir, a drug not proven to be effective against SARS-CoV-2, making it an active comparator of uncertain relevance. The observed "superiority" of this compound in the latter trial may reflect a lack of efficacy of the comparator rather than a strong therapeutic benefit of this compound itself.

  • Sample Size and Statistical Power: The Chinese placebo-controlled trial was small and ultimately underpowered, meaning it may not have been large enough to detect a modest treatment effect if one existed.[4]

  • Patient Population: Differences in disease severity, time from symptom onset to treatment, and standard of care between the trial locations could have influenced the outcomes.[7][8]

Data Presentation: Comparison of Key COVID-19 Clinical Trials
ParameterPlacebo-Controlled Trial (ChiCTR2000030001)Oseltamivir-Controlled Trial (NCT04973462)
Status Halted EarlyCompleted
Number of Patients 52 (26 this compound, 26 Placebo)80 (40 this compound, 40 Oseltamivir)
Comparator PlaceboOseltamivir (75 mg twice daily)
This compound Dosage 250 mg 3-4 times daily for 7 days250 mg three times daily for 7 days
Primary Outcome Time to clinical improvementEfficacy and safety of this compound vs. Oseltamivir
Key Efficacy Finding No statistically significant difference in time to clinical improvement (p=0.2)This compound superior to Oseltamivir in length of hospital stay (6.1 vs 8.4 days)
Reported Conclusion No statistically significant evidence of benefitThis compound is more effective than Oseltamivir
FAQ 3: How does the established efficacy of this compound for influenza compare to the data for COVID-19?

Answer: In contrast to the ambiguous results for COVID-19, the clinical data for this compound in the treatment of influenza is more robust and consistently positive.

Clinical trials for influenza, including a phase II trial conducted during the 2010 flu season, have shown that this compound significantly reduces the duration of key symptoms like fever, intoxication, and respiratory issues compared to placebo.[2] Furthermore, studies comparing this compound to Oseltamivir for influenza have found it to be of comparable, and in some cases superior, efficacy.[1] A meta-analysis of randomized clinical trials involving 471 influenza patients confirmed that this compound significantly improved clinical symptoms compared to both placebo and Oseltamivir.[1][7]

The discrepancy in efficacy between influenza and COVID-19 could be due to several factors:

  • Different Viral Targets: The primary mechanism of this compound may be more effective against influenza virus proteins (like hemagglutinin) than against SARS-CoV-2 proteins.

  • Pathophysiology: The host response and disease progression in influenza and COVID-19 are different, which may influence the effectiveness of the drug.

  • Clinical Trial Design: The influenza trials were generally larger and conducted over longer periods, providing more statistically significant data compared to the early-terminated COVID-19 placebo-controlled trial.

Troubleshooting Guides

Guide 1: Designing Experiments to Clarify this compound's Efficacy

When designing your own preclinical or clinical experiments, it is crucial to control for the variables that have led to conflicting data in the past.

Experimental_Workflow start Define Research Question (e.g., Efficacy against Virus X) design Study Design - Randomized Controlled Trial (RCT) - Placebo vs. Active Comparator - Blinding (Double-blind) start->design population Define Patient Population - Inclusion/Exclusion Criteria - Disease Severity - Time from Symptom Onset design->population endpoints Select Primary/Secondary Endpoints - Viral Load Reduction - Time to Symptom Resolution - Mortality population->endpoints stats Statistical Analysis Plan - Define Sample Size (Power Calculation) - Pre-specify statistical tests endpoints->stats execution Trial Execution - Standardized Dosing & Duration - Consistent Standard of Care stats->execution analysis Data Analysis & Interpretation - Intention-to-Treat Analysis - Subgroup Analyses execution->analysis conclusion Conclusion analysis->conclusion

Caption: Key stages in designing a robust clinical trial.
Guide 2: Interpreting Conflicting Clinical Trial Data

When evaluating conflicting literature on this compound, use the following logical framework to assess the validity and applicability of the findings.

Logical_Framework start Conflicting Study Results Observed q1 Question 1: What was the control group? Placebo (Gold Standard) Active Comparator (e.g., Oseltamivir for COVID-19) No Control (Observational) start->q1 q2 Question 2: Was the trial adequately powered? Yes (Large Sample Size, Met Endpoints) No (Small Sample Size, Halted Early) q1:f1->q2 Higher Quality Evidence q1:f2->q2 Lower Quality Evidence (Is comparator effective?) q1:f3->q2 Lowest Quality Evidence q3 Question 3: Were the patient populations comparable? Similar disease severity, demographics, and standard of care Significant differences between trials q2:f1->q3 Statistically Robust q2:f2->q3 Risk of Type II Error (False Negative) conclusion Formulate a nuanced conclusion considering the quality and design of each study. Acknowledge limitations. q3:f1->conclusion Results more likely comparable q3:f2->conclusion Results may not be comparable

Caption: A logical framework for interpreting conflicting clinical trial data.

Detailed Experimental Protocols

Protocol Summary: Placebo-Controlled COVID-19 Trial (ChiCTR2000030001)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted at ten sites in China.

  • Participants: Hospitalized adult patients with laboratory-confirmed SARS-CoV-2 infection. Inclusion criteria included chest CT-confirmed lung damage and fever or respiratory symptoms.

  • Intervention:

    • This compound Group (n=26): 250 mg orally, three or four times daily for 7 days.

    • Placebo Group (n=26): Identical placebo on the same schedule.

    • All patients also received routine standard therapy per Chinese guidelines.

  • Primary Outcome: Time to clinical improvement, defined as the normalization of body temperature, respiratory rate, oxygen saturation, and cough, plus absorption of pulmonary infection on chest CT, within 28 days.

  • Reference: --INVALID-LINK--[4]

Protocol Summary: Oseltamivir-Controlled COVID-19 Trial (NCT04973462)
  • Study Design: A double-blind, randomized, interventional pilot study with a parallel design.

  • Participants: 80 adult patients (18-60 years old) with laboratory-confirmed SARS-CoV-2 infection and CT-confirmed lung damage.

  • Intervention:

    • This compound Group (n=40): 250 mg capsules three times daily for 7 days.

    • Oseltamivir Group (n=40): 75 mg capsules twice per day for 7 days.

  • Primary Outcome: The study aimed to compare the safety and efficacy of the two treatments. Key metrics included length of hospital stay, time until clinical symptom improvement, and cure of chest pneumonia.

  • Reference: --INVALID-LINK--[1][3][9]

Protocol Summary: Influenza Phase II Trial (2010 Season)
  • Study Design: A clinical trial to test the efficacy of this compound against influenza.

  • Participants: Patients with confirmed influenza A or B virus infection during the 2010 influenza season.

  • Intervention:

    • This compound Group: Oral this compound, with an optimal prescribed dosage determined to be 250 mg three times a day.

    • Comparator: The publication abstract suggests comparison against standard symptomatic treatment or placebo.

  • Primary Outcome: Duration of main clinical symptoms of influenza (intoxication, fever, respiratory symptoms). Secondary outcomes included incidence of complications and rate of viral re-isolation.

  • Reference: --INVALID-LINK--[2]

References

Strategies to minimize off-target effects of Triazavirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazavirin (Riamilovir). The information is designed to help minimize potential off-target effects and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Section 1: Mechanism of Action and Specificity

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a broad-spectrum antiviral drug with a novel triazolotriazine core, representing a new structural class of non-nucleoside antiviral drugs.[1] Its principal mechanism of action is the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1][2][3] It is a synthetic analogue of purine nucleosides.[1][3][4] The drug is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][5] By interfering with RdRp, this compound impedes the synthesis of viral RNA, which is critical for the production of new viral particles.[5] Some studies also suggest it may have immunomodulatory effects, potentially by increasing the production of interferons.[2][5]

Q2: How specific is this compound for viral RdRp over host polymerases?

A2: The broad-spectrum activity of this compound against various RNA viruses, such as influenza, tick-borne encephalitis, and coronaviruses, is attributed to the conserved nature of the RdRp enzyme among these viruses.[5][6] While specific data on its activity against host polymerases is not extensively detailed in available literature, its classification as a "basically nontoxic drug" in acute toxicity studies and its tolerability in clinical trials suggest a degree of selectivity for the viral target.[4][6][7] However, as with any antiviral, the potential for interaction with host enzymes cannot be entirely ruled out and should be a consideration in experimental design.

Q3: Are there other proposed mechanisms or targets for this compound?

A3: Yes, the exact mechanism of action is still a subject of some debate.[4][8] While RdRp inhibition is a prominent theory, other studies have suggested different potential targets.[8] For instance, some in silico and experimental data point towards hemagglutinin, a viral surface protein, as a possible target for influenza virus.[4][8] This action is thought to disrupt the tertiary structure of hemagglutinin, interfering with the viral life cycle.[8] For SARS-CoV-2, molecular modeling has also suggested potential interactions with the 3C-like protease, although other studies indicate this is unlikely to be a key target.[8]

Section 2: Troubleshooting Inconsistent Antiviral Efficacy

Q4: I am observing high variability in the EC50 value of this compound between experiments. What could be the cause?

A4: Variability in antiviral efficacy can stem from several factors. First, ensure the standardization of your experimental conditions, including cell passage number and seeding density, as the host cell state can influence drug efficacy. The multiplicity of infection (MOI) is another critical parameter; define and consistently use the optimal MOI for your virus and cell line. Finally, the stability of this compound in your specific cell culture medium and storage conditions should be considered. Preparing fresh drug dilutions for each experiment from a validated stock solution is recommended.

Q5: My antiviral assay shows a weaker-than-expected effect of this compound. How can I troubleshoot this?

A5: If this compound's potency is lower than expected, consider the following:

  • Assay Type: The sensitivity of your assay can impact the results. A plaque reduction assay, which measures the inhibition of infectious virus particle formation, may provide more quantitative and sensitive results than a simple cytopathic effect (CPE) inhibition assay.[9]

  • Drug-Protein Binding: If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its bioavailable concentration. Consider performing a dose-response curve with varying serum concentrations to assess this.

  • Cellular Uptake: The efficiency of this compound uptake into your chosen cell line could be a limiting factor. If possible, use a cell line known to be permissive to both the virus and amenable to small molecule drug uptake.

Section 3: Investigating and Mitigating Potential Off-Target Effects

Q6: My cell viability assays show significant cytotoxicity at or near the effective antiviral concentration. Is this an off-target effect?

A6: It is crucial to distinguish between virus-induced cell death and drug-induced cytotoxicity. A high level of cytotoxicity at the effective antiviral concentration suggests a narrow therapeutic index and could indicate off-target effects. To investigate this, run a cytotoxicity assay on uninfected cells in parallel with your antiviral assay.[9] If uninfected cells show significant death at the EC50 concentration, this points towards off-target toxicity. Strategies to mitigate this include using a lower, non-toxic concentration in combination with another antiviral agent or exploring drug delivery systems like nanoparticle encapsulation to improve targeted delivery.[10]

Q7: I suspect this compound might be affecting a specific cellular pathway in my experiments. How can I test for this?

A7: To screen for off-target effects on cellular pathways, you can employ several strategies. If you have a hypothesis about a specific pathway (e.g., a kinase signaling cascade), you can use techniques like Western blotting to probe for the phosphorylation status of key downstream targets in drug-treated, uninfected cells. For a broader, unbiased view, consider using commercial kinase profiling services that screen the compound against a large panel of human kinases.[11] Additionally, genetic or phenotypic screening, such as using CRISPR-Cas9 to knock out specific host genes, can help identify cellular factors that modulate the drug's activity or toxicity.[12][13]

Q8: Are there known drug-drug interactions with this compound I should be aware of?

A8: Specific drug-drug interaction studies for this compound are not extensively documented in all public sources. However, in vitro studies have identified potential interactions with drug transporters. For example, this compound was found to be a selective inhibitor of the organic anion-transporting polypeptide OATP2B1.[14] This suggests a potential for interactions with other drugs that are substrates of this transporter. When designing in vivo experiments or considering combination therapies, it is important to be mindful of drugs that share metabolic or transport pathways.[2]

Quantitative Data Summary

Table 1: Summary of this compound Efficacy in a Clinical Trial for COVID-19

Outcome MetricThis compound Group (n=26)Placebo Group (n=26)Risk Ratio (95% CI)p-valueReference
Time to Clinical Improvement (Median) 7 days12 days2.0 (0.7–5.6)0.2[3][15][16]
Patients with Clinical Improvement 10 (38.5%)6 (23.1%)2.1 (0.6–7.0)0.2[3][15][16]
Absorption of Pulmonary Infection (at 28 days) 50.0%26.1%--[3][15][16]
Negative Virus Test Conversion Rate 92.3%~82%--[3]

Note: The trial was halted early, and while trends favored this compound, the primary outcome did not reach statistical significance.[3][15][16]

Visualized Workflows and Pathways

Proposed Mechanism of Action of this compound cluster_cell This compound This compound Cell Host Cell This compound->Cell Enters Cell RdRp RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Inhibits Entry Viral Entry & Uncoating Virus RNA Virus Virus->Cell Infects Replication Viral RNA Replication Entry->Replication Replication->RdRp Utilizes Translation Translation & Assembly Replication->Translation RdRp->Replication Drives Release New Virus Release Translation->Release

Caption: Proposed mechanism of action of this compound.

Workflow for Assessing Off-Target Effects start Start: Observe unexpected result (e.g., high toxicity) step1 Step 1: Determine Therapeutic Index start->step1 step2 Run parallel assays: A) Antiviral Assay (infected cells) B) Cytotoxicity Assay (uninfected) step1->step2 decision1 Is CC50 close to EC50? step2->decision1 step3a Step 2: Investigate Specific Off-Target Pathways decision1->step3a Yes step3b Result likely due to on-target antiviral activity or virus-induced CPE decision1->step3b No step4 Use unbiased screen (e.g., Kinome scan) or hypothesis-driven approach (e.g., Western blot for specific pathway markers) step3a->step4 step5 Step 3: Mitigate Off-Target Effects step4->step5 step6 Consider chemical modification, drug delivery systems, or combination therapy step5->step6 end End: Refined experimental protocol step6->end

Caption: Experimental workflow for assessing off-target effects.

Detailed Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced destruction (CPE).

Materials:

  • Permissive host cells (e.g., Vero E6, MDCK)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability stain (e.g., Crystal Violet solution with 4% formaldehyde)

Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10^4 cells/well). Incubate at 37°C, 5% CO2.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium. Include a "cells only" control (no virus, no drug) and a "virus only" control (virus, no drug).

  • Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add 100 µL of the diluted this compound to the appropriate wells. Then, add 100 µL of virus diluted in medium at a pre-determined MOI (e.g., 0.01).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until the "virus only" control wells show 80-90% CPE.

  • Staining: Discard the supernatant. Gently wash the wells with Phosphate-Buffered Saline (PBS). Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Quantification: Gently wash the plate with water to remove excess stain and allow it to air dry. Elute the stain by adding 100 µL of methanol to each well. Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell protection relative to the "cells only" and "virus only" controls. Plot the percentage of protection against the drug concentration to determine the 50% effective concentration (EC50).

Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay is performed on uninfected cells to determine the concentration of this compound that is toxic to the cells.

Materials:

  • Host cells used in the antiviral assay

  • Cell culture medium with 10% FBS

  • This compound stock solution

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium, identical to the concentrations used in the antiviral assay. Include a "no drug" control.

  • Treatment: After 24 hours, remove the growth medium and add 100 µL of the diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, until the "no drug" control wells show a distinct color change.

  • Quantification: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "no drug" control. Plot the percentage of viability against the drug concentration to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI) can then be calculated as CC50/EC50. A higher TI value indicates greater specificity of the antiviral effect.

References

Technical Support Center: Triazavirin Dosage Adjustment in Animal Models of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Triazavirin in animal models of influenza. The information is intended for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model of influenza?

A common therapeutic dose of this compound in albino mice infected with influenza A (H5N1) is 1 mg/kg, which has been shown to be effective in protecting the animals from mortality.[1] However, optimal effective doses in mice have been determined to be in the range of 50 to 100 mg/kg of body weight.[2] For lethal influenza infections with A/California/04/2009 (H1N1)pdm09 in mice, a dose of 25 mg/kg/day significantly enhanced survival.[3]

Q2: What are the recommended routes of administration for this compound in animal studies?

This compound is most commonly administered via the intragastric (i.g.) or oral route in mouse models.[2][4]

Q3: What is the reported efficacy of this compound against different influenza strains in animal models?

This compound has demonstrated broad-spectrum activity against various influenza virus strains, including H1N1, H3N2, H5N1, H5N2, H9N2, and H7N3.[5][6] In a study with influenza A (H5N1), a 1 mg/kg therapeutic dose resulted in a protective efficacy of 36.7+/-1.7%.[1] In a lethal infection model with A/California/04/2009 (H1N1)pdm09, a 25 mg/kg/day dose increased survival to 60% compared to 20% in the control group.[3]

Q4: What is the known toxicity profile of this compound in animals?

This compound is considered to have low acute toxicity.[5] The LD50 in mice following intraperitoneal administration was 1,400 ± 120 mg/kg, and following intragastric administration, it was 2,200 ± 96 mg/kg.[2] Chronic toxicity studies have shown that a dose of 200 mg/kg administered daily for 10 days is well-tolerated in mice.[5]

Q5: How should a prophylactic (preventative) study with this compound be designed?

A prophylactic regimen can involve administering this compound 24 hours and 1 hour before infection, followed by administrations at 24, 48, and 72 hours post-infection.[2] Studies have shown prophylactic efficacy in mice at doses ranging from 1 to 100 mg/kg against influenza A (H5N1).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality in treated groups Incorrect Dosage: The dose may be too low to be effective or, less likely given its low toxicity, too high.Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and virus strain. Start with a range of doses reported in the literature (e.g., 1 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg).[1][2][3][4]
Timing of Administration: Treatment may be initiated too late in the course of the infection.Adjust Treatment Window: Initiate treatment at different time points post-infection (e.g., 4, 8, 12, 24 hours) to identify the optimal therapeutic window.
Virus Titer: The viral challenge dose may be too high, overwhelming the antiviral effect.Verify Viral Titer: Ensure the viral stock has been properly tittered and that a consistent and appropriate lethal dose (e.g., LD50 or LD90) is used for the challenge.
Lack of significant reduction in viral load Suboptimal Drug Exposure: Poor absorption or rapid metabolism of the drug.Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure plasma concentrations of this compound over time to ensure adequate exposure.
Drug Formulation: The drug may not be properly solubilized or suspended, leading to inconsistent dosing.Check Formulation: Ensure the vehicle used for administration is appropriate and that the drug is homogenously mixed before each administration.
Inconsistent results between experiments Animal Variability: Differences in age, weight, or genetic background of the animals.Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Ensure consistent weight across all experimental groups.
Infection Procedure: Inconsistent volume or location of intranasal virus instillation.Refine Infection Technique: Standardize the anesthesia and the volume and method of virus delivery to ensure consistent infection.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Mouse Models of Influenza

Influenza Strain Animal Model Dosage Administration Route Efficacy Outcome Reference
A/Chicken/Kurgan/Russia/02/05 (H5N1)Albino mice1 mg/kg (therapeutic)Not specified36.7% survival[1]
A/Chicken/Kurgan/Russia/02/05 (H5N1)Albino mice1 - 100 mg/kg (prophylactic)OralEffective in preventing death[4]
A/Aichi/2/68 (H3N2) & B/Lee/40CBA mice50 - 100 mg/kg (optimal)Intragastric (i.g.)65-75% protection from death[2]
A/California/04/2009 (H1N1)pdm09Mice25 mg/kg/day (therapeutic)Not specified60% survival (vs. 20% in placebo)[3]
A/CA/04/09 (H1N1) + S. aureusMice50 and 100 mg/kg/dayNot specified67-75% survival in secondary bacterial pneumonia[3][5]

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Mouse Model of Lethal Influenza Infection

  • Animal Model:

    • Species: BALB/c mice (or other appropriate strain)

    • Age: 6-8 weeks

    • Sex: Female

    • Acclimatize animals for at least 7 days before the experiment.

  • Materials:

    • This compound powder

    • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

    • Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 H1N1) of a known lethal dose (LD50).

    • Anesthetic (e.g., isoflurane)

    • Calibrated pipettes and gavage needles.

  • Experimental Groups (n=10-15 mice per group):

    • Group 1: Mock-infected (no virus, vehicle only)

    • Group 2: Virus-infected + Vehicle control

    • Group 3: Virus-infected + this compound (e.g., 25 mg/kg/day)

    • Group 4: Virus-infected + this compound (e.g., 50 mg/kg/day)

    • Group 5: Virus-infected + Positive control antiviral (e.g., Oseltamivir)

  • Procedure:

    • Infection:

      • Lightly anesthetize mice.

      • Intranasally infect mice with 10x LD50 of the influenza virus in a 50 µL volume (25 µL per nostril).

    • Treatment:

      • Initiate treatment at a predetermined time post-infection (e.g., 4 hours).

      • Administer this compound or vehicle orally (intragastrically) once daily for 5-7 days.

    • Monitoring:

      • Record body weight and clinical signs of illness daily for 14 days.

      • Euthanize mice that lose more than 25-30% of their initial body weight.

      • Record survival data daily.

    • Endpoint Analysis (optional, requires satellite groups):

      • On days 3 and 5 post-infection, euthanize a subset of mice from each group.

      • Collect lungs for viral load determination by plaque assay or RT-qPCR.

      • Collect lung tissue for histopathological analysis.

  • Data Analysis:

    • Compare survival curves using the Log-rank (Mantel-Cox) test.

    • Analyze body weight changes and viral titers using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days) infection Intranasal Virus Infection acclimatize->infection prepare_drug Prepare this compound Formulations treatment Initiate Treatment (this compound/Vehicle) prepare_drug->treatment prepare_virus Prepare & Titer Virus Stock prepare_virus->infection infection->treatment e.g., 4h post-infection monitoring Daily Monitoring (Weight, Survival) treatment->monitoring Daily for 5-7 days endpoint Endpoint Analysis (Viral Load, Histology) monitoring->endpoint Days 3 & 5 p.i. data_analysis Statistical Analysis & Interpretation monitoring->data_analysis Survival & Weight Data endpoint->data_analysis

Caption: Workflow for an in vivo efficacy study of this compound in a mouse model of influenza.

Troubleshooting_Guide start High Mortality in Treated Group q1 Is the virus dose correctly verified? start->q1 sol1 Re-titer virus stock. Use consistent LD50. q1->sol1 No q2 Is the treatment timing optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Test different treatment initiation times. q2->sol2 No q3 Is the dose sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Conduct a dose-response study. q3->sol3 No end Consult literature for model-specific issues. q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A logical troubleshooting guide for unexpected high mortality in treated animal groups.

Signaling_Pathway cluster_virus Influenza Virus cluster_host Host Cell HA Hemagglutinin (HA) PDI Protein Disulfide Isomerase (PDI) HA->PDI Interacts with for entry Replication Viral Replication PDI->Replication Facilitates This compound This compound This compound->HA Targets This compound->PDI Inhibits

Caption: Conceptual mechanism of action for this compound, targeting viral and host factors.

References

Technical Support Center: Managing Triazavirin Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to the integrity and reproducibility of experimental results. This technical support center provides guidance on managing the stability of Triazavirin, a broad-spectrum antiviral agent, during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term stability of the solid powder form, it is recommended to store this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1]

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What factors can contribute to the degradation of this compound?

A3: Like many pharmaceutical compounds, this compound's stability can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[3][4]

  • Humidity: Moisture can lead to hydrolytic degradation, especially for formulated products.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3]

  • pH: The stability of this compound in aqueous solutions can be pH-dependent.

Q4: I observed unexpected results in my experiment. Could this compound degradation be the cause?

A4: Yes, the degradation of this compound can lead to a loss of antiviral activity and the formation of impurities that may interfere with your assay. If you suspect degradation, it is crucial to verify the integrity of your compound. This can be done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: Are there any known degradation pathways for this compound?

A5: While specific public data on the forced degradation pathways of this compound is limited, potential chemical transformations based on its structure include:

  • Hydrolysis: The triazine ring system may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The methylthio group could be oxidized.

  • Reduction: The nitro group is a potential site for reduction.

  • Photodegradation: The aromatic and heteroaromatic rings suggest potential sensitivity to light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of antiviral activity in stored solutions. Degradation of this compound due to improper storage (temperature, freeze-thaw cycles).1. Prepare fresh stock solutions from powder. 2. Aliquot new stock solutions to minimize freeze-thaw cycles. 3. Verify storage temperatures of freezers. 4. Analyze the stored solution using a stability-indicating HPLC method to quantify the remaining active compound.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to characterize the unknown peaks. 3. Optimize the HPLC method to ensure separation of this compound from all degradation products.
Precipitation observed in thawed stock solution. Poor solubility or concentration exceeding solubility limit at lower temperatures.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a less concentrated stock solution. 3. Filter the solution through a 0.22 µm filter before use in cell-based assays.
Inconsistent results between experimental replicates. Inhomogeneous solution or degradation during the experiment.1. Ensure the this compound solution is completely dissolved and mixed before use. 2. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] 3. Minimize the exposure of working solutions to light and elevated temperatures during the experiment.

Data on this compound Stability

While specific quantitative data from forced degradation studies on this compound is not widely published, the following table provides a general overview of expected stability based on typical behavior of similar compounds and recommended storage conditions.

Storage Condition Form Expected Stability
-20°CPowder≥ 4 years[1]
-80°CStock SolutionUp to 6 months[2]
-20°CStock SolutionUp to 1 month[2]
Room TemperaturePowderStability not guaranteed for long-term storage.
Room TemperatureAqueous SolutionProne to degradation; prepare fresh for immediate use.
4°CAqueous SolutionShort-term stability may be limited; recommended to prepare fresh.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Phosphoric acid or sodium hydroxide (for pH adjustment)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., around its λmax).

  • Injection Volume: 10-20 µL

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical to ensure separation from degradation products.

Protocol 2: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

  • Thermal Degradation: Incubate the solid powder and the stock solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light.

3. Analysis:

  • At specified time points, withdraw samples, dilute appropriately with the mobile phase, and analyze using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

This compound Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] By targeting RdRp, this compound disrupts the synthesis of new viral RNA, thereby halting viral replication.[2]

Triazavirin_Mechanism cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_RNA New Viral RNA RdRp->New_RNA Synthesis This compound This compound This compound->RdRp Inhibits

Simplified mechanism of this compound's inhibition of viral RNA synthesis.
Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Start->HPLC_Development Analysis Analyze Stressed Samples by HPLC Forced_Degradation->Analysis Validation Method Validation (ICH Guidelines) HPLC_Development->Validation Validation->Analysis Data_Interpretation Identify Degradation Products & Quantify Degradation Analysis->Data_Interpretation End Determine Storage Conditions & Shelf-Life Data_Interpretation->End

Workflow for conducting a forced degradation study of this compound.

References

Validation & Comparative

A Comparative In Vitro Analysis of Triazavirin and Oseltamivir Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of Triazavirin and Oseltamivir against influenza A viruses. The following sections present available experimental data, outline common methodologies for assessing antiviral efficacy, and illustrate the distinct mechanisms of action of these two antiviral compounds.

Executive Summary

Comparative Efficacy Data

The following tables summarize in vitro efficacy data for this compound and Oseltamivir against influenza A viruses from various studies. It is critical to note that these values were not obtained from a single, direct comparative study, and thus, experimental conditions such as virus strains, cell lines, and assay methods may vary.

Table 1: In Vitro Efficacy of this compound against Influenza A Virus

Influenza A StrainCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
H5N1MDCKEffective InhibitionNot ReportedNot Reported[1]

EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀)

Table 2: In Vitro Efficacy of Oseltamivir against Influenza A Virus

Influenza A StrainCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
2009 H1N1 (reference)Not Specified0.41 µMNot ReportedNot Reported[2][3]
Seasonal H1N1 (2023)Not Specified>100-fold higher than referenceNot ReportedNot Reported[2][3][4]
A/N9MDCK5 nM (as oseltamivir carboxylate)Not ReportedNot Reported
WSN/33MDCKNot ReportedNot Reported>1000

EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀)

Experimental Protocols

The determination of in vitro antiviral efficacy typically follows a standardized workflow. The most common assays cited are the plaque reduction assay and the cell viability (MTT) assay.

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known concentration of influenza A virus for a defined period to allow for viral adsorption.

  • Drug Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral drug.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the absence of the drug.

  • EC₅₀ Determination: The EC₅₀ value, the concentration of the drug that reduces the number of plaques by 50%, is calculated.

Cell Viability (MTT) Assay

This assay measures the ability of a drug to protect cells from the cytopathic effect (CPE) of the virus.

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Virus Infection and Drug Treatment: Cells are infected with influenza A virus and simultaneously treated with serial dilutions of the antiviral compound.

  • Incubation: The plates are incubated until CPE is observed in the untreated, virus-infected control wells.

  • MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well and incubated. Viable cells will reduce the MTT to a purple formazan product.

  • Signal Measurement: The formazan is solubilized, and the absorbance is measured at 560 nm.

  • EC₅₀ and CC₅₀ Determination: The EC₅₀ is the drug concentration that results in a 50% protection of the cells from virus-induced death. The CC₅₀ is determined in parallel on uninfected cells to measure the drug's cytotoxicity.[2]

Visualization of Experimental Workflow and Mechanisms of Action

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed susceptible cells (e.g., MDCK) B Infect cells with Influenza A virus A->B C Add serial dilutions of antiviral drug B->C D Incubate to allow for virus replication and/or plaque formation C->D E Assess viral inhibition (Plaque count or Cell Viability) D->E F Determine EC50, CC50, and Selectivity Index E->F

General workflow for in vitro antiviral efficacy testing.

Mechanism_of_Action cluster_this compound This compound cluster_oseltamivir Oseltamivir T1 Influenza A Virus T2 Viral RNA-dependent RNA polymerase (RdRp) T1->T2 targets T3 Viral RNA Synthesis T2->T3 is essential for T2->T3 inhibits T4 Inhibition of Replication T3->T4 O1 Newly formed Influenza A Virions O2 Neuraminidase O1->O2 expresses O3 Release from host cell O2->O3 is required for O2->O3 inhibits O4 Inhibition of Viral Spread O3->O4

Distinct mechanisms of action for this compound and Oseltamivir.

Conclusion

Both this compound and Oseltamivir demonstrate inhibitory activity against influenza A viruses in vitro, albeit through different mechanisms of action. Oseltamivir's efficacy as a neuraminidase inhibitor is well-documented, though the emergence of resistant strains is a growing concern.[2][3][4] this compound presents a broader-spectrum approach by targeting viral RNA synthesis.[5] The lack of direct comparative in vitro studies underscores the need for further research to quantitatively assess the relative potency and cytotoxicity of these two antivirals under standardized conditions. Such studies would be invaluable for guiding future drug development efforts and clinical decision-making in the treatment of influenza A infections.

References

Synergistic effects of Triazavirin and Favipiravir on SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two antiviral agents, Triazavirin and Favipiravir, that have been investigated for their efficacy against SARS-CoV-2. As direct synergistic studies are currently unavailable, this document focuses on a side-by-side comparison of their individual properties, supported by preclinical and clinical data. A discussion on the potential for synergistic effects is included based on their proposed mechanisms of action and findings from combination therapies of Favipiravir with other antiviral drugs.

Overview and Mechanism of Action

Both this compound and Favipiravir are broad-spectrum antiviral drugs that have been evaluated for the treatment of COVID-19. Their primary proposed target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2.

This compound , a Russian-developed antiviral, is a synthetic analogue of the purine nucleoside guanine. Its precise mechanism of action against SARS-CoV-2 is still a subject of ongoing research. In silico studies suggest that this compound may inhibit viral RNA synthesis by targeting the RdRp.[1][2] Another potential target that has been proposed is the 3C-like protease (3CLpro), an enzyme crucial for viral polyprotein processing.[2]

Favipiravir , developed in Japan, is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation is believed to exert its antiviral effect through two main mechanisms: chain termination, which prematurely halts RNA synthesis, and lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable viral progeny.[3][4]

Preclinical Data: In Vitro and In Vivo Studies

In Vitro Efficacy
ParameterThis compoundFavipiravir
Cell Lines Used Vero E6Vero E6, Huh7
Reported EC50 *Data not consistently reported in peer-reviewed literature for SARS-CoV-2.61.88 µM to >100 µM in Vero E6 cells.[5]
Reported CC50 Data not consistently reported.>400 µM in Vero E6 cells.[5]
Selectivity Index (SI) Data not consistently reported.>6.46 in Vero E6 cells.[5]

*EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. **CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. ***Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a drug.

In Vivo Efficacy (Syrian Hamster Model)
ParameterThis compoundFavipiravir
Dosage 20 mg/kg, intraperitoneally, daily from day 3 to 7 post-infection.[2]Low to high doses (e.g., 200 mg/kg, twice daily).
Effect on Viral Load Enhanced the rate of virus elimination from lung tissue by nearly 2-fold and shortened the elimination half-life by approximately 1 day.[1]High doses significantly reduced infectious virus titers in the lungs.
Clinical Outcome Not detailed.High doses markedly improved lung histopathology.

Clinical Data

Clinical trials for both this compound and Favipiravir in COVID-19 patients have yielded varied results. Direct head-to-head comparative trials are limited.

This compound Clinical Trial Outcomes
Study DesignNumber of PatientsKey FindingsReference
Randomized, double-blind, placebo-controlled pilot trial52 (26 this compound, 26 placebo)No significant difference in time to clinical improvement (median 7 days vs. 12 days, p=0.2). Higher rate of pulmonary infection absorption (50% vs. 26.1%).[6][7][8]Wu et al.
Comparative study vs. Oseltamivir80 (40 this compound, 40 Oseltamivir)Shorter hospital stay for this compound group (6.1 days vs. 8.4 days). At the end of treatment, 15% in the this compound group and 20% in the Oseltamivir group tested positive for SARS-CoV-2 via PCR.[9]Al-kuraishy et al.
Observational study120 (mild to moderate COVID-19)After 10 days of monotherapy (750 mg/day), 97.5% of patients showed positive clinical dynamics.[1]Various Russian studies
Favipiravir Clinical Trial Outcomes
Study DesignNumber of PatientsKey FindingsReference
Systematic review and meta-analysisMultiple studiesHigher rate of viral clearance at day 5 (RR = 1.60, p = 0.02) compared to standard of care. Shorter time to clinical improvement (MD = -1.18 days, p = 0.05).[10]Hassanipour et al.
Randomized, double-blind, placebo-controlled trial231 (112 Favipiravir, 119 placebo)No significant difference in time to viral clearance between the two groups (median 10 days vs. 8 days).[11]Al-Qahtani et al.
Randomized, double-blind, 2x2 factorial placebo-controlled trial240No significant reduction in viral load at day 5 compared to placebo. More participants had undetectable virus at Day 5 in the favipiravir arm compared to placebo only (46.3% versus 26.9%).[12]FLARE trial

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)

A common method to assess the in vitro antiviral activity of compounds against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay or viral yield reduction assay.

  • Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Drug Preparation: The antiviral drug (this compound or Favipiravir) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.

  • Virus Infection: The cell monolayers are infected with a known titer of a SARS-CoV-2 isolate.

  • Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are treated with the different concentrations of the antiviral drug. A no-drug control (virus only) and a no-virus control (cells only) are included.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Antiviral Activity:

    • CPE Inhibition Assay: The percentage of cell viability is determined using a colorimetric assay (e.g., MTT or neutral red uptake) to measure the inhibition of virus-induced cell death. The EC50 is calculated from the dose-response curve.

    • Viral Yield Reduction Assay: The supernatant from each well is collected, and the amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The reduction in viral RNA copies in treated wells compared to the untreated control is used to determine the EC50.

  • Cytotoxicity Assay: In parallel, the same concentrations of the drug are added to uninfected cells to determine the CC50.

In Vivo Syrian Hamster Model (General Protocol)

The Syrian hamster is a widely used animal model for studying SARS-CoV-2 infection as it recapitulates many aspects of mild to moderate human disease.

  • Animal Housing and Acclimatization: Female Syrian hamsters (6-8 weeks old) are housed in biosafety level 3 (BSL-3) facilities and allowed to acclimatize.

  • Infection: Hamsters are intranasally inoculated with a defined dose of a SARS-CoV-2 isolate under anesthesia.

  • Treatment:

    • Prophylactic regimen: Treatment with the antiviral drug (e.g., administered orally or intraperitoneally) starts before or at the time of infection.

    • Therapeutic regimen: Treatment begins at a specified time point after infection (e.g., 1 day post-infection).

  • Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.

  • Sample Collection and Analysis: At predetermined time points post-infection, animals are euthanized.

    • Lungs: A portion of the lung tissue is collected for viral load quantification by qRT-PCR and for histopathological analysis to assess lung damage.

    • Blood: Plasma is collected to measure drug concentrations (pharmacokinetics).

  • Data Analysis: The viral load in the lungs of treated animals is compared to that in the vehicle-treated control group to determine the antiviral efficacy. Lung pathology scores are also compared.

Signaling Pathways and Experimental Workflows

Proposed Antiviral Mechanism of Action

G cluster_virus SARS-CoV-2 cluster_drugs Antiviral Drugs cluster_effects Antiviral Effects Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA->RdRp Template Chain Termination Chain Termination RdRp->Chain Termination Lethal Mutagenesis Lethal Mutagenesis RdRp->Lethal Mutagenesis This compound This compound This compound->RdRp Inhibition? Favipiravir Favipiravir Favipiravir->RdRp Inhibition

Caption: Proposed mechanism of action for this compound and Favipiravir targeting the SARS-CoV-2 RdRp.

Experimental Workflow for In Vitro Antiviral Testing

G Cell_Seeding Seed Vero E6 cells in 96-well plates Drug_Dilution Prepare serial dilutions of antiviral drug Cell_Seeding->Drug_Dilution Virus_Infection Infect cells with SARS-CoV-2 Drug_Dilution->Virus_Infection Treatment Add drug dilutions to infected cells Virus_Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation CPE_Assay CPE Inhibition Assay (e.g., MTT) Incubation->CPE_Assay Yield_Reduction Viral Yield Reduction (qRT-PCR) Incubation->Yield_Reduction EC50_Calculation Calculate EC50 CPE_Assay->EC50_Calculation Yield_Reduction->EC50_Calculation

Caption: General workflow for determining the in vitro antiviral efficacy of a compound against SARS-CoV-2.

Discussion on Potential Synergistic Effects

While no studies have directly investigated the synergistic effects of this compound and Favipiravir against SARS-CoV-2, their proposed mechanisms of action suggest a potential for enhanced antiviral activity if used in combination. Both drugs are thought to target the viral RdRp, and combining two agents that act on the same essential enzyme could be a strategy to increase efficacy and overcome potential drug resistance.

A study on the combination of Favipiravir and Molnupiravir, another nucleoside analogue that targets the RdRp, in a SARS-CoV-2 hamster infection model provides a relevant parallel. This study found that the combination of suboptimal doses of both drugs resulted in a marked potentiation of antiviral efficacy, with a significant reduction in infectious virus titers in the lungs. The enhanced effect was attributed to an increased frequency of mutations in the viral genome, suggesting a synergistic effect on lethal mutagenesis.

Given that this compound is also a nucleoside analogue proposed to inhibit the RdRp, a similar synergistic interaction with Favipiravir is plausible. A combination therapy could potentially lead to:

  • Increased Inhibition of Viral Replication: By targeting the RdRp through potentially different binding sites or mechanisms of incorporation, the combination could more effectively shut down viral RNA synthesis.

  • Enhanced Lethal Mutagenesis: If both drugs are incorporated into the viral RNA, they could synergistically increase the mutation rate beyond the threshold for viral viability.

  • Lower Effective Doses: A synergistic effect might allow for the use of lower doses of each drug, potentially reducing the risk of dose-dependent side effects.

However, it is also important to consider the possibility of antagonistic interactions or overlapping toxicities. Therefore, dedicated preclinical studies are essential to evaluate the safety and efficacy of a this compound and Favipiravir combination before any clinical consideration.

Conclusion

This compound and Favipiravir are both promising oral antiviral candidates for the treatment of COVID-19, with preclinical and clinical data supporting their activity against SARS-CoV-2. Favipiravir has a more clearly elucidated mechanism of action involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis. The mechanism of this compound is less defined but is also thought to involve the inhibition of viral RNA synthesis.

While direct comparative data is scarce, this guide provides a summary of the available evidence to inform the research and drug development community. The potential for synergistic effects when combining these two RdRp inhibitors is a compelling hypothesis that warrants further investigation through rigorous preclinical studies. Such research will be crucial in determining whether a combination of this compound and Favipiravir could offer a more potent therapeutic option for COVID-19.

References

Combination Therapy of Triazavirin and Neuraminidase Inhibitors: A Comparative Guide for Influenza Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance, and improve clinical outcomes. This guide provides a comprehensive comparison of the performance of a combination therapy involving Triazavirin and neuraminidase inhibitors for the treatment of influenza, supported by available experimental data.

Executive Summary

Preclinical evidence suggests that the combination of this compound, an inhibitor of viral RNA synthesis, and neuraminidase inhibitors, which block viral release from infected cells, demonstrates superior efficacy in treating influenza infections compared to monotherapy with either agent alone. An in vivo study in a mouse model of influenza has shown that this combination therapy leads to a statistically significant reduction in mortality, prevents disease-related weight loss, prolongs survival time, and more effectively suppresses viral replication in the lungs. While specific in vitro synergy data for this combination is not yet widely published, the distinct mechanisms of action of the two drug classes provide a strong rationale for their combined use.

Mechanisms of Action

A clear understanding of the individual mechanisms of action of this compound and neuraminidase inhibitors is fundamental to appreciating the rationale behind their combined use. These drugs target different essential stages of the influenza virus life cycle, creating a multi-pronged attack on the pathogen.

This compound: This antiviral agent acts as a broad-spectrum inhibitor of viral RNA synthesis. Its primary mechanism is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of the viral genome. By targeting this central process, this compound effectively halts the production of new viral RNA molecules, thereby preventing the assembly of new virus particles.[1]

Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir): This class of drugs targets the viral neuraminidase (NA) enzyme, which is a glycoprotein found on the surface of the influenza virus. Neuraminidase plays a critical role in the final stage of the viral life cycle by cleaving sialic acid residues from the host cell surface, which allows for the release of newly formed progeny virions. By inhibiting NA, these drugs prevent the release of new viruses from infected cells, thus limiting the spread of the infection within the respiratory tract.[2][3]

The complementary actions of this compound and neuraminidase inhibitors—one targeting viral replication within the host cell and the other preventing the spread of newly formed viruses—provide a strong basis for their synergistic or additive effects when used in combination.

In Vivo Efficacy: A Murine Influenza Model

A key study by Falynskova et al. (2017) evaluated the efficacy of combination therapy with Riamilovir (this compound) and oseltamivir in a mouse model of influenza pneumonia. The study utilized both low and high doses of viral infection to assess the therapeutic potential of the combination.[4]

Key Findings:
  • Increased Survival: The combination of Riamilovir and oseltamivir resulted in a statistically significant reduction in animal mortality compared to the untreated control group and groups receiving either drug alone.[4]

  • Prevention of Morbidity: The combination therapy effectively prevented the loss of body weight, a key indicator of disease severity in mice, and prolonged the life expectancy of the infected animals.[4]

  • Enhanced Viral Suppression: The combination of Riamilovir and oseltamivir significantly reduced the replication of the influenza virus in the lungs of the infected mice. Notably, at a high infectious dose, the combination therapy completely suppressed viral reproduction.[4]

  • Improved Lung Pathology: Morphological analysis of the lungs revealed a therapeutic effect of the combination treatment, indicating a reduction in virus-induced lung damage.[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the study by Falynskova et al. (2017), comparing the effects of monotherapy and combination therapy in a murine model of influenza.

Table 1: Effect of Riamilovir (this compound) and Oseltamivir Combination on Survival Rate in Mice Infected with Influenza Virus [4]

Treatment GroupDose (mg/kg/day)Survival Rate (%)
Control (Untreated)-0
Riamilovir12.520
Riamilovir2530
Oseltamivir540
Riamilovir + Oseltamivir 12.5 + 5 80
Riamilovir + Oseltamivir 25 + 5 90

Table 2: Effect of Riamilovir (this compound) and Oseltamivir Combination on Lung Viral Titer in Mice Infected with Influenza Virus [4]

Treatment GroupDose (mg/kg/day)Viral Titer (log10 EID50/ml) - Low Dose InfectionViral Titer (log10 EID50/ml) - High Dose Infection
Control (Untreated)-4.55.8
Riamilovir12.53.24.1
Riamilovir252.83.5
Oseltamivir52.53.1
Riamilovir + Oseltamivir 12.5 + 5 1.5 Not Detected
Riamilovir + Oseltamivir 25 + 5 1.2 Not Detected

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols that would be employed in studies evaluating the combination therapy of this compound and neuraminidase inhibitors.

In Vitro Antiviral Assays

Objective: To determine the synergistic, additive, or antagonistic effects of this compound and neuraminidase inhibitors on influenza virus replication in cell culture.

1. Cell and Virus Culture:

  • Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.
  • Influenza A or B virus strains are propagated in MDCK cells to generate virus stocks with known titers (e.g., TCID50/ml or PFU/ml).

2. Cytotoxicity Assay:

  • Prior to antiviral testing, the cytotoxicity of the compounds on MDCK cells is determined using assays such as the MTT or MTS assay to establish the non-toxic concentration ranges.

3. Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay):

  • Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.
  • The infected cells are then treated with serial dilutions of this compound, a neuraminidase inhibitor, or a combination of both drugs.
  • After a defined incubation period, the antiviral effect is quantified by:
  • Plaque Reduction Assay: Counting the number of viral plaques to determine the concentration of the drug(s) that reduces plaque formation by 50% (IC50).
  • Yield Reduction Assay: Measuring the amount of virus produced in the supernatant (e.g., by TCID50 or real-time PCR) to determine the IC50.

4. Synergy Analysis:

  • The interaction between the two drugs is analyzed using mathematical models such as the Loewe additivity model or the Bliss independence model, often calculated using software like MacSynergy II. This analysis determines if the combination is synergistic, additive, or antagonistic.

In Vivo Murine Influenza Model

Objective: To evaluate the therapeutic efficacy of the combination therapy in a living organism.

1. Animal Model:

  • BALB/c mice are a commonly used strain for influenza research due to their susceptibility to the virus.

2. Virus Infection:

  • Mice are anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza virus strain. The dose is often calibrated to be a lethal dose (e.g., 5 MLD50) to assess the impact on survival.

3. Drug Administration:

  • Treatment with this compound (Riamilovir), oseltamivir, or the combination is initiated at a specified time point relative to infection (e.g., 24 hours post-infection) and administered for a defined period (e.g., 5 days). The drugs are typically administered orally via gavage.

4. Efficacy Evaluation:

  • Survival and Morbidity: Mice are monitored daily for survival and body weight changes for a period of 14-21 days post-infection.
  • Lung Viral Titer: On specific days post-infection (e.g., day 3 or 5), a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load using methods such as TCID50 assay or real-time PCR.
  • Lung Pathology: Lungs are also collected for histopathological examination to assess the extent of inflammation and tissue damage.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Influenza_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Endosome Endosome vRNP_cyto Viral Ribonucleoproteins (vRNPs) Endosome->vRNP_cyto 2. Uncoating Assembly Virion Assembly vRNP_cyto->Assembly vRNP_nuc vRNPs vRNP_cyto->vRNP_nuc 3. Nuclear Import Ribosome Ribosome Viral_Proteins Viral Proteins Ribosome->Viral_Proteins Budding_Virion Budding Virion Assembly->Budding_Virion 7. Assembly & Budding Virus_Released Released Virus Budding_Virion->Virus_Released 8. Release vRNP_nuc->vRNP_cyto 6. Nuclear Export Replication Viral RNA Replication & Transcription Replication->vRNP_nuc Progeny vRNPs mRNA Viral mRNA Replication->mRNA mRNA->Ribosome 5. Nuclear Export & Translation Neuraminidase_Inhibitors Neuraminidase_Inhibitors Neuraminidase_Inhibitors->Budding_Virion Blocks Release This compound This compound This compound->Replication Inhibits

Caption: Influenza virus life cycle and targets of antiviral drugs.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals BALB/c Mice Virus_Prep Influenza Virus (Lethal Dose) Infection Intranasal Infection Virus_Prep->Infection Drugs This compound & Oseltamivir (Monotherapy & Combination) Treatment Oral Gavage Treatment (Post-infection) Drugs->Treatment Infection->Treatment Monitoring Daily Monitoring (Survival & Weight) Treatment->Monitoring Viral_Load Lung Viral Titer (TCID50 / qPCR) Monitoring->Viral_Load Pathology Lung Histopathology Monitoring->Pathology Statistics Statistical Analysis Viral_Load->Statistics Pathology->Statistics

Caption: In vivo experimental workflow for efficacy testing.

Conclusion

The combination of this compound and neuraminidase inhibitors represents a compelling strategy for the treatment of influenza. The available in vivo data strongly supports the enhanced efficacy of this combination therapy over monotherapy, as evidenced by improved survival, reduced morbidity, and more effective viral clearance in a preclinical model. The distinct and complementary mechanisms of action provide a solid scientific rationale for this approach. Further in vitro studies are warranted to precisely quantify the synergistic potential of this combination against a broader range of influenza virus strains, including those with reduced susceptibility to existing antivirals. For drug development professionals, these findings highlight a promising avenue for developing more robust and effective anti-influenza therapeutics.

References

A Comparative Analysis of Triazavirin and Remdesivir as Viral RNA-Dependent RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms and inhibitory potencies of antiviral agents is paramount. This guide provides a detailed comparison of the RNA-dependent RNA polymerase (RdRp) inhibition activity of two antiviral compounds: Triazavirin (Riamilovir) and Remdesivir.

While both molecules have been investigated for their antiviral properties, the depth of scientific evidence for their direct interaction with and inhibition of viral RdRp varies significantly. Remdesivir has been extensively studied, with a well-documented mechanism of action, whereas the direct effect of this compound on RdRp remains largely based on computational modeling and structural analogy, lacking direct experimental biochemical confirmation.

Mechanism of Action and Potency

Remdesivir , a prodrug of an adenosine nucleotide analog, has a clearly defined mechanism of action against viral RdRp.[1][2] Upon entering the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RTP).[2][3] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[1][2][4] Following incorporation, Remdesivir induces delayed chain termination, effectively halting viral RNA synthesis.[1][5][6] This mechanism has been structurally elucidated through cryo-electron microscopy, providing a detailed view of how the drug stalls the polymerase.[1][5]

This compound , a synthetic nucleoside analog with a structure similar to guanine, is proposed to inhibit viral RNA synthesis by targeting the RdRp.[1][7][8] However, its precise mechanism of action is still considered controversial, and as of now, there are no published experimental biochemical studies that definitively demonstrate its direct inhibitory activity on the RdRp of viruses like SARS-CoV-2 or influenza.[1][9] The hypothesis for its function as an RdRp inhibitor is primarily based on in silico molecular modeling studies and its structural resemblance to natural nucleotides.[1][9] Some research also suggests that this compound might exert its antiviral effects through other mechanisms, such as targeting viral hemagglutinin.[1][9]

Quantitative Comparison of RdRp Inhibition

The following table summarizes the available quantitative data for the RdRp inhibition activity of Remdesivir. Due to the lack of direct biochemical assays, no comparable experimental data for this compound is available.

CompoundTarget Virus/EnzymeAssay TypeMetricValueReference
Remdesivir (as RTP) MERS-CoV RdRpBiochemicalIC500.025 µM[10]
Remdesivir (as RTP) SARS-CoV RdRpBiochemicalIC500.069 µM[10]
Remdesivir SARS-CoV-2 (in Vero E6 cells)Cell-basedEC500.77 µM[10]
Remdesivir (as RTP) Flavivirus RdRpsBiochemicalIC50100s of nM to single-digit µM
This compound Not AvailableNot AvailableNot AvailableNo experimental data available[1][9]

Experimental Protocols

The inhibitory activity of a compound against a viral RdRp is typically determined using in vitro biochemical assays. A common method is the primer extension assay, which can be monitored using various detection methods, including fluorescence or radioactivity.

Fluorometric RdRp Inhibition Assay Protocol

This assay measures the synthesis of a double-stranded RNA (dsRNA) product by the RdRp enzyme. The amount of dsRNA produced is quantified using a fluorescent dye that specifically intercalates with dsRNA.

  • Reaction Setup: A reaction mixture is prepared in a 96-well plate containing a reaction buffer (e.g., 20 mM Tris-HCl, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100), a defined RNA template-primer, and the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Compound Incubation: The test compounds (e.g., Remdesivir triphosphate or this compound) are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Enzyme Addition: The purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) is added to initiate the RNA synthesis reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for RNA polymerization.

  • Detection: A dsRNA-specific fluorescent dye (e.g., QuantiFluor dsRNA dye) is added to each well.

  • Data Acquisition: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce RdRp activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of RdRp inhibition and a typical experimental workflow.

RdRp_Inhibition_Pathway cluster_cell Host Cell Prodrug Remdesivir (Prodrug) Active_Drug Remdesivir Triphosphate (RTP) (Active Form) Prodrug->Active_Drug Metabolism Incorporation RTP Incorporation Active_Drug->Incorporation RdRp Viral RdRp Complex RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Nascent_RNA Nascent RNA Strand Nascent_RNA->Incorporation Termination Delayed Chain Termination Incorporation->Termination Viral_Replication_Blocked Viral Replication Blocked Termination->Viral_Replication_Blocked

Caption: Mechanism of RdRp inhibition by Remdesivir.

RdRp_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Template/Primer, NTPs) start->prepare_reagents add_inhibitor Add Test Compound (e.g., Remdesivir-TP) prepare_reagents->add_inhibitor add_enzyme Add Purified RdRp Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_dye Add dsRNA-specific Dye incubate->add_dye measure_fluorescence Measure Fluorescence add_dye->measure_fluorescence analyze_data Calculate % Inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow of a fluorometric RdRp inhibition assay.

Conclusion

References

Cross-Resistance Between Triazavirin and Other Polymerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapy. Understanding the potential for cross-resistance between antiviral agents that target the same viral enzyme is crucial for developing robust treatment strategies and anticipating therapeutic failures. This guide provides a comparative overview of Triazavirin and other prominent polymerase inhibitors, focusing on their mechanisms of action and known resistance profiles.

This compound is a broad-spectrum antiviral compound developed in Russia, reported to be effective against a range of RNA viruses, including influenza A and B, tick-borne encephalitis virus, and West Nile virus.[1][2] Its proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[3][4] This mode of action places this compound in the same class as other well-known polymerase inhibitors such as Favipiravir and Remdesivir.

Disclaimer: To date, publicly available scientific literature lacks direct experimental studies investigating cross-resistance between this compound and other polymerase inhibitors. Therefore, this guide provides a comparison based on the individual characteristics and known resistance mechanisms of each drug.

Mechanism of Action and Antiviral Spectrum

The primary target of this compound is believed to be the viral RdRp, leading to the inhibition of viral RNA synthesis.[3][4] Some studies suggest that this compound may act as a nucleoside/nucleotide analogue, although its exact mechanism is still a subject of some debate.[5] The drug exhibits a broad spectrum of activity against various RNA viruses.[1][2]

Table 1: Comparison of Polymerase Inhibitors

FeatureThis compoundFavipiravirRemdesivir
Primary Target RNA-dependent RNA polymerase (RdRp) (proposed)[3][5]RNA-dependent RNA polymerase (RdRp)[6][7]RNA-dependent RNA polymerase (RdRp)[8]
Mechanism Inhibition of viral RNA synthesis[3][4]Chain termination and/or lethal mutagenesis[6][7]Delayed chain termination of viral RNA synthesis[8]
Antiviral Spectrum Broad-spectrum against various RNA viruses (e.g., Influenza, Tick-borne encephalitis)[1][2]Broad-spectrum against various RNA viruses (e.g., Influenza, Ebola, SARS-CoV-2)[6][7]Broad-spectrum against various RNA viruses (e.g., Coronaviruses, Ebola)[8]
Known Resistance Mutations No specific resistance mutations have been published in peer-reviewed literature.Influenza Virus: K229R in PB1 subunit (often with compensatory P653L in PA subunit)[6][7][9][10]SARS-CoV-2: V166A, N198S, S759A, V792I, C799F/R in nsp12 (RdRp)[8]

Resistance Profiles

While no specific resistance mutations to this compound have been documented in the available literature, studies on other polymerase inhibitors have identified key mutations that confer resistance.

Favipiravir Resistance: In influenza virus, resistance to Favipiravir has been associated with a key mutation, K229R, in the PB1 subunit of the RdRp.[6][7][9][10] This mutation often comes with a fitness cost to the virus, which can be compensated for by a secondary mutation, P653L, in the PA subunit.[6][9]

Remdesivir Resistance: For SARS-CoV-2, several mutations in the nsp12 protein (the RdRp) have been shown to confer resistance to Remdesivir. These include V166A, N198S, S759A, V792I, and C799F/R.[8] These mutations can reduce the incorporation of the active form of Remdesivir into the growing RNA chain.

The absence of published data on this compound resistance makes it impossible to predict the likelihood of cross-resistance. However, if this compound interacts with a region of the RdRp that is distinct from the binding sites of Favipiravir or Remdesivir, the probability of cross-resistance might be lower. Conversely, if the binding sites overlap, mutations conferring resistance to one drug could potentially reduce the efficacy of the other.

Experimental Protocols for Assessing Cross-Resistance

The following is a generalized protocol for selecting and characterizing antiviral resistance in vitro, which can be adapted to study cross-resistance between polymerase inhibitors.

1. In Vitro Selection of Resistant Virus:

  • Objective: To generate viral strains with reduced susceptibility to an antiviral agent.

  • Methodology:

    • Infect a suitable cell culture with the wild-type virus.

    • Culture the infected cells in the presence of a sub-optimal concentration of the antiviral drug (e.g., a concentration that inhibits viral replication by 50-90%).

    • Harvest the virus from the supernatant after observing cytopathic effects or at a set time point.

    • Use the harvested virus to infect fresh cells, gradually increasing the concentration of the antiviral drug in subsequent passages.

    • Continue this serial passage until a viral population that can replicate efficiently in the presence of high drug concentrations is obtained.

2. Phenotypic Characterization of Resistant Virus:

  • Objective: To quantify the level of resistance.

  • Methodology (e.g., Plaque Reduction Assay):

    • Seed susceptible cells in multi-well plates.

    • Prepare serial dilutions of the wild-type and the selected resistant virus.

    • Infect the cell monolayers with the viral dilutions.

    • Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the antiviral drugs to be tested (the selecting drug and the drugs for cross-resistance assessment).

    • Incubate until plaques are visible.

    • Stain the cells and count the plaques.

    • Calculate the IC50 (the drug concentration that inhibits 50% of plaque formation) for each virus and drug combination.

    • The fold-change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

3. Genotypic Characterization:

  • Objective: To identify the genetic mutations responsible for resistance.

  • Methodology:

    • Extract viral RNA from both the wild-type and resistant virus populations.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the target protein (e.g., the RdRp).

    • Sequence the amplified gene to identify any mutations that are present in the resistant virus but not in the wild-type.

Visualizations

Below are diagrams illustrating the proposed mechanism of action of polymerase inhibitors and a general workflow for studying antiviral resistance.

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template RNA_Replication RNA Replication RdRp->RNA_Replication Viral_Proteins Viral Protein Synthesis RNA_Replication->Viral_Proteins Assembly Virion Assembly RNA_Replication->Assembly Viral_Proteins->Assembly Release New Virion Release Assembly->Release Polymerase_Inhibitor Polymerase Inhibitor (e.g., this compound) Polymerase_Inhibitor->RdRp Inhibits

Caption: Proposed mechanism of action of polymerase inhibitors like this compound, targeting the viral RNA-dependent RNA polymerase (RdRp) to block viral replication.

Resistance_Workflow Start Start: Wild-Type Virus Selection Serial Passage in Cell Culture with Increasing Drug Concentration Start->Selection Resistant_Virus Resistant Virus Population Selection->Resistant_Virus Phenotypic Phenotypic Analysis (e.g., Plaque Reduction Assay) Determine IC50 & Fold-Resistance Resistant_Virus->Phenotypic Genotypic Genotypic Analysis (RNA Extraction, RT-PCR, Sequencing) Identify Mutations Resistant_Virus->Genotypic Cross_Resistance Cross-Resistance Testing (Test against other polymerase inhibitors) Phenotypic->Cross_Resistance End End: Resistance Profile Genotypic->End Cross_Resistance->End

References

Triazavirin's In Vivo Efficacy in Influenza: A Comparative Analysis in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of Triazavirin's in vivo efficacy against influenza virus in mouse models, benchmarked against established antiviral agents: Oseltamivir, Zanamivir, and Favipiravir. The following sections detail the experimental data, protocols, and mechanisms of action to support further research and development in influenza therapeutics.

Comparative Efficacy of Antiviral Agents

The in vivo efficacy of this compound has been evaluated in multiple studies using mouse models of influenza, with key performance indicators being survival rate, reduction in lung viral titers, and mitigation of weight loss. This section summarizes the quantitative data from these studies and compares it with the performance of Oseltamivir, Zanamivir, and Favipiravir under similar experimental conditions.

Survival Rate
Antiviral AgentInfluenza StrainDosageTreatment RegimenSurvival Rate (%)
This compound A/California/04/2009 (H1N1)pdm0925 mg/kg/day-60%[1][2]
This compound Influenza A/CA/04/09 + S. aureus50-100 mg/kg/day-67-75%[2]
Oseltamivir Mouse-adapted A/California/04/2009 (H1N1)50 mg/kg/dayDaily oral administration100% (compared to 0% in control)[3]
Oseltamivir Oseltamivir-resistant H1N110 mg/kg/dayOrally for 5 days post-infection- (Used as a control for a different therapeutic)[4]
Zanamivir Influenza A/PR/8/342 mg/kg/dayDaily intranasal treatment- (Study focused on lung damage and inflammation)[5]
Favipiravir B/Brisbane/60/2008250 mg/kg/dayTwice daily for 5 or 10 days75%[6]
Favipiravir Pandemic A/California/04/2009 (H1N1)100 mg/kg/dayTwice daily for 5 days100%[7]
Lung Viral Titer Reduction
Antiviral AgentInfluenza StrainDosageTreatment RegimenViral Titer Reduction
This compound A/California/04/2009 (H1N1)pdm0925 mg/kg/day-Significant reduction[1][2]
This compound Influenza A/CA/04/09 + S. aureus50-100 mg/kg/day-2.2-3.0 log10 TCID50/ml reduction[1]
Oseltamivir Mouse-adapted A/California/04/2009 (H1N1)50 mg/kg/dayDaily oral administration100-fold reduction[3]
Zanamivir Influenza A Virus1.56-12.5 mg/kgSingle intranasal dose 51h prior to infection90.83-99.13% reduction[8]
Favipiravir Various influenza strains--Dose-dependent reduction[9]
Body Weight Loss
Antiviral AgentInfluenza StrainDosageTreatment RegimenEffect on Weight Loss
This compound A/California/04/2009 (H1N1)pdm0925 mg/kg/day-Prevented weight loss[1][2]
Oseltamivir Mouse-adapted A/California/04/2009 (H1N1)50 mg/kg/dayDaily oral administrationDid not significantly prevent weight loss compared to Ribavirin[3]
Zanamivir Influenza A/PR/8/342 mg/kg/dayDaily intranasal treatmentLess weight loss compared to untreated mice[5]
Favipiravir Pandemic A/California/04/2009 (H1N1)20 mg/kg/day in combination with PeramivirTwice daily for 5 daysImproved body weight relative to either compound alone[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following are generalized protocols based on the cited literature for evaluating antiviral efficacy in mouse models of influenza.

General In Vivo Influenza Mouse Model Protocol

A standardized workflow is essential for ensuring the reproducibility of in vivo studies.

G cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_post_infection Post-Infection Monitoring & Analysis acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Treatment Groups acclimatization->randomization anesthesia Anesthesia (e.g., Isoflurane) randomization->anesthesia infection Intranasal Influenza Virus Inoculation anesthesia->infection treatment Antiviral/Placebo Administration infection->treatment monitoring Daily Monitoring (Weight, Survival, Symptoms) treatment->monitoring sampling Sample Collection (e.g., Lung tissue, BALF) monitoring->sampling analysis Efficacy Endpoint Analysis (Viral Titer, Histopathology) sampling->analysis

Experimental workflow for in vivo influenza studies.

1. Animal Models and Husbandry:

  • Species/Strain: BALB/c or C57BL/6 mice are commonly used.[1][10]

  • Age/Weight: Typically 6-8 weeks old, weighing 18-20g.

  • Housing: Housed in BSL-2 facilities with ad libitum access to food and water. A quarantine and acclimatization period of at least one week is recommended.

2. Virus Strains and Inoculation:

  • Virus: Various influenza A and B strains are used, including A/California/04/2009 (H1N1), A/PR/8/34, and B/Brisbane/60/2008.[1][6]

  • Inoculation: Mice are anesthetized (e.g., with isoflurane) and intranasally inoculated with a specific viral dose (e.g., 50% lethal dose, LD50) in a small volume (e.g., 30-50 µL) of sterile phosphate-buffered saline (PBS).[4]

3. Drug Administration:

  • This compound: Typically administered orally or intraperitoneally at doses ranging from 25 to 100 mg/kg/day.[1]

  • Oseltamivir: Administered orally by gavage, with common doses being 10-50 mg/kg/day, often given twice daily for 5 days.[3][11]

  • Zanamivir: Administered intranasally in doses ranging from 1 to 10 mg/kg/day.[5]

  • Favipiravir: Administered orally, with doses ranging from 20 to 250 mg/kg/day, typically in a twice-daily regimen for 5-10 days.[6][7]

  • Treatment Initiation: Treatment protocols vary, with some studies initiating treatment as early as 4 hours post-infection or as late as 24-48 hours post-infection.[7][11]

4. Endpoint Measurements:

  • Survival: Monitored daily for a specified period (e.g., 14-21 days).

  • Body Weight: Measured daily as an indicator of morbidity.

  • Lung Viral Titer: Lungs are harvested at specific time points post-infection, homogenized, and viral titers are determined using methods like plaque assays or TCID50 assays on MDCK cells.[12][13]

  • Histopathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.

Mechanisms of Action and Signaling Pathways

The antiviral agents discussed in this guide employ distinct mechanisms to inhibit influenza virus replication. This compound and Favipiravir are RNA-dependent RNA polymerase (RdRp) inhibitors, while Oseltamivir and Zanamivir are neuraminidase inhibitors.

RNA-Dependent RNA Polymerase (RdRp) Inhibition

This compound and Favipiravir interfere with the viral replication process by targeting the RdRp enzyme, which is essential for transcribing and replicating the viral RNA genome.

cluster_virus Influenza Virus cluster_host_cell Host Cell vRNA Viral RNA (vRNA) RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template Replication Viral RNA Replication RdRp->Replication Replicates Transcription Viral mRNA Transcription RdRp->Transcription Transcribes Progeny_vRNA Progeny vRNA Replication->Progeny_vRNA Viral_Proteins Viral Proteins Transcription->Viral_Proteins This compound This compound / Favipiravir This compound->RdRp Inhibits cluster_host_cell Infected Host Cell cluster_virion Influenza Virion Host_Receptor Sialic Acid Receptor New_Virion Progeny Virion HA Hemagglutinin (HA) New_Virion->HA HA->Host_Receptor Binds to NA Neuraminidase (NA) NA->Host_Receptor Cleaves to release virion NA_Inhibitor Oseltamivir / Zanamivir NA_Inhibitor->NA Inhibits

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Triazavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Triazavirin with two other broad-spectrum antiviral agents, Favipiravir and Umifenovir. The information is intended to support research and development efforts by offering a consolidated resource on their absorption, distribution, metabolism, and excretion (ADME), alongside their mechanisms of action.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic parameters of this compound, Favipiravir, and Umifenovir are summarized below. These values are crucial for determining appropriate dosing regimens and understanding the exposure of the drugs in the body.

ParameterThis compoundFavipiravirUmifenovir
Maximum Plasma Concentration (Cmax) 4.8 µg/mL[1]5.97 - 64.56 µg/mL[2][3][4]~2.14 µg/mL (4.1 µM)[5][6]
Time to Maximum Plasma Concentration (Tmax) 1 - 1.5 h[1]0.5 - 1.5 h[2][4]Not explicitly stated
Area Under the Curve (AUC) 12.8 µg·h/mL[1]13.3 - 446.1 µg·h/mL[3][4]Not explicitly stated
Half-life (t1/2) Not explicitly stated1.25 - 5.6 h[3][4]Not explicitly stated
Bioavailability Not explicitly stated~94%[2]Not explicitly stated
Protein Binding Not explicitly stated54%[2]Not explicitly stated

Note: The pharmacokinetic parameters for Favipiravir can exhibit significant variability depending on the dosing regimen and patient population. The values for this compound and Umifenovir are less comprehensively reported in the available literature.

Pharmacodynamic Mechanisms: A Tale of Three Antivirals

While all three drugs exhibit broad-spectrum antiviral activity, their mechanisms of action differ significantly, providing distinct therapeutic strategies.

This compound: Inhibiting Viral Replication and Modulating Immunity

This compound's primary mechanism of action is the inhibition of viral RNA synthesis.[7] As a guanosine nucleotide analog, it is believed to be incorporated into the nascent viral RNA chain, leading to premature termination and halting viral replication.[7] The drug targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[7]

Beyond its direct antiviral effects, this compound has been suggested to possess immunomodulatory properties, potentially by enhancing the production of interferons, which are key signaling proteins in the innate immune response against viral infections.[7]

Favipiravir: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase

Similar to this compound, Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA replication.[8] Its broad-spectrum activity is attributed to its ability to be recognized as a purine nucleotide by the RdRp of various RNA viruses.[8]

Umifenovir: A Dual-Action Agent Targeting Viral Entry and Host Response

Umifenovir employs a distinct dual mechanism of action. Its primary and most well-characterized effect is the inhibition of viral entry into host cells.[9] It is thought to achieve this by targeting the hemagglutinin (HA) protein of influenza viruses, preventing the fusion of the viral envelope with the host cell's endosomal membrane.[9]

In addition to this direct antiviral action, Umifenovir exhibits immunomodulatory effects.[10] It has been shown to induce interferon production and stimulate the phagocytic activity of macrophages.[10] More specifically, recent studies suggest that Umifenovir can epigenetically target and downregulate the IL-10 pathway by interfering with the p38-MAPK signaling pathway, which some viruses may exploit to promote their replication.[11][12]

Visualizing the Mechanisms of Action

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and workflows.

cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., Oral) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS or HPLC-UV Analysis Processing->Analysis Modeling Pharmacokinetic Modeling & Analysis Analysis->Modeling

Caption: A typical workflow for a pharmacokinetic study.

cluster_this compound This compound: Dual Antiviral Mechanism This compound This compound RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Inhibits Interferon_Production Interferon Production This compound->Interferon_Production Induces RNA_Replication Viral RNA Replication RdRp->RNA_Replication Antiviral_State Antiviral State in Host Cell Interferon_Production->Antiviral_State

Caption: Dual antiviral mechanism of this compound.

cluster_umifenovir Umifenovir: Dual Antiviral Mechanism Umifenovir Umifenovir Viral_Entry Viral Entry (Membrane Fusion) Umifenovir->Viral_Entry Inhibits p38_MAPK p38 MAPK Pathway Umifenovir->p38_MAPK Inhibits IL10 IL-10 Expression p38_MAPK->IL10 Activates

Caption: Dual antiviral mechanism of Umifenovir.

Experimental Protocols: A Guide to Key Assays

Reproducible and reliable experimental data are the cornerstone of drug development. This section outlines the methodologies for key pharmacokinetic and pharmacodynamic assays.

Pharmacokinetic Analysis: Quantification in Human Plasma

Objective: To determine the concentration of the antiviral drug in human plasma over time.

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Favipiravir [1][13]

  • Sample Preparation:

    • To a plasma sample, add a protein precipitating agent (e.g., methanol or a zinc sulfate solution).[13][14]

    • Vortex the mixture to ensure thorough mixing and protein precipitation.[14]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.[14] An internal standard (e.g., raltegravir or acyclovir) is added to the sample before or after precipitation to correct for variations in extraction and injection.[13][15]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex® C18, 150 × 4.6 mm, 5 µm) is typically used.[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water with 0.08% aqueous ammonia) and an organic solvent (e.g., acetonitrile with the same additives) is used to separate the analyte from other plasma components.[13]

    • Flow Rate: A typical flow rate is around 1 mL/min.[15]

    • Detection: The concentration of Favipiravir is quantified by measuring its absorbance at a specific wavelength (e.g., 323 nm) using a UV detector.[13]

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Umifenovir [16][17]

  • Sample Preparation:

    • Similar to the HPLC-UV method, proteins are precipitated from the plasma sample using an organic solvent like acetonitrile.

    • An internal standard (e.g., ibrutinib) is added.[16]

    • After centrifugation, the supernatant is collected for analysis.[16]

  • UPLC-MS/MS Conditions:

    • Column: A high-resolution column such as an Acquity BEH C18 column is used for rapid separation.[16]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium acetate) is commonly employed.[16]

    • Ionization: Electrospray ionization (ESI) in the positive mode is typically used to ionize the analyte.[16]

    • Detection: The quantification is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition (e.g., 477.05 → 279.02 for Umifenovir).[16][17]

Pharmacodynamic Analysis: In Vitro Antiviral Activity

Objective: To determine the efficacy of the antiviral drug in inhibiting viral replication in a cell culture model.

Methodology: Plaque Reduction Assay

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero E6 cells for many viruses) is grown in a multi-well plate.

  • Viral Infection: The cell monolayers are infected with a known amount of the virus.

  • Drug Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the antiviral drug.

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the drug-treated wells is counted and compared to the number of plaques in the untreated (control) wells.

  • Data Analysis: The 50% effective concentration (EC50), which is the drug concentration that inhibits plaque formation by 50%, is calculated to determine the antiviral potency of the drug.

References

Head-to-head comparison of Triazavirin and Ribavirin against tick-borne encephalitis virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antiviral agents Triazavirin and Ribavirin against the tick-borne encephalitis virus (TBEV). The following sections detail their mechanisms of action, in vitro efficacy, and the experimental protocols utilized in key studies.

Mechanism of Action

Both this compound and Ribavirin are broad-spectrum antiviral drugs that interfere with viral RNA synthesis, albeit through different proposed mechanisms.

This compound: This synthetic azoloazine derivative is believed to primarily target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] By inhibiting RdRp, this compound is thought to prevent the synthesis of new viral RNA, thereby halting viral replication.[1][2] Some studies also suggest that this compound may induce the production of interferons, enhancing the host's innate immune response against the virus.[2] Another proposed, though less substantiated, mechanism for some viruses involves the inhibition of hemagglutinin.[3]

Ribavirin: As a guanosine analog, Ribavirin's antiviral activity is multifaceted.[4][5] Its primary proposed mechanisms against RNA viruses include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[5][6]

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by RdRp, causing chain termination.[4]

  • Lethal Mutagenesis: Incorporation of Ribavirin into the viral genome can induce mutations, leading to non-viable viral progeny, a concept known as "error catastrophe".[4][5]

  • Immunomodulation: Ribavirin can shift the immune response towards a Th1 profile, which is more effective at clearing viral infections.[5]

In Vitro Efficacy against TBEV

Direct comparative studies providing standardized metrics like EC50 (half-maximal effective concentration) are limited in the publicly available literature. However, data from separate studies allow for an evaluation of their respective activities.

Table 1: In Vitro Activity of this compound and Ribavirin against Tick-Borne Encephalitis Virus

DrugCell Line(s)Virus StrainKey Findings
This compound Porcine Kidney Epithelial (SPEV)SofiinAt a concentration of 128 mcg/ml, this compound actively inhibited TBEV reproduction.[7][8] This concentration led to a 2.3 log reduction in virus accumulation with a 99.5% inhibition coefficient.[9]
Ribavirin A549 (human lung carcinoma), SH-SY5Y (human neuroblastoma)Not specifiedShowed dose-dependent inhibition of TBEV replication, viral protein expression, and viral RNA levels.[10][11] A concentration of 50 μg/mL resulted in a ~100-fold reduction in TBEV titer in A549 cells and a ~1,000-fold reduction in SH-SY5Y cells.[12] Post-treatment and co-treatment were effective, while pre-treatment was not.[10][12]
Ribavirin PK (porcine kidney)Not specifiedCompletely inhibited viral replication (100%).[13]
Ribavirin Rat Organotypic Cerebellum Slices (OCS)Not specifiedAt 50 μM, showed no noticeable difference in TBEV titers compared to the control.[14] This highlights the potential for different results in more complex, tissue-like models.

Experimental Protocols

Below are detailed methodologies from key studies investigating the in vitro efficacy of this compound and Ribavirin against TBEV.

This compound Antiviral Activity in Cell Culture (Loginova et al., 2014)
  • Cell Line: Embryonic porcine kidney epithelial (SPEV) cells.[9]

  • Virus: Tick-borne encephalitis virus, strain Sofiin.[7][8]

  • Methodology:

    • SPEV cell monolayers were infected with TBEV.

    • This compound was added to the culture medium at various concentrations, with the highest tolerated concentration being noted.[9]

    • The antiviral effect was assessed by the reduction in virus accumulation in the cell culture.[7][8]

    • The inhibition coefficient was calculated based on the reduction in viral titer compared to untreated controls.[9]

G cluster_prep Cell and Virus Preparation cluster_exp Infection and Treatment cluster_analysis Analysis cell_culture Culture SPEV cell monolayers infect Infect cell monolayers with TBEV cell_culture->infect virus_prep Prepare TBEV (Sofiin strain) virus_prep->infect treat Add this compound at various concentrations infect->treat control Untreated infected control cells infect->control incubate Incubate treat->incubate control->incubate assess Assess viral accumulation incubate->assess calculate Calculate inhibition coefficient assess->calculate

This compound In Vitro Experimental Workflow
Ribavirin Antiviral Activity in Cell Culture (Zhao et al., 2023)

  • Cell Lines: Human lung adenocarcinoma A549 cells and human neuroblastoma SH-SY5Y cells.[10]

  • Virus: Tick-borne encephalitis virus.

  • Methodology:

    • Cell Viability Assay: To determine the cytotoxicity of Ribavirin, cells were incubated with various concentrations of the drug, and cell viability was measured.[10]

    • Treatment Schemes: Three treatment schemes were employed:

      • Co-treatment: Ribavirin was added at the same time as the virus.[10][12]

      • Post-treatment: Ribavirin was added after viral infection.[10][12]

      • Pre-treatment: Cells were treated with Ribavirin before infection, and the drug was removed prior to adding the virus.[10][12]

    • Quantification of Antiviral Effect:

      • Plaque Assay: To determine the viral titer (amount of infectious virus) in the culture supernatants.[10]

      • Real-time RT-PCR: To quantify the levels of viral RNA within the cells.[10][15]

      • Immunofluorescence Staining: To visualize and quantify the expression of viral proteins in infected cells.[10]

G Ribavirin In Vitro Efficacy Workflow cluster_setup Setup cluster_treatment Treatment Schemes cluster_analysis Analysis (48h post-infection) cells Culture A549 and SH-SY5Y cells co_treat Co-treatment: Drug + Virus cells->co_treat post_treat Post-treatment: Virus then Drug cells->post_treat pre_treat Pre-treatment: Drug then Virus cells->pre_treat drug_prep Prepare Ribavirin solutions cytotox Determine drug cytotoxicity drug_prep->cytotox drug_prep->co_treat drug_prep->post_treat drug_prep->pre_treat plaque Plaque Assay (Viral Titer) co_treat->plaque rt_pcr RT-PCR (Viral RNA levels) co_treat->rt_pcr if_stain Immunofluorescence (Viral Protein) co_treat->if_stain post_treat->plaque post_treat->rt_pcr post_treat->if_stain pre_treat->plaque G cluster_virus TBEV Replication Cycle cluster_drug Drug Action entry Virus Entry uncoating Uncoating entry->uncoating rna_synthesis Viral RNA Synthesis (via RdRp) uncoating->rna_synthesis protein_synthesis Viral Protein Synthesis rna_synthesis->protein_synthesis assembly Virion Assembly protein_synthesis->assembly release Virus Release assembly->release This compound This compound This compound->rna_synthesis Inhibits G cluster_direct Direct Antiviral Effects cluster_immune Immunomodulatory Effects ribavirin Ribavirin impdh Inhibits IMPDH ribavirin->impdh rna_poly Inhibits viral RNA polymerase ribavirin->rna_poly mutagenesis Lethal Mutagenesis ribavirin->mutagenesis stat3 Activates STAT3 ribavirin->stat3 tnf Decreases TNF-α (Pro-inflammatory) ribavirin->tnf gtp Depletes GTP pools impdh->gtp gtp->rna_poly mxa Upregulates MxA (Antiviral Protein) stat3->mxa

References

A Comparative Analysis of the Safety Profiles of Triazavirin and Other Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of Triazavirin, Remdesivir, Favipiravir, and Oseltamivir. The information is compiled from a review of preclinical studies and clinical trial data to assist researchers and drug development professionals in their understanding of the relative safety of these antiviral agents.

Executive Summary

The landscape of antiviral therapeutics has expanded significantly, particularly in response to global viral threats. While efficacy is a primary driver of drug development, a thorough understanding of a drug's safety profile is paramount. This guide offers a comparative analysis of the safety of this compound, a broad-spectrum antiviral developed in Russia, against three other widely recognized antiviral drugs: Remdesivir, Favipiravir, and Oseltamivir. The comparison is based on reported adverse events from clinical trials and preclinical toxicology data.

Overall, this compound is reported to have a favorable safety profile with a low incidence of adverse effects, which are generally mild and transient.[1] In comparative studies, its tolerability has been shown to be comparable or superior to Oseltamivir.[2] Remdesivir, administered intravenously, is associated with potential hepatic and renal adverse events that require monitoring. Favipiravir has been linked to hyperuricemia and potential teratogenicity, necessitating careful patient selection and monitoring. Oseltamivir, an oral neuraminidase inhibitor, is most commonly associated with gastrointestinal disturbances and has had reports of neuropsychiatric events, particularly in pediatric populations.

Comparative Safety Profile: Key Adverse Events

The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Remdesivir, Favipiravir, and Oseltamivir. It is important to note that the patient populations, study designs, and methodologies may vary across trials, which can influence the reported frequencies of adverse events.

Adverse Event CategoryThis compoundRemdesivirFavipiravirOseltamivir
Gastrointestinal Nausea, Vomiting, Diarrhea (Generally mild and infrequent)[1]Nausea (up to 10%), Constipation (14%)[3]Nausea (lower rate than comparators, ~8.7%), Diarrhea, Vomiting[4][5]Nausea (~10%), Vomiting (~9%)[6]
Hepatic Normal liver enzyme characteristics reported in some studies[1]Elevated Transaminases (up to 23-32.1%)[3][7]Elevated Transaminases (ALT increase RR ~1.35)[5]Rare reports of hepatitis
Renal No significant adverse renal events frequently reportedAcute Kidney Injury (up to 14.4%), Increased Blood Creatinine[7]No significant adverse renal events frequently reportedIncreased risk of renal events in prophylaxis studies (RD 0.67%)[8]
Metabolic No significant metabolic abnormalities frequently reportedHypokalemiaHyperuricemia (RR up to 9.42)[5][9]-
Neurological Headache, Dizziness (Generally mild and infrequent)Headache-Headache (RD ~3.15% in prophylaxis), Neuropsychiatric events (confusional state, etc.)[8]
Cardiovascular No significant cardiovascular events frequently reportedBradycardia, Cardiac Arrest (disproportionately higher reporting in some analyses)-Rare reports of arrhythmias
Dermatological Allergic reactions (rash, itching) in cases of hypersensitivityRash-Rash, serious skin hypersensitivity reactions (rare)
Other -Infusion-related reactions, Respiratory failure[3]Decreased neutrophil count-

Note: The percentages and relative risks (RR) or risk differences (RD) are derived from various clinical trials and meta-analyses and may not be directly comparable due to differing study designs and patient populations.

Experimental Protocols for Safety Assessment

The safety evaluation of these antiviral drugs follows standardized preclinical and clinical testing protocols to identify potential toxicities.

Preclinical Toxicology Studies

Preclinical safety assessment is a critical step to determine the toxicological profile of a drug candidate before human trials. These studies are generally conducted in compliance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol Outline:

  • Single-Dose Toxicity (Acute Toxicity):

    • Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single high dose.

    • Methodology: The drug is administered to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration. Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity, and effects on body weight. A full necropsy is performed on all animals.

  • Repeated-Dose Toxicity (Sub-chronic and Chronic Toxicity):

    • Objective: To evaluate the toxicological effects of the drug after repeated administration over a prolonged period.

    • Methodology: The drug is administered daily to at least two mammalian species for a duration relevant to the intended clinical use (e.g., 28 days, 90 days, or longer). Parameters monitored include clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

  • Genotoxicity:

    • Objective: To assess the potential of the drug to induce mutations or chromosomal damage.

    • Methodology: A battery of in vitro tests (e.g., Ames test for bacterial reverse mutation, chromosomal aberration test in mammalian cells) and in vivo tests (e.g., micronucleus test in rodents) are conducted.

  • Reproductive and Developmental Toxicology:

    • Objective: To evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

    • Methodology: Studies are conducted in pregnant animals (usually rats and rabbits) to assess effects on the mother, fetus, and offspring.

  • Safety Pharmacology:

    • Objective: To investigate the potential undesirable pharmacodynamic effects of the drug on vital physiological functions.

    • Methodology: Studies assess the effects on the cardiovascular, respiratory, and central nervous systems.

Preclinical_Toxicology_Workflow cluster_in_vivo In Vivo Studies (Animal Models) Genotoxicity_in_vitro Genotoxicity (Ames, Chromosomal Aberration) Genotoxicity_in_vivo Genotoxicity (Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo Acute_Toxicity Single-Dose Toxicity Repeated_Toxicity Repeated-Dose Toxicity Acute_Toxicity->Repeated_Toxicity Repro_Tox Reproductive & Developmental Toxicity Repeated_Toxicity->Repro_Tox Safety_Pharm Safety Pharmacology Repeated_Toxicity->Safety_Pharm Drug_Candidate Drug_Candidate Drug_Candidate->Genotoxicity_in_vitro Drug_Candidate->Acute_Toxicity

Preclinical Toxicology Experimental Workflow
Clinical Trial Safety Monitoring

The safety of antiviral drugs in humans is evaluated throughout all phases of clinical trials.

General Protocol Outline:

  • Phase I:

    • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers or patients.

    • Methodology: A single ascending dose (SAD) and multiple ascending dose (MAD) design is typically used. Close monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry) is conducted. All adverse events (AEs) are recorded and graded for severity and causality.

  • Phase II:

    • Objective: To evaluate the efficacy of the drug in patients with the target disease and to continue to assess its safety.

    • Methodology: Randomized, controlled trials are conducted to compare the drug against a placebo or standard of care. A broader range of safety data is collected from a larger patient population.

  • Phase III:

    • Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population.

    • Methodology: Large-scale, multicenter, randomized, controlled trials are performed. The safety profile is further characterized, and less common adverse events may be identified.

  • Phase IV (Post-marketing Surveillance):

    • Objective: To monitor the long-term safety of the drug in the general population after it has been approved for marketing.

    • Methodology: Spontaneous adverse event reporting systems, observational studies, and registries are used to detect rare or long-term adverse effects.

Clinical_Trial_Safety_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials Preclinical_Data Preclinical Safety Data Phase_I Phase I: Safety & Tolerability in Healthy Volunteers/Patients Preclinical_Data->Phase_I Phase_II Phase II: Efficacy & Safety in Patients Phase_I->Phase_II Phase_III Phase III: Confirmatory Efficacy & Safety Phase_II->Phase_III Phase_IV Phase IV: Post-Marketing Surveillance Phase_III->Phase_IV

Clinical Trial Safety Assessment Workflow

Signaling Pathways and Mechanisms of Action

The mechanism of action of an antiviral drug can provide insights into its potential off-target effects and safety profile.

  • This compound: Functions as a guanine nucleotide analog that inhibits viral RNA synthesis.[1] Its primary target is believed to be the viral RNA-dependent RNA polymerase (RdRp).

  • Remdesivir: A prodrug of an adenosine nucleotide analog. It is metabolized to its active form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.

  • Favipiravir: A prodrug that is converted to its active phosphoribosylated form, which is recognized as a substrate by viral RNA-dependent RNA polymerase, thereby inhibiting viral RNA synthesis.

  • Oseltamivir: A neuraminidase inhibitor. It blocks the function of the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells.

Antiviral_Mechanisms cluster_rna_polymerase_inhibitors RNA Polymerase Inhibitors cluster_neuraminidase_inhibitors Neuraminidase Inhibitors This compound This compound RNA_Synthesis Viral RNA Synthesis This compound->RNA_Synthesis inhibits Remdesivir Remdesivir Remdesivir->RNA_Synthesis inhibits Favipiravir Favipiravir Favipiravir->RNA_Synthesis inhibits Oseltamivir Oseltamivir Viral_Release Viral Release Oseltamivir->Viral_Release inhibits Viral_Replication Viral Replication Cycle Viral_Replication->RNA_Synthesis Viral_Replication->Viral_Release

Mechanisms of Action of Compared Antivirals

Conclusion

This comparative guide highlights the distinct safety profiles of this compound, Remdesivir, Favipiravir, and Oseltamivir. This compound appears to be a well-tolerated antiviral with a low incidence of mild adverse events. Remdesivir and Favipiravir have more specific safety concerns, such as potential organ toxicity and metabolic disturbances, that necessitate careful patient monitoring. Oseltamivir is primarily associated with gastrointestinal side effects.

The selection of an appropriate antiviral agent requires a careful balance of its efficacy against the target virus and its safety profile in the intended patient population. The data presented in this guide, including the structured comparison of adverse events and the overview of safety assessment protocols, is intended to support informed decision-making in antiviral research and development. Further head-to-head comparative clinical trials would be invaluable in providing a more definitive understanding of the relative safety of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Triazavirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The proper disposal of investigational drugs like Triazavirin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety in the laboratory.

Regulatory Landscape for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory system. Understanding the key agencies and their roles is fundamental to ensuring compliance.

Regulatory BodyKey Regulations and Responsibilities
Environmental Protection Agency (EPA) Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous wastes.[1][2][3] Subpart P of 40 CFR part 266 provides specific standards for managing hazardous waste pharmaceuticals by healthcare facilities.[1][4] A key provision of Subpart P is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[1]
Drug Enforcement Administration (DEA) The DEA's regulations (21 CFR Part 1317) govern the disposal of controlled substances to prevent diversion.[3] While this compound is not currently listed as a controlled substance, it is crucial to be aware of these regulations for other laboratory materials.
State and Local Regulations Many states and localities have their own regulations for pharmaceutical waste that may be more stringent than federal laws.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

This compound Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

Step 1: Hazard Assessment and Waste Identification

Before disposal, a thorough hazard assessment is crucial. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[5]

  • Causes skin irritation[5]

  • Causes serious eye irritation[5]

  • May cause respiratory irritation[5]

Crucially, it must be determined if this compound is classified as a RCRA hazardous waste. This classification dictates the disposal pathway. A pharmaceutical can be considered a RCRA hazardous waste if it is specifically listed (P-list or U-list) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]

Action: Consult your institution's Environmental Health and Safety (EHS) department to confirm the RCRA status of this compound waste. The SDS for this compound does not explicitly state this classification, making internal verification essential.[5]

Step 2: Segregation and Containerization

Proper segregation of waste is paramount to prevent accidental mixing and to ensure compliant disposal.

  • If classified as RCRA Hazardous Waste:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3] Containers for RCRA hazardous pharmaceutical waste are typically black.[3]

    • The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[4]

  • If classified as Non-Hazardous Waste:

    • Use a designated container for non-hazardous pharmaceutical waste, often blue or white.[3]

    • Even if not federally classified as hazardous, it is best practice to manage it as chemical waste due to its biological activity.

Step 3: Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE must be worn to mitigate exposure risks.

  • Minimum PPE:

    • Safety glasses or goggles[5]

    • Chemical-resistant gloves (e.g., nitrile)[5]

    • Laboratory coat[5]

  • For powders or creating aerosols:

    • Use a chemical fume hood to avoid inhalation.[5]

    • Respiratory protection may be necessary depending on the scale of handling.

Step 4: Preparing for Disposal
  • Do not flush this compound down the drain. This is prohibited for hazardous waste pharmaceuticals and is a poor practice for all active pharmaceutical ingredients due to potential environmental effects.[1]

  • Original Containers: Whenever possible, keep waste this compound in its original container with the label intact.

  • Empty Containers: Containers that held acute hazardous waste (P-listed) may still be considered hazardous waste.[4] Consult your EHS department for guidance on decontaminating or disposing of empty this compound containers.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or vials, that are contaminated with this compound should be disposed of in the same waste stream as the chemical itself.

Step 5: Waste Pickup and Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the waste container.

  • Treatment Method: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[1][3] This high-temperature destruction process is designed to break down active pharmaceutical ingredients.

  • Documentation: Ensure that all necessary waste manifests and documentation are completed accurately. Your EHS department will guide you through this process.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste for Disposal consult_ehs Consult EHS: Is this compound a RCRA Hazardous Waste? start->consult_ehs hazardous_waste Yes: RCRA Hazardous Waste consult_ehs->hazardous_waste Yes non_hazardous_waste No: Non-Hazardous Pharmaceutical Waste consult_ehs->non_hazardous_waste No segregate_black Segregate in BLACK Hazardous Waste Container hazardous_waste->segregate_black segregate_blue Segregate in BLUE/WHITE Non-Hazardous Pharmaceutical Waste Container non_hazardous_waste->segregate_blue label_hazardous Label as 'Hazardous Waste Pharmaceuticals' segregate_black->label_hazardous contact_ehs_pickup Contact EHS for Waste Pickup label_hazardous->contact_ehs_pickup segregate_blue->contact_ehs_pickup incineration Disposal via Permitted Incineration contact_ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The accepted terminal disposal method for pharmaceutical waste of this nature is high-temperature incineration.[1][3] Research into the environmental fate and degradation pathways of novel antivirals is an emerging field of study.

By adhering to these procedures and maintaining a close working relationship with your institution's safety professionals, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Triazavirin

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of antiviral research, the proper handling of investigational compounds like Triazavirin is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Operational Plan: From Receipt to Handling

The following procedures are designed to provide a clear, step-by-step guide for the safe management of this compound in a laboratory setting.

1. Compound Receipt and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the compound name (this compound or its synonyms like Riamilovir), CAS number (928659-17-0), and any hazard symbols.

  • Don appropriate Personal Protective Equipment (PPE) as outlined in Table 1 before opening the shipping container.

2. Storage:

  • This compound should be stored at -20°C for long-term stability.[1]

  • For stock solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]

  • Always store in a tightly sealed, clearly labeled container in a designated and controlled-access area.

3. Handling and Preparation of Solutions:

  • All handling of solid this compound, including weighing and initial dissolution, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated, calibrated equipment for weighing and measuring.

  • Consult solubility data before preparing solutions. This compound is soluble in DMSO and PBS (pH 7.2), but insoluble in ethanol.[1]

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.

  • Cap and vortex solutions until the compound is fully dissolved.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Laboratory coat
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher
Solution Preparation - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles
In Vitro / In Vivo Administration - Nitrile gloves- Laboratory coat- Safety glasses or face shield

General laboratory practice dictates that appropriate PPE should be worn when handling any chemical, including antiviral compounds.[3][4][5][6] This includes a combination of gloves, gowns, and eye protection.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

1. Evacuate and Alert:

  • Alert others in the immediate vicinity of the spill.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

2. Secure the Area:

  • Restrict access to the spill area.

  • If safe to do so, turn off any ignition sources.

3. Don Appropriate PPE:

  • Before attempting to clean the spill, don the appropriate PPE as outlined for handling the solid or liquid form of the compound.

4. Contain and Clean the Spill:

  • For solid spills: Gently cover the spill with absorbent pads or granules to prevent aerosolization. Carefully scoop the material into a labeled, sealable waste container.

  • For liquid spills: Cover the spill with absorbent material, working from the outside in. Once absorbed, place the material into a labeled, sealable waste container.

5. Decontaminate:

  • Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.

  • Dispose of all cleaning materials as hazardous waste.

6. Post-Spill Procedures:

  • Remove and dispose of contaminated PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water.

  • Document the spill and the response actions taken in the laboratory safety records.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Assess Assess Spill (Solid or Liquid?) ContainSolid Cover with Absorbent Scoop into Waste Container Assess->ContainSolid Solid ContainLiquid Absorb with Pads Place in Waste Container Assess->ContainLiquid Liquid DonPPE->Assess Decontaminate Decontaminate Area ContainSolid->Decontaminate ContainLiquid->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose Document Document Incident Dispose->Document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triazavirin
Reactant of Route 2
Triazavirin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.